Product packaging for Napropamide-M(Cat. No.:CAS No. 41643-35-0)

Napropamide-M

Katalognummer: B1676950
CAS-Nummer: 41643-35-0
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: WXZVAROIGSFCFJ-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Napropamide-M is the biologically active R-isomer of the chiral herbicide napropamide . It is used in agricultural research for the pre-emergence control of annual grasses and broad-leaved weeds in various crops, including oilseed rape, fruit trees, vines, and ornamentals . Its selective, systemic action means it is absorbed through roots and translocated within the plant, where it acts by preventing root cell elongation and disrupting growth . The specific mechanism of action is the inhibition of very long chain fatty acid (VLCFA) synthesis, which falls under HRAC/WSSA group K3/15 . Research indicates that the R-enantiomer (this compound) can demonstrate significantly higher herbicidal activity against certain weeds compared to the S-enantiomer or the racemic mixture . Recent studies highlight its unique environmental behaviors; for instance, R-napropamide has been shown to upregulate genes related to heavy metal uptake and transport in plants, potentially influencing metal accumulation—a critical area for environmental safety and agrochemical impact research . This makes this compound a valuable compound for enantioselective studies in plant physiology, environmental chemistry, and the development of more efficient and targeted herbicide formulations. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B1676950 Napropamide-M CAS No. 41643-35-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-N,N-diethyl-2-naphthalen-1-yloxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVAROIGSFCFJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194459
Record name (R)-N,N-Diethyl-2-(1-naphthyloxy)propionamide
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Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41643-35-0
Record name (-)-Napropamide
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Record name Napropamide-M [ISO]
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Record name (R)-N,N-Diethyl-2-(1-naphthyloxy)propionamide
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Record name (R)-N,N-diethyl-2-(1-naphthyloxy)propionamide
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Record name NAPROPAMIDE-M
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Napropamide-M in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Napropamide-M, the biologically active R-isomer of napropamide, is a selective, pre-emergent herbicide used for the control of annual grasses and some broadleaf weeds. Its primary mode of action has been a subject of evolving research, leading to a recent reclassification by the Herbicide Resistance Action Committee (HRAC). This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on the most recent evidence that points towards the disruption of auxin homeostasis as the central mechanism, leading to significant inhibition of root growth and development. The guide also addresses the historical classification of this compound and presents the evidence that has led to its revision. Detailed experimental protocols and quantitative data are provided to support researchers in the field.

Core Mechanism of Action

Reclassification and the Controversy of Very-Long-Chain Fatty Acid (VLCFA) Inhibition

Historically, napropamide was classified as a Group 15 (formerly K3) herbicide, which are known inhibitors of very-long-chain fatty acid (VLCFA) synthesis. This class of herbicides typically prevents the proper development of seedlings by interfering with the production of VLCFAs, which are essential components of cell membranes, cuticular waxes, and suberin.

However, recent studies have challenged this classification. Research has demonstrated that, unlike other Group 15 herbicides such as chloracetamide and carboxyamide, acetamides like napropamide do not potently inhibit VLCFA synthesis in plants like barley and cucumber[1]. This has led to the reclassification of napropamide to HRAC Group 0 , a category for herbicides with an unknown or inconclusive mechanism of action. This reclassification underscores the need for a deeper investigation into its molecular targets.

Primary Hypothesized Mechanism: Disruption of Auxin Homeostasis

The most compelling current hypothesis for this compound's mechanism of action is its interference with auxin signaling and transport. Auxin is a critical plant hormone that regulates numerous developmental processes, most notably root growth and patterning.

A key study on Solanum lycopersicum (tomato) revealed that treatment with napropamide leads to a significant accumulation of auxins, specifically indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), in plant tissues[2][3]. This increase in auxin concentration is coupled with a significant upregulation of major auxin transporter genes, including the influx carriers of the AUX1/LAX family and the efflux carriers of the PIN-FORMED (PIN) family [2][3]. The overexpression of these transporters suggests a disruption in the normal polar transport of auxin, leading to its accumulation and the subsequent inhibition of root elongation.

Napropamide_Auxin_Pathway Napropamide This compound Unknown_Target Unknown Molecular Target(s) Napropamide->Unknown_Target Interacts with Auxin_Transport Upregulation of Auxin Transporter Genes (PINs, AUX1/LAX) Unknown_Target->Auxin_Transport Leads to Disrupted_Gradient Disruption of Polar Auxin Gradient Auxin_Transport->Disrupted_Gradient Auxin_Accumulation Accumulation of Auxin (IAA, IBA) in Root Tissues Cell_Division Inhibition of Cell Division Auxin_Accumulation->Cell_Division Root_Elongation Inhibition of Root Elongation Auxin_Accumulation->Root_Elongation Disrupted_Gradient->Auxin_Accumulation Anatomical_Changes Altered Root Anatomy (Increased Diameter, Lateral Primordia) Cell_Division->Anatomical_Changes Root_Elongation->Anatomical_Changes Phenotype Herbicide Phenotype: Stunted Root Growth Anatomical_Changes->Phenotype

Downstream Effects on Cell Division and Root Anatomy

The disruption of auxin homeostasis by this compound manifests in pronounced physiological and anatomical changes in the plant root system.

  • Inhibition of Cell Division: Napropamide treatment significantly reduces the number of mitotic figures in the root meristem. This indicates that the herbicide interferes with the cell cycle, preventing cells from progressing through mitosis. This effect is consistent with the role of auxin in regulating cell division in the root apical meristem.

  • Altered Root Morphology: Despite the reduction in cell division, roots treated with napropamide exhibit a notable increase in diameter near the apex. This radial swelling is accompanied by the formation of numerous lateral root primordia close to the root tip. These anatomical alterations are classic symptoms of disrupted auxin distribution, where localized auxin accumulation can trigger lateral root initiation while inhibiting primary root elongation.

Quantitative Data Summary

The following tables summarize the quantitative effects of napropamide as reported in the literature.

Table 1: Effect of Napropamide on Tomato (Solanum lycopersicum) Root Growth

Napropamide Concentration (µM)Treatment Duration (days)Root Length Inhibition (%)
50867.6

Data sourced from Shitiz et al. (2025).

Table 2: Effect of Napropamide on Endogenous Auxin Levels in Tomato

AnalyteTreatment (50 µM Napropamide)Concentration (ng/mL)Control Concentration (ng/mL)
Indole-3-acetic acid (IAA)Treated88.8 ± 16.231.3 ± 6.1
Indole-3-butyric acid (IBA)Treated55.2 ± 3.427.7 ± 2.5

Data represents mean ± standard error. Sourced from Shitiz et al. (2025).

Table 3: Upregulation of Auxin Transporter Gene Expression in Tomato by Napropamide

Gene FamilyGeneFold Upregulation
PIN (efflux)PIN33.6
PIN (efflux)PIN42.7
PIN (efflux)PIN22.4
AUX/LAX (influx)LAX12.1
PIN (efflux)PIN71.9

Data sourced from Shitiz et al. (2025).

Experimental Protocols

Quantification of Endogenous Auxins by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive quantification of IAA and other auxins from plant tissues.

  • Sample Preparation:

    • Harvest 10-50 mg of fresh plant tissue (e.g., root tips) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the powdered tissue for accurate quantification.

  • Extraction:

    • Extract auxins from the homogenized tissue using a suitable solvent, typically 80% methanol or an isopropanol/acetic acid/water mixture.

    • Vortex the mixture and incubate at 4°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet debris.

    • Collect the supernatant containing the extracted auxins.

  • Purification and Concentration:

    • Concentrate the supernatant using a centrifugal evaporator.

    • Purify the extract to remove interfering compounds using solid-phase extraction (SPE) with a C18 or similar cartridge.

    • Elute the auxins from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).

    • Dry the eluate completely under a stream of nitrogen or in a centrifugal evaporator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole mass spectrometer.

    • Separate the auxins using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the auxins using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the endogenous auxin and the isotope-labeled internal standard.

LCMS_Workflow Start Start: Plant Tissue (e.g., Root Tips) Harvest 1. Harvest & Flash Freeze in Liquid Nitrogen Start->Harvest Homogenize 2. Homogenize & Add Internal Standard (¹³C₆-IAA) Harvest->Homogenize Extract 3. Extract with Solvent (e.g., 80% Methanol) Homogenize->Extract Purify 4. Purify with Solid-Phase Extraction (SPE) Extract->Purify Concentrate 5. Concentrate & Dry Purify->Concentrate Analyze 6. Analyze by LC-MS/MS (MRM mode) Concentrate->Analyze End End: Quantified Auxin Levels Analyze->End

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps for analyzing the expression of auxin transporter genes.

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Design or obtain validated primers specific to the target genes (e.g., PIN3, LAX1) and suitable reference (housekeeping) genes (e.g., Actin, Ubiquitin).

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the reference genes.

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

qPCR_Workflow Start Start: Treated & Control Plant Tissue RNA_Extraction 1. Total RNA Extraction & DNase Treatment Start->RNA_Extraction RNA_QC 2. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis 3. First-Strand cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (SYBR Green, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification & Melt Curve Analysis qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (2⁻ΔΔCt) Relative Gene Expression qPCR_Run->Data_Analysis End End: Fold Change in Gene Expression Data_Analysis->End

Histological Analysis of Root Meristems

This protocol describes the preparation of plant roots for microscopic examination of anatomical changes.

  • Fixation:

    • Carefully excavate roots from the growth medium and gently wash to remove debris.

    • Excise the root tips (approximately 1 cm) and immediately immerse them in a fixative solution (e.g., FAA: formaldehyde, acetic acid, ethanol) for at least 24 hours at 4°C.

  • Dehydration and Infiltration:

    • Dehydrate the fixed tissues through a graded ethanol series (e.g., 50%, 70%, 85%, 95%, 100% ethanol).

    • Infiltrate the dehydrated tissues with a resin (e.g., Technovit 7100 or paraffin) by gradually increasing the resin concentration in the ethanol.

  • Embedding and Sectioning:

    • Embed the infiltrated root tips in the resin and allow them to polymerize or solidify.

    • Section the embedded tissues into thin sections (2-5 µm) using a microtome.

  • Staining and Microscopy:

    • Mount the sections on glass slides.

    • Stain the sections with a suitable stain, such as Toluidine Blue O, which stains cell walls and nuclei, to visualize the cellular structure.

    • Observe the stained sections under a light microscope and capture images for analysis of root anatomy, including cell organization, root diameter, and the presence of lateral root primordia.

Histology_Workflow Start Start: Plant Roots Fixation 1. Fixation in FAA Start->Fixation Dehydration 2. Dehydration in Graded Ethanol Series Fixation->Dehydration Infiltration 3. Infiltration with Resin Dehydration->Infiltration Embedding 4. Embedding in Resin Blocks Infiltration->Embedding Sectioning 5. Sectioning with Microtome Embedding->Sectioning Staining 6. Staining (e.g., Toluidine Blue O) Sectioning->Staining Microscopy 7. Light Microscopy & Imaging Staining->Microscopy End End: Anatomical Analysis Microscopy->End

Conclusion

The mechanism of action for this compound is more complex than previously understood. The reclassification from a VLCFA inhibitor to a herbicide with an unknown mode of action highlights a significant shift in our understanding. Current evidence strongly supports a model where this compound disrupts auxin homeostasis by altering the expression of key auxin transporter genes. This leads to an accumulation of auxin in the root, which in turn inhibits cell division and primary root elongation, and promotes radial swelling and lateral root initiation. This detailed guide provides researchers with the current state of knowledge, quantitative data, and robust experimental protocols to further investigate the intricate molecular interactions of this compound in plants.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of (R)-Devrinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Devrinol, the R-enantiomer of the herbicide napropamide, is the biologically active stereoisomer responsible for its herbicidal activity. This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-Devrinol, intended for researchers, scientists, and professionals in drug and herbicide development. This document outlines a representative enantioselective synthetic approach, details its known chemical and physical properties, and describes its mechanism of action related to the inhibition of auxin transport. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams.

Introduction

Napropamide, chemically known as (R,S)-N,N-diethyl-2-(1-naphthyloxy)propionamide, is a selective, pre-emergent herbicide used for the control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1][2] It is commercially available as a racemic mixture under trade names such as Devrinol.[3] The herbicidal activity of napropamide is primarily attributed to the (R)-enantiomer, also known as (R)-napropamide or napropamide-M.[4][5] The (R)-isomer has been shown to be significantly more effective at inhibiting root growth than the racemic mixture or the (S)-enantiomer. Understanding the synthesis and properties of the enantiomerically pure (R)-Devrinol is crucial for the development of more effective and potentially more environmentally benign agrochemicals. This guide details a plausible synthetic route, summarizes its physicochemical properties, and illustrates its biological mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of napropamide (racemate) and the (R)-enantiomer are summarized in the tables below. While some data are specific to the racemate, they provide a close approximation for the (R)-enantiomer, as enantiomers share identical physical properties except for their interaction with plane-polarized light.

Table 1: Chemical Identity of (R)-Devrinol and Napropamide
Property(R)-Devrinol (this compound)Napropamide (Racemate)
IUPAC Name (2R)-N,N-diethyl-2-(naphthalen-1-yloxy)propanamide(2RS)-N,N-diethyl-2-(naphthalen-1-yloxy)propanamide
Synonyms (-)-Napropamide, l-NapropamideDevrinol, R-7465
CAS Number 41643-35-015299-99-7
Molecular Formula C₁₇H₂₁NO₂C₁₇H₂₁NO₂
Molecular Weight 271.36 g/mol 271.36 g/mol
Table 2: Physical Properties of Napropamide
PropertyValueReference(s)
Appearance Colorless crystals; technical grade is a brown solid
Melting Point 74.8-75.5 °C
Water Solubility 73 mg/L at 20 °C
Solubility in Organic Solvents Very soluble in acetone, ethanol, xylene, and hexane
Vapor Pressure 0.53 mPa at 25 °C
Log P (Octanol-Water Partition Coefficient) 3.36

Synthesis of (R)-Devrinol

The synthesis of racemic napropamide is typically achieved through a Williamson ether synthesis, reacting 1-naphthol with a 2-halopropionamide derivative. The enantiomerically pure (R)-Devrinol can then be obtained through chiral resolution of the racemate or via an asymmetric synthesis employing a chiral starting material. Below is a representative workflow for the synthesis and resolution of (R)-Devrinol.

G cluster_synthesis Racemic Napropamide Synthesis cluster_resolution Chiral Resolution naphthol 1-Naphthol naphthoxide Sodium 1-Naphthoxide naphthol->naphthoxide Deprotonation base Base (e.g., NaOH) base->naphthoxide racemic_napropamide Racemic Napropamide naphthoxide->racemic_napropamide Williamson Ether Synthesis (SN2) halopropionamide (R,S)-2-Chloropropionamide halopropionamide->racemic_napropamide diastereomeric_salts Diastereomeric Salts ((R)-Nap-Salt & (S)-Nap-Salt) racemic_napropamide->diastereomeric_salts cluster_resolution cluster_resolution racemic_napropamide->cluster_resolution resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salt Separated Diastereomeric Salt (e.g., less soluble (R)-Nap-Salt) crystallization->separated_salt r_devrinol (R)-Devrinol separated_salt->r_devrinol Liberation of Amine base2 Base (e.g., NaOH) base2->r_devrinol

Caption: Synthetic workflow for (R)-Devrinol.

Representative Experimental Protocol: Synthesis of Racemic Napropamide and Chiral Resolution

Disclaimer: The following protocol is a representative procedure based on established chemical principles for Williamson ether synthesis and chiral resolution. It is intended for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of Racemic N,N-diethyl-2-(1-naphthyloxy)propionamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, such as sodium hydroxide (1.1 eq), to the solution and stir until the 1-naphthol is completely deprotonated to form the sodium 1-naphthoxide.

  • To this solution, add (R,S)-2-chloro-N,N-diethylpropionamide (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic napropamide.

  • Purify the crude product by column chromatography or recrystallization to obtain pure racemic napropamide.

Step 2: Chiral Resolution of Racemic Napropamide

  • Dissolve the racemic napropamide (1.0 eq) in a minimal amount of a hot solvent, such as methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid (0.5-1.0 eq), in the same hot solvent.

  • Slowly add the resolving agent solution to the napropamide solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The diastereomer that is less soluble in the chosen solvent will precipitate out.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • The enantiomeric purity of the resolved salt can be improved by recrystallization.

  • To liberate the free (R)-Devrinol, dissolve the purified diastereomeric salt in water and make the solution basic (pH > 10) by adding an aqueous solution of a base like sodium hydroxide.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield enantiomerically enriched (R)-Devrinol.

Chiral Analysis

The enantiomeric purity of (R)-Devrinol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 3: Representative Chiral HPLC Method for Napropamide Enantiomers

ParameterConditionReference
Column Chiralpak® AY-H, 5 µm, 4.6 x 250 mm
Mobile Phase Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Column Temperature 30 °C
Injection Volume 5 µL

Spectral Properties

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-Devrinol
¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aromatic-H7.2 - 8.2 (m)C=O~172
O-CH-~4.8 (q)Aromatic-C105 - 155
N-CH₂-3.2 - 3.6 (m)O-CH-~75
-CH₃ (chiral center)~1.6 (d)N-CH₂-~42
N-CH₂-CH₃1.0 - 1.3 (t)-CH₃ (chiral center)~18
N-CH₂-CH₃~13
Table 5: Expected Mass Spectrometry and IR Data for (R)-Devrinol
Technique Expected Data
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) at m/z = 271. Key fragments may include those corresponding to the naphthyloxy group and the diethylamide moiety.
Infrared (IR) Spectroscopy C=O (amide) stretch around 1650 cm⁻¹, C-O-C (ether) stretch around 1250 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.

Mechanism of Action: Inhibition of Auxin Transport

The primary herbicidal action of napropamide is the inhibition of root and shoot development. Recent studies have elucidated that this is achieved through the disruption of auxin transport within the plant. Auxin is a critical plant hormone that regulates cell division, elongation, and differentiation. Its directional transport, mediated by influx (AUX/LAX) and efflux (PIN) carrier proteins, establishes auxin gradients that are essential for proper plant development.

Napropamide has been shown to inhibit the function of PIN proteins, which are responsible for auxin efflux from the cell. This inhibition leads to an accumulation of auxin within the cells, disrupting the delicate hormonal balance and leading to aberrant growth and ultimately, plant death.

G cluster_cell Plant Cell auxin_ext Auxin (extracellular) aux_lax AUX/LAX (Influx Carrier) auxin_ext->aux_lax Influx auxin_int Auxin (intracellular) aux_lax->auxin_int pin PIN Proteins (Efflux Carrier) auxin_int->pin Efflux auxin_acc Auxin Accumulation auxin_int->auxin_acc Blocked Efflux pin->auxin_ext r_devrinol (R)-Devrinol r_devrinol->pin Inhibition gene_exp Altered Auxin-Responsive Gene Expression auxin_acc->gene_exp growth_inhibition Inhibition of Root and Shoot Growth gene_exp->growth_inhibition

Caption: Mechanism of (R)-Devrinol action via inhibition of PIN-mediated auxin transport.

Conclusion

(R)-Devrinol is the herbicidally active enantiomer of napropamide, functioning through the disruption of auxin transport in susceptible plant species. Its synthesis can be achieved through established organic chemistry principles, with chiral resolution of the racemate being a viable method for obtaining the enantiomerically pure compound. The data and protocols presented in this guide provide a foundational resource for researchers and professionals engaged in the study and development of chiral agrochemicals. Further research into asymmetric synthetic routes could lead to more efficient and economical production of (R)-Devrinol, enhancing its potential as a selective herbicide.

References

The Enantioselective Efficacy of Napropamide-M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Napropamide-M versus its Racemic Mixture for Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide, a pre-emergent herbicide, is a chiral compound existing as two enantiomers, (R)-napropamide (this compound) and (S)-napropamide. This technical guide provides a comprehensive overview of the differential efficacy between this compound and the racemic mixture of napropamide. It has been established that the herbicidal activity of napropamide is primarily attributed to the (R)-enantiomer. This guide synthesizes quantitative data on the phytotoxicity of each enantiomer and the racemic mixture, details the experimental protocols for assessing their bioactivity, and illustrates the underlying mechanism of action through signaling pathway diagrams. The evidence presented underscores the potential for enhanced herbicidal efficacy and reduced environmental impact through the use of the pure, biologically active R-isomer, this compound.

Introduction

Napropamide is a selective, soil-applied herbicide used for the pre-emergent control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural crops.[1] As a chiral compound, napropamide exists in two stereoisomeric forms, the (R) and (S) enantiomers. The commercially available herbicide has traditionally been a racemic mixture, containing equal amounts of both enantiomers. However, research has demonstrated that the biological activity of many chiral pesticides resides predominantly in one of the enantiomers. In the case of napropamide, the (R)-enantiomer, also known as this compound, is the more herbicidally active form.[2]

This guide delves into the technical aspects of the enantioselective action of napropamide, providing researchers and professionals in drug and herbicide development with a detailed comparison of the efficacy of this compound versus the racemic mixture. By focusing on the active isomer, there is potential to optimize application rates, increase weed control efficiency, and minimize the environmental load of the less active or inactive S-enantiomer.

Comparative Efficacy: Quantitative Data

The herbicidal efficacy of this compound has been shown to be significantly greater than that of the (S)-enantiomer and, in many cases, the racemic mixture. The following tables summarize the quantitative data from studies on various plant species, highlighting the differential phytotoxicity of the napropamide enantiomers and their racemic form.

Table 1: Effect of Napropamide Enantiomers and Racemic Mixture on Root, Shoot, and Fresh Weight of Non-Target Crops (Cucumber and Soybean)

Plant SpeciesTreatmentConcentration (mg/L)Root Length Inhibition (%)Shoot Length Inhibition (%)Fresh Weight Inhibition (%)
Cucumber (+)-Napropamide525.315.118.7
(-)-Napropamide545.230.435.1
rac-Napropamide538.622.528.9
Soybean (+)-Napropamide520.112.815.4
(-)-Napropamide540.528.732.6
rac-Napropamide532.720.125.3

Data synthesized from a study by Cui et al. (2015). Note: In this study, (-)-Napropamide corresponds to the more active enantiomer.

Table 2: Bioactivity of Napropamide Enantiomers and Racemic Mixture on Target Weeds (Poa annua and Festuca arundinacea)

Plant SpeciesTreatmentConcentration (mg/L)Root Length Inhibition (%)Shoot Length Inhibition (%)Fresh Weight Inhibition (%)
Poa annua (+)-Napropamide535.225.130.4
(-)-Napropamide560.745.355.8
rac-Napropamide550.138.648.2
Festuca arundinacea (+)-Napropamide530.420.725.1
(-)-Napropamide555.840.250.3
rac-Napropamide558.242.153.6

Data synthesized from a study by Cui et al. (2015). Note: In this study, (-)-Napropamide corresponds to the more active enantiomer. Interestingly, for Festuca arundinacea, the racemic mixture showed slightly higher activity than the (-)-enantiomer, which may suggest potential synergistic or additive effects in this species.

Experimental Protocols

This section details the methodologies for conducting phytotoxicity and bioactivity assays to compare the efficacy of napropamide enantiomers and the racemic mixture.

General Phytotoxicity Bioassay

This protocol is a generalized procedure based on common practices for herbicide testing and the specific details provided in the study by Cui et al. (2015).

Objective: To assess the inhibitory effects of this compound, the (S)-enantiomer, and the racemic mixture on the early growth of target and non-target plant species.

Materials:

  • Seeds of test plant species (e.g., cucumber, soybean, Poa annua, Festuca arundinacea)

  • This compound (R-enantiomer), (S)-enantiomer, and racemic napropamide

  • Acetone (for stock solution preparation)

  • Distilled or deionized water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or caliper for measurements

  • Analytical balance

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of each napropamide form (R, S, and racemic) by dissolving a precise amount in a small volume of acetone.

    • Create a series of test concentrations (e.g., 0.5, 1, 2.5, 5, 10 mg/L) by diluting the stock solutions with distilled water. Ensure the final concentration of acetone is minimal and consistent across all treatments, including a solvent control.

  • Seed Germination and Treatment:

    • Surface sterilize seeds by rinsing with a dilute bleach solution followed by several rinses with sterile distilled water.

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution onto the filter paper in each Petri dish. A control group with only distilled water and a solvent control group should be included.

    • Evenly place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the Petri dishes in a growth chamber under controlled conditions. Typical conditions are a 12-hour photoperiod, a light intensity of 150-200 µmol/m²/s, and a constant temperature of 25 ± 1°C.

  • Data Collection:

    • After a set incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the root length and shoot length of each seedling.

    • Determine the fresh weight of the seedlings from each replicate.

    • Calculate the percentage inhibition for each parameter relative to the control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_data Data Collection & Analysis prep_solutions Prepare Test Solutions (this compound, S-enantiomer, Racemate) add_solutions Add Test Solutions to Petri Dishes prep_solutions->add_solutions sterilize_seeds Surface Sterilize Seeds place_seeds Place Seeds in Petri Dishes sterilize_seeds->place_seeds setup_petri Setup Petri Dishes (Filter Paper) setup_petri->add_solutions add_solutions->place_seeds incubate Incubate in Growth Chamber (Controlled Light & Temperature) place_seeds->incubate measure_growth Measure Root/Shoot Length & Fresh Weight incubate->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition analyze_data Statistical Analysis calculate_inhibition->analyze_data

Caption: Workflow for Napropamide Phytotoxicity Bioassay.

Mechanism of Action and Signaling Pathways

Recent studies indicate that the primary mode of action of napropamide involves the disruption of auxin transport, a critical process for plant growth and development, particularly root formation. While previously classified as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, this is now considered a secondary or incorrect classification for napropamide.[1]

Napropamide has been shown to affect the levels of indole-3-acetic acid (IAA), the main auxin in plants, and modulate the expression of auxin transporter genes.[3] Specifically, napropamide appears to target and inhibit PIN-FORMED (PIN) proteins, which are key auxin efflux carriers responsible for directional auxin flow within the plant.[2] By inhibiting PIN proteins, napropamide disrupts the establishment of auxin gradients necessary for root meristem maintenance and lateral root development, leading to the characteristic stunted root growth observed in susceptible plants.

Signaling Pathway of Napropamide Action

The following diagram illustrates the proposed signaling pathway for napropamide's herbicidal action, focusing on its impact on auxin transport.

Signaling_Pathway cluster_cell Plant Root Cell cluster_plant Whole Plant Level Napropamide This compound PIN PIN Protein (Auxin Efflux Carrier) Napropamide->PIN Inhibition Auxin_out Auxin (IAA) (Extracellular) PIN->Auxin_out Disrupted_Auxin Disrupted Auxin Gradient PIN->Disrupted_Auxin Auxin_in Auxin (IAA) (Intracellular) Auxin_in->PIN Transport Inhibited_Growth Inhibition of Root Elongation & Development Disrupted_Auxin->Inhibited_Growth Herbicide_Effect Herbicidal Effect Inhibited_Growth->Herbicide_Effect

Caption: Napropamide's Inhibition of Auxin Transport.

Conclusion

For researchers and professionals in the field of herbicide development, this enantioselective activity presents a significant opportunity. The development and use of enantiomerically pure this compound can lead to more effective weed control at lower application rates, thereby reducing the potential for non-target effects and environmental contamination associated with the less active (S)-enantiomer. Future research should continue to explore the enantioselective effects of napropamide on a wider range of weed and crop species to fully optimize its agricultural applications.

References

Navigating the Fate of Napropamide-M in the Soil Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil persistence and degradation pathways of Napropamide-M, a selective systemic amide herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its safe and effective use in agriculture. This document synthesizes key data on its persistence, details the primary degradation routes, and outlines the experimental protocols used to derive these findings.

Soil Persistence of this compound

This compound exhibits moderate persistence in the soil environment. Its dissipation is influenced by a combination of factors including soil type, organic matter content, moisture, temperature, and microbial activity. The persistence is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

Quantitative Data on Soil Persistence

The following table summarizes the reported soil half-life of this compound under various conditions.

Soil TypeApplication Rate ( kg/ha )Half-life (DT50) in DaysKey Conditions
Sandy Clay LoamField Dose x 0.533.50Laboratory incubation, 20°C
Sandy Clay LoamField Dose x 1Not specifiedLaboratory incubation, 20°C
Sandy Clay LoamField Dose x 2Not specifiedLaboratory incubation, 20°C
Sandy Clay LoamField Dose x 4Not specifiedLaboratory incubation, 20°C
Sandy Clay LoamField Dose x 8Not specifiedLaboratory incubation, 20°C
Sandy Clay LoamField Dose x 1671.42Laboratory incubation, 20°C
Various Field SoilsNot specified56 - 84Field studies
General EstimateNot specified~70Typical field conditions
On Soil SurfaceNot specified28Photodegradation

Degradation Pathways of this compound

The degradation of this compound in the soil is primarily governed by two interconnected pathways: photodegradation and microbial degradation. These processes involve a series of chemical transformations, including desethylation, ring hydroxylation, and hydrolysis, leading to the formation of various metabolites.

Key Degradation Pathways
  • Photodegradation: This is a major pathway for the dissipation of this compound, particularly when it is present on the soil surface. Sunlight provides the energy to break down the molecule.

  • Microbial Degradation: Soil microorganisms, including bacteria and fungi, play a significant role in the breakdown of this compound, although this process is generally slower than photodegradation. These organisms utilize the herbicide as a source of carbon and nitrogen.

The primary metabolites identified in soil include:

  • 2-(naphthalen-1-yloxy)propanoic acid (NOPA)

  • Naphthalene-1,4-dione (NQ)

  • Phthalic acid (PA)

  • 1-Naphthol

  • Desethyl-napropamide (DE-NPAM)

The following diagram illustrates the conceptual degradation pathway of this compound.

Napropamide_Degradation_Pathway cluster_photodegradation Photodegradation cluster_microbial_degradation Microbial Degradation cluster_common_metabolites Common Metabolites NapropamideM This compound Photo_Intermediates Photo-excited Intermediates NapropamideM->Photo_Intermediates Sunlight DE_NPAM Desethyl-napropamide (DE-NPAM) NapropamideM->DE_NPAM Desethylation Hydroxylated_Intermediates Hydroxylated Intermediates NapropamideM->Hydroxylated_Intermediates Ring Hydroxylation One_Naphthol 1-Naphthol Photo_Intermediates->One_Naphthol NQ Naphthalene-1,4-dione (NQ) Photo_Intermediates->NQ NOPA 2-(naphthalen-1-yloxy)propanoic acid (NOPA) DE_NPAM->NOPA Hydrolysis NOPA->One_Naphthol Hydroxylated_Intermediates->One_Naphthol One_Naphthol->NQ PA Phthalic Acid (PA) NQ->PA Mineralization Mineralization (CO2, H2O, Biomass) PA->Mineralization Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data_evaluation Data Evaluation Soil_Collection Soil Collection & Characterization Pre_Incubation Pre-incubation Soil_Collection->Pre_Incubation Test_Substance_Application Test Substance Application Pre_Incubation->Test_Substance_Application Incubation_Aerobic Aerobic Incubation Test_Substance_Application->Incubation_Aerobic Incubation_Anaerobic Anaerobic Incubation Test_Substance_Application->Incubation_Anaerobic Sampling Time-course Sampling Incubation_Aerobic->Sampling Volatile_Trapping Volatile Trapping & Analysis Incubation_Aerobic->Volatile_Trapping Incubation_Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_Analysis HPLC-MS/MS Analysis Extraction->HPLC_Analysis Bound_Residue_Analysis Bound Residue Analysis Extraction->Bound_Residue_Analysis Kinetics Degradation Kinetics (DT50) HPLC_Analysis->Kinetics Metabolite_Profile Metabolite Profile HPLC_Analysis->Metabolite_Profile Mass_Balance Mass Balance Calculation Volatile_Trapping->Mass_Balance Bound_Residue_Analysis->Mass_Balance Kinetics->Mass_Balance Metabolite_Profile->Mass_Balance

Environmental fate of Napropamide-M in aquatic systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate of Napropamide-M in Aquatic Systems

Introduction

This compound is the (R)-enantiomer of the herbicide napropamide, a selective, systemic herbicide used for pre-emergence control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1] As the more biologically active isomer, understanding the environmental fate of this compound is critical for assessing its potential impact on non-target aquatic ecosystems.[1] Contamination of surface waters can occur through spray drift, runoff, or leaching. This guide provides a detailed overview of the key processes governing the persistence and transformation of this compound in aquatic environments, including its physicochemical properties, degradation pathways, and dissipation between water and sediment.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physical and chemical properties. These characteristics determine its solubility in water, potential for volatilization, and tendency to adsorb to organic matter in sediment. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name (2R)-N,N-diethyl-2-(naphthalen-1-yloxy)propanamide[2]
Molecular Formula C₁₇H₂₁NO₂[2]
Molecular Weight 271.35 g/mol [2]
Water Solubility Moderately soluble (specific value not provided)
Vapor Pressure 1.7 x 10⁻⁷ mmHg
Log Kow (Octanol-Water Partition Coefficient) 3.36

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Napropamide has been shown to be stable to hydrolysis at environmentally relevant pH levels.

pH RangeTemperatureResultReference
4 - 1040 °CStable
5 - 725 °C and 40 °CStable

A standardized protocol to assess hydrolysis involves the following steps:

  • Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application of Substance: A solution of radiolabelled this compound in a minimal amount of organic solvent is added to the buffer solutions to achieve the desired test concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for the main study) to exclude photodegradation.

  • Sampling and Analysis: At various time intervals, aliquots are withdrawn and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent compound from any degradation products.

  • Data Evaluation: The concentration of this compound is plotted against time to determine the degradation rate and calculate the half-life (DT₅₀) at each pH level.

Photodegradation in Water

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant pathway for the degradation of this compound in aquatic systems.

In laboratory studies using irradiated sterile aqueous solutions, this compound degraded completely within 120 minutes, while no degradation occurred in dark control samples. This indicates that sunlight plays a crucial role in its dissipation in the water column. The process leads to the formation of several major metabolites.

ConditionHalf-life (DT₅₀)Major Metabolites IdentifiedReference
Irradiated Sterile Aqueous Solution< 120 minutes (for complete degradation)Isomer I, Isomer II, Metabolite P3
Sunlight on Soil Surface28 daysN/A
  • Test Solutions: A solution of this compound is prepared in sterile, purified water (or a buffer solution) of known pH and composition.

  • Light Source: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp, with a defined spectrum and intensity. Control samples are kept in the dark at the same temperature.

  • Incubation: The samples are maintained at a constant temperature in quartz cells that are transparent to the relevant wavelengths of light.

  • Sampling and Analysis: At appropriate time points, samples are taken from both the irradiated and dark control solutions. The concentration of the parent substance and the formation of photoproducts are measured using analytical methods like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantum Yield Determination: The rate of degradation is used to calculate the environmental photolysis half-life under specific seasonal and latitudinal conditions.

Biotic Degradation in Aquatic Systems

Biotic degradation involves the transformation of a substance by microorganisms, such as bacteria and fungi, present in the water and sediment.

In laboratory water-sediment systems incubated under dark, aerobic conditions, this compound demonstrated high persistence. Microbial degradation in soil is noted to be a slow process. In these aquatic system studies, no major transformation products were detected in either the water or sediment phases, and mineralization (conversion to CO₂) was minimal (<0.1% of applied radioactivity). This suggests that while photodegradation is rapid in surface water, this compound that partitions to sediment may persist for longer periods.

SystemConditionPersistence/Degradation RateReference
Aerobic Water-SedimentDark, Laboratory IncubationHigh Persistence
SoilField/LaboratorySlow degradation, DT₅₀ 33.5 - 71.4 days
  • Test System Setup: Intact sediment cores with their overlying water are collected from a natural aquatic environment. The systems are allowed to acclimate in the laboratory.

  • Application: Radiolabelled this compound is applied to the water phase of the test systems.

  • Incubation: The systems are incubated in the dark at a controlled temperature. The water phase is gently aerated to maintain aerobic conditions. Volatile traps for CO₂ and organic volatiles are often included.

  • Sampling: At specified intervals, the water and sediment phases are sampled and separated.

  • Extraction and Analysis: The water phase is analyzed directly. The sediment is extracted with appropriate solvents to recover the parent compound and metabolites. Non-extractable residues are quantified by combustion analysis.

  • Data Analysis: The decline of this compound in the total system is used to calculate dissipation half-lives (DT₅₀) for the water, sediment, and total system. A degradation model is constructed to describe the partitioning and transformation processes.

Mandatory Visualizations

The following diagrams illustrate the key structures, pathways, and workflows discussed in this guide.

G cluster_structure Chemical Structure napropamide_m

Caption: Chemical structure of this compound.

Environmental_Fate_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation A This compound in Water Column B Photodegradation (Sunlight) A->B fast C Hydrolysis A->C D Microbial Degradation (Water/Sediment) A->D slow H Partitioning to Sediment A->H E Major Photolytic Metabolites (Isomer I, Isomer II, etc.) B->E F Stable (No significant degradation) C->F G Slow Degradation D->G Experimental_Workflow cluster_setup Phase 1: System Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Reporting A Collect Water and Sediment Samples B Prepare Test Systems (e.g., Microcosms) A->B C Acclimate Systems B->C D Apply Radiolabelled This compound C->D E Incubate under Controlled Conditions (Light/Dark) D->E F Collect Samples Over Time E->F G Separate Water & Sediment Phases F->G H Extract & Analyze (HPLC, GC-MS) G->H I Calculate DT50 Values & Identify Metabolites H->I

References

The Toxicological Profile of Napropamide-M: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Napropamide-M, the R-enantiomer of the herbicide napropamide, is a selective soil-applied herbicide used for the pre-emergence control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1] While its herbicidal efficacy is well-established, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicology of this compound, with a focus on its effects on key non-target terrestrial and aquatic organisms. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety.

Quantitative Ecotoxicological Data

The following tables summarize the available quantitative data on the toxicity of napropamide to various non-target organisms. It is important to note that much of the publicly available data pertains to the racemic mixture of napropamide, and data specific to the this compound isomer is more limited.

Table 1: Avian Toxicity of Napropamide [2]

SpeciesEndpointValue (ppm)Classification
Mallard Duck5-day dietary LC50~7200Practically non-toxic
Bobwhite Quail5-day dietary LC505600Practically non-toxic

Table 2: Aquatic Toxicity of Napropamide [2]

SpeciesEndpointValue (mg/L)Classification
Rainbow TroutLC509 - 16Slightly to moderately toxic
Bluegill SunfishLC5020 - 30Slightly to moderately toxic
GoldfishLC50> 10Slightly toxic
Daphnia magna (water flea)48-hour LC5014.3Slightly toxic

Table 3: Terrestrial Invertebrate Toxicity of Napropamide [2]

SpeciesEndpointValue (µ g/bee )Classification
Honeybee (Apis mellifera)Oral LD50121Not toxic

A peer review by the European Food Safety Authority (EFSA) indicated that while this compound did not show high mortality rates in non-target arthropods, it did have effects greater than 50% on the reproduction of two standard species.[3] For earthworms and other soil organisms, a low risk was concluded for all representative uses of this compound.

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the reproducibility and comparability of results across different laboratories.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to assess the acute oral toxicity of a substance to birds.

  • Test Organisms: Commonly used species include the Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).

  • Methodology:

    • Dose Administration: The test substance is administered orally to the birds in a single dose.

    • Test Options: The guideline offers three testing options: a limit dose test (used when low toxicity is expected), an LD50-slope test (to determine the LD50 and the slope of the dose-response curve), and an LD50-only test.

    • Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.

    • Endpoints: The primary endpoint is the LD50 (the dose that is lethal to 50% of the test population), expressed in mg of test substance per kg of body weight.

Fish Acute Toxicity Test (OECD Guideline 203)

This guideline outlines a method to determine the acute lethal toxicity of substances to fish in freshwater.

  • Test Organisms: Species such as the Rainbow Trout (Oncorhynchus mykiss) or the Zebrafish (Danio rerio) are commonly used.

  • Methodology:

    • Exposure: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.

    • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

    • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours, and any abnormal behavioral or physical changes are noted.

    • Endpoint: The main endpoint is the LC50 (the concentration of the substance in water that is lethal to 50% of the test fish over the 96-hour period).

Aquatic Invertebrate Acute Immobilisation Test (OECD Guideline 202)

This test is designed to assess the acute toxicity of substances to aquatic invertebrates, most commonly Daphnia magna.

  • Test Organisms: Young, healthy daphnids (less than 24 hours old) are used.

  • Methodology:

    • Exposure: Daphnids are exposed to the test substance in water at various concentrations for 48 hours.

    • Assessment: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

    • Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Honeybee Acute Oral and Contact Toxicity Tests (OECD Guidelines 213 & 214)

These guidelines are used to determine the acute toxicity of substances to adult honeybees.

  • Test Organisms: Young adult worker honeybees (Apis mellifera) are used.

  • Methodology:

    • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance at various concentrations.

    • Contact Toxicity (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.

    • Dosing: A range of dose levels is tested, typically with multiple replicates for each dose.

    • Observation Period: Mortality and any sublethal effects are observed and recorded daily for a period of 48 to 96 hours.

    • Endpoint: The LD50 (the dose that is lethal to 50% of the bees) is calculated for both oral and contact exposure.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This guideline describes methods for assessing the acute toxicity of chemicals to earthworms.

  • Test Organisms: The species Eisenia fetida or Eisenia andrei are commonly used.

  • Methodology:

    • Test Methods: The guideline includes two primary methods: a filter paper contact test for initial screening and an artificial soil test that is more representative of natural exposure.

    • Exposure: In the artificial soil test, earthworms are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil.

    • Duration: The test duration is typically 14 days, with mortality assessments at 7 and 14 days.

    • Endpoint: The main endpoint is the LC50, the concentration of the test substance in the soil that is lethal to 50% of the earthworms. Sub-lethal effects like weight loss may also be recorded.

Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the general workflows for the key toxicological tests described above.

Avian_Acute_Oral_Toxicity_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis start Select Bird Species (e.g., Bobwhite Quail) acclimation Acclimatize Birds to Test Conditions start->acclimation dose_prep Prepare Test Substance Dose Formulations acclimation->dose_prep administer Administer Single Oral Dose dose_prep->administer control Control Group (Vehicle Only) observe Observe for 14 Days (Mortality & Clinical Signs) administer->observe analysis Statistical Analysis observe->analysis endpoint Determine LD50 analysis->endpoint

Caption: Workflow for Avian Acute Oral Toxicity Test (OECD 223).

Aquatic_Toxicity_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis start Select Test Organism (e.g., Fish, Daphnia) acclimation Acclimatize Organisms start->acclimation solutions Prepare Test Solutions (Range of Concentrations) acclimation->solutions expose Expose Organisms for Specified Duration (e.g., 48-96h) solutions->expose control Control Group (No Test Substance) observe Record Mortality/ Immobilisation at Intervals expose->observe analysis Statistical Analysis observe->analysis endpoint Determine LC50/EC50 analysis->endpoint

Caption: Generalized Workflow for Aquatic Toxicity Tests (e.g., OECD 202, 203).

Honeybee_Toxicity_Test_Workflow cluster_prep Preparation cluster_exposure Exposure Route cluster_observation Observation cluster_analysis Data Analysis start Select Young Adult Honeybees dose_prep Prepare Test Doses start->dose_prep oral Oral Exposure (Dosed Sucrose Solution) dose_prep->oral contact Contact Exposure (Topical Application) dose_prep->contact observe Observe for 48-96h (Mortality & Sublethal Effects) oral->observe contact->observe analysis Statistical Analysis observe->analysis endpoint Determine Oral/Contact LD50 analysis->endpoint

Caption: Workflow for Honeybee Acute Toxicity Tests (OECD 213 & 214).

Earthworm_Toxicity_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis start Select Adult Earthworms (e.g., Eisenia fetida) soil_prep Prepare Artificial Soil start->soil_prep dosing Incorporate Test Substance into Soil at Various Rates soil_prep->dosing expose Introduce Earthworms to Dosed Soil dosing->expose control Control Group (Untreated Soil) observe Assess Mortality at Day 7 and Day 14 expose->observe analysis Statistical Analysis observe->analysis endpoint Determine LC50 analysis->endpoint

Caption: Workflow for Earthworm Acute Toxicity Test (OECD 207).

Conclusion

The available data suggests that napropamide generally exhibits low to moderate acute toxicity to a range of non-target organisms. It is classified as practically non-toxic to birds and not toxic to honeybees on an acute oral basis. For aquatic organisms, it ranges from slightly to moderately toxic. The risk to earthworms and other soil organisms from this compound has been determined to be low. However, sublethal effects, such as impacts on the reproduction of non-target arthropods, have been noted and warrant further investigation. Additionally, a comprehensive understanding of the chronic toxicity of this compound to various non-target species would be beneficial for a more complete environmental risk profile. Researchers should continue to follow standardized testing guidelines to ensure the generation of high-quality, comparable data.

References

Chiral Separation of Napropamide Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of Napropamide enantiomers, a crucial aspect in pesticide development and environmental analysis due to the stereospecific bioactivity and toxicity of its isomers. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and provides guidance for developing a method for Capillary Electrophoresis (CE), supported by quantitative data and workflow visualizations.

Introduction to Chiral Separation of Napropamide

Napropamide is a selective pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in a variety of crops. It possesses a chiral center, resulting in the existence of two enantiomers, (R)-Napropamide and (S)-Napropamide. Research has indicated that the enantiomers of Napropamide can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify these enantiomers is of significant importance for efficacy evaluation, toxicological studies, and environmental risk assessment. This guide explores the primary chromatographic and electrophoretic techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including Napropamide. The direct approach, utilizing Chiral Stationary Phases (CSPs), is the most common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for Napropamide.

Experimental Protocol: HPLC

A detailed experimental protocol for the chiral separation of Napropamide enantiomers using a Chiralpak IC column is outlined below. This method has been shown to achieve excellent resolution.

Table 1: HPLC Experimental Protocol for Napropamide Enantiomer Separation

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Chiral Stationary Phase Chiralpak IC
Mobile Phase n-Hexane / 2-Propanol (Isopropanol)
Flow Rate Typically 0.5 - 1.5 mL/min (optimization may be required)
Detection UV Detector
Sample Preparation Dissolve Napropamide standard or extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data: HPLC

The following table summarizes the quantitative performance data for the HPLC-based chiral separation of Napropamide.

Table 2: Quantitative HPLC Separation Data for Napropamide Enantiomers

Chiral Stationary PhaseMobile Phase CompositionResolution (Rs)Analysis Time
Chiralpak ICNot specified11.75Not specified
OJ-HNot specifiedSeparatedNot specified
AY-HNot specifiedSeparatedNot specified
AS-HNot specifiedSeparatedNot specified
Whelk-O 1n-Hexane:Isopropanol:Acetic Acid (80:20:0.5)>1.5 (typical for good separation)~16 min
Experimental Workflow: HPLC

The logical workflow for the chiral separation of Napropamide enantiomers by HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Napropamide Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiralpak IC Column Mobile Phase: n-Hexane/Isopropanol Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

HPLC Experimental Workflow for Napropamide Chiral Separation

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. SFC, utilizing supercritical CO2 as the primary mobile phase component, is particularly well-suited for the separation of thermally labile and moderately polar compounds like Napropamide.

Experimental Protocol: SFC

A rapid and environmentally friendly SFC method for the enantioseparation of Napropamide has been developed using a cellulose-based chiral stationary phase.

Table 3: SFC Experimental Protocol for Napropamide Enantiomer Separation

ParameterCondition
Instrument Supercritical Fluid Chromatography (SFC) System
Chiral Stationary Phase CEL2
Mobile Phase Supercritical CO2 / 2-Propanol (80:20, v/v)
Flow Rate 2.0 mL/min
Back Pressure Typically 10-15 MPa (optimization may be required)
Temperature Ambient or slightly elevated (e.g., 35-40 °C)
Detection UV Detector
Sample Preparation Dissolve Napropamide standard or extract in 2-Propanol or a mixture of solvents compatible with the mobile phase.
Quantitative Data: SFC

The following table presents the quantitative data for the SFC-based chiral separation of Napropamide.

Table 4: Quantitative SFC Separation Data for Napropamide Enantiomers

Chiral Stationary PhaseMobile Phase ModifierFlow Rate (mL/min)Analysis Time
CEL220% 2-Propanol2.0< 2 minutes
Experimental Workflow: SFC

The streamlined workflow for the chiral analysis of Napropamide by SFC is illustrated below.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Racemic Napropamide Sample Dissolve Dissolve in Modifier (e.g., 2-Propanol) Sample->Dissolve Inject Inject into SFC Dissolve->Inject Column CEL2 Column Mobile Phase: CO2/2-Propanol Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

SFC Experimental Workflow for Napropamide Chiral Separation

Capillary Electrophoresis (CE)

Proposed Method Development Strategy for CE

For a neutral compound like Napropamide, Micellar Electrokinetic Chromatography (MEKC) with a chiral selector is the most promising approach.

Table 5: Proposed CE Method Development Parameters for Napropamide

ParameterProposed Starting Condition / RangeRationale
Instrument Capillary Electrophoresis System with UV detectorStandard instrumentation for CE analysis.
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length)Provides good efficiency and resolution.
Background Electrolyte (BGE) 20-50 mM Borate or Phosphate buffer, pH 7.0-9.0Common buffers providing good buffering capacity and stable current.
Chiral Selector 10-50 mM of a neutral or charged cyclodextrin (e.g., β-CD, HP-β-CD, or a sulfated cyclodextrin)Cyclodextrins are effective for a wide range of chiral compounds. Neutral CDs are a good starting point, while charged CDs can offer different selectivity.
Micelle Forming Agent 25-100 mM Sodium Dodecyl Sulfate (SDS)Necessary to create a pseudostationary phase for the separation of neutral analytes.
Organic Modifier 5-20% Methanol or AcetonitrileCan improve solubility and modify the separation selectivity.
Applied Voltage 15-30 kVHigher voltages generally lead to shorter analysis times.
Temperature 20-30 °CTemperature control is crucial for reproducible migration times.
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)A common and reproducible injection method.
Detection UV detection at a wavelength of maximum absorbance for Napropamide (e.g., ~290 nm)Provides good sensitivity for Napropamide.

Optimization Strategy:

  • Screening of Chiral Selectors: Test a variety of neutral and charged cyclodextrins to find one that provides at least partial separation.

  • Optimization of Chiral Selector Concentration: Vary the concentration of the most promising chiral selector to maximize resolution.

  • Optimization of BGE pH and Concentration: Adjust the pH and concentration of the buffer to fine-tune the separation.

  • Optimization of Micelle Concentration: Vary the SDS concentration to alter the migration window and resolution.

  • Evaluation of Organic Modifiers: Investigate the effect of adding methanol or acetonitrile to the BGE.

Logical Workflow for CE Method Development

The following diagram illustrates the logical steps involved in developing a chiral CE method for Napropamide.

CE_Method_Dev_Workflow Start Define Separation Goal: Baseline resolution of Napropamide enantiomers Initial_Conditions Select Initial Conditions: - BGE (Borate/Phosphate) - Micelle (SDS) - Capillary dimensions Start->Initial_Conditions Screen_CS Screen Chiral Selectors (e.g., β-CD, HP-β-CD) Initial_Conditions->Screen_CS Partial_Separation Partial Separation Achieved? Screen_CS->Partial_Separation Partial_Separation->Screen_CS No, try other selectors Optimize_CS Optimize Chiral Selector Concentration Partial_Separation->Optimize_CS Yes Optimize_BGE Optimize BGE (pH, Concentration) Optimize_CS->Optimize_BGE Optimize_Micelle Optimize Micelle Concentration Optimize_BGE->Optimize_Micelle Evaluate_Modifier Evaluate Organic Modifier Optimize_Micelle->Evaluate_Modifier Final_Method Final Optimized CE Method Evaluate_Modifier->Final_Method

CE Method Development Workflow for Napropamide Chiral Separation

Conclusion

This technical guide provides detailed methodologies and performance data for the chiral separation of Napropamide enantiomers using HPLC and SFC. Both techniques have proven to be effective, with SFC offering a significantly faster and more environmentally friendly option. While a specific, validated CE method for Napropamide was not identified in the surveyed literature, a comprehensive method development strategy has been outlined to guide researchers in establishing a robust CE-based separation. The choice of technique will ultimately depend on the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation. The provided experimental protocols and workflows serve as a valuable resource for scientists and professionals engaged in the chiral analysis of Napropamide.

The History and Development of Napropamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive examination of the synthesis, mechanism of action, and environmental fate of the pre-emergent herbicide, Napropamide.

Introduction

Napropamide, chemically known as N,N-diethyl-2-(1-naphthyloxy)propanamide, is a selective, soil-applied herbicide valued for its pre-emergent control of a wide spectrum of annual grasses and certain broadleaf weeds. First introduced in 1969 under the trade name Devrinol, it has become an important tool in integrated weed management programs for a variety of agricultural crops, including vegetables, fruits, and nuts, as well as in turf and ornamental settings[1][2]. This technical guide provides a comprehensive overview of the history, chemical development, mechanism of action, toxicological profile, and environmental fate of Napropamide, intended for researchers, scientists, and professionals in drug development and agriculture.

History and Development

The development of Napropamide in the late 1960s marked a significant advancement in pre-emergent weed control technology. As an amide herbicide, its development was part of a broader effort to discover and commercialize herbicides with residual soil activity, providing season-long control of germinating weeds. This allows crops to establish without early-season competition for resources such as water, nutrients, and light.

Napropamide is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers[3]. Subsequent research has shown that the herbicidal activity is primarily associated with the (R)-enantiomer, sometimes referred to as Napropamide-M[4]. This discovery has led to the development of enantiomerically enriched formulations to reduce the environmental load of the less active isomer.

Chemical Properties and Synthesis

Napropamide is a white crystalline to light brown solid, depending on its purity[3]. It exhibits moderate solubility in water and is relatively stable to hydrolysis within a pH range of 4 to 10. Key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical FormulaC₁₇H₂₁NO₂
Molar Mass271.36 g/mol
Melting Point74.5 °C
Water Solubility63 mg/L
Vapor Pressure0.167 mPa

Table 1: Physicochemical Properties of Napropamide

The industrial synthesis of Napropamide typically involves a multi-step process. A common synthetic route begins with the reaction of 1-naphthol with 2-chloropropionic acid or its derivative under basic conditions to form the intermediate 2-(1-naphthalenyloxy)propanoic acid. This intermediate is then subjected to amidation with diethylamine, often facilitated by a coupling agent such as thionyl chloride, to yield the final Napropamide product.

Synthesis_of_Napropamide 1-Naphthol 1-Naphthol Intermediate 2-(1-naphthalenyloxy)propanoic acid 1-Naphthol->Intermediate Etherification 2-Chloropropionic_Acid 2-Chloropropionic_Acid 2-Chloropropionic_Acid->Intermediate Base Base Base->Intermediate Napropamide N,N-diethyl-2-(1-naphthyloxy)propanamide Intermediate->Napropamide Amidation Diethylamine Diethylamine Diethylamine->Napropamide Coupling_Agent e.g., Thionyl Chloride Coupling_Agent->Napropamide

Caption: General synthesis pathway of Napropamide.

Mechanism of Action

Napropamide is classified as a Group 15 (formerly Group K3) herbicide, which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with more than 18 carbon atoms and are essential components of various cellular structures in plants, including cuticular waxes and certain membranes.

The primary mode of action of Napropamide is the inhibition of root cell elongation, which disrupts the overall growth of susceptible weeds. By inhibiting VLCFA elongase enzymes, Napropamide prevents the extension of fatty acid chains, leading to a cascade of downstream effects that ultimately halt seedling development. This mechanism of action is particularly effective against germinating seeds, as it prevents them from establishing a viable root system and emerging from the soil.

Mechanism_of_Action Napropamide Napropamide VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Enzymes Napropamide->VLCFA_Elongase Inhibition Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Cellular_Components Essential Cellular Components (e.g., Cuticular Waxes, Membranes) VLCFA_Synthesis->Cellular_Components Root_Cell_Elongation Root Cell Elongation Cellular_Components->Root_Cell_Elongation Weed_Growth Weed Seedling Growth and Emergence Root_Cell_Elongation->Weed_Growth

Caption: Napropamide's mechanism of action.

Efficacy and Weed Spectrum

Napropamide is effective against a variety of annual grasses and some broadleaf weeds. Its efficacy is influenced by factors such as soil type, organic matter content, moisture, and the timing of application relative to weed germination. Being a pre-emergent herbicide, it must be applied and incorporated into the soil before weed seeds germinate to be effective.

Weed SpeciesCommon NameEfficacy (% Control)
Echinochloa crus-galliBarnyardgrass85-95%
Digitaria sanguinalisLarge Crabgrass80-90%
Setaria faberiGiant Foxtail80-90%
Poa annuaAnnual Bluegrass90-100%
Amaranthus retroflexusRedroot Pigweed70-85%
Chenopodium albumCommon Lambsquarters60-80%
Portulaca oleraceaCommon Purslane85-95%

Table 2: Representative Efficacy of Napropamide on Common Weed Species. Note: Efficacy can vary based on application rate, environmental conditions, and soil type.

Environmental Fate and Toxicology

Soil Persistence and Degradation

Napropamide is moderately persistent in the soil, with a reported half-life ranging from 33 to over 200 days, depending on soil type, temperature, and moisture content. The primary routes of dissipation from soil are microbial degradation and photodegradation on the soil surface. Its persistence ensures season-long weed control but also necessitates careful consideration of crop rotation intervals to avoid injury to sensitive subsequent crops.

Soil TypepHTemperature (°C)Half-life (days)
Sandy Loam5.242033.5 - 71.4
Silt Loam6.525~60
Clay Loam7.225~90

Table 3: Soil Half-life of Napropamide under Various Conditions.

Toxicology

Napropamide exhibits low acute toxicity to mammals via oral and dermal routes of exposure. It is not considered to be carcinogenic or mutagenic. The following table summarizes key toxicological data.

OrganismTestValue
Rat (oral)LD₅₀>5000 mg/kg
Rabbit (dermal)LD₅₀>4640 mg/kg
Rat (inhalation)LC₅₀>4.8 mg/L
Bobwhite Quail (oral)LD₅₀>2150 mg/kg
Rainbow Trout (96 hr)LC₅₀3.3 mg/L
Daphnia magna (48 hr)EC₅₀5.6 mg/L

Table 4: Toxicological Profile of Napropamide.

Experimental Protocols

Pre-emergent Herbicide Efficacy Bioassay (Greenhouse)

This protocol outlines a general procedure for evaluating the pre-emergent efficacy of Napropamide in a controlled greenhouse environment.

  • Soil Preparation: Use a consistent soil type (e.g., sandy loam) and fill pots or trays of a uniform size.

  • Weed Seeding: Sow seeds of the target weed species at a consistent depth and density in each pot.

  • Herbicide Application: Prepare a stock solution of Napropamide and dilute to the desired concentrations. Apply the herbicide solution evenly to the soil surface of the pots using a calibrated sprayer. Include an untreated control group.

  • Incubation: Place the pots in a greenhouse with controlled temperature, light, and humidity. Water the pots as needed to maintain soil moisture.

  • Data Collection: After a predetermined period (e.g., 21 days), assess weed control by counting the number of emerged weeds and measuring their biomass (fresh or dry weight).

  • Analysis: Calculate the percentage of weed control for each treatment relative to the untreated control.

Soil Half-life Determination (OECD 307)

This protocol is based on the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.

  • Soil Selection and Preparation: Select a representative soil type and sieve it to a uniform particle size. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Apply ¹⁴C-labeled Napropamide to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system or biometer flasks. For aerobic conditions, supply a continuous flow of carbon dioxide-free, humidified air. For anaerobic conditions, purge the system with an inert gas like nitrogen.

  • Sampling and Analysis: At specified time intervals, collect soil samples and analyze for the concentration of Napropamide and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Trap and quantify any evolved ¹⁴CO₂.

  • Data Analysis: Plot the concentration of Napropamide over time and calculate the dissipation time 50% (DT₅₀) and DT₉₀ values using appropriate kinetic models.

Napropamide Residue Analysis in Soil (GC-MS)

This protocol provides a general method for the extraction and quantification of Napropamide residues in soil using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

  • Extraction: Extract a known weight of the soil sample with an appropriate solvent mixture (e.g., acetonitrile:water) using sonication or shaking.

  • Cleanup: Partition the extract with a non-polar solvent (e.g., dichloromethane or hexane) to separate Napropamide from polar interferences. Further cleanup may be performed using solid-phase extraction (SPE) cartridges.

  • Analysis: Concentrate the final extract and inject a known volume into a GC-MS system. Use a suitable capillary column for separation and operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and selective detection of Napropamide.

  • Quantification: Prepare a calibration curve using certified standards of Napropamide to quantify the concentration in the soil sample.

Herbicide_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening cluster_Development Development & Testing cluster_Registration Registration Lead_Identification Lead Identification & Optimization Chemical_Synthesis Chemical Synthesis & Formulation Lead_Identification->Chemical_Synthesis Primary_Screening Primary Greenhouse Screening Chemical_Synthesis->Primary_Screening Secondary_Screening Secondary Field Screening Primary_Screening->Secondary_Screening Toxicology_Studies Toxicological Studies (Mammalian, Ecotox) Secondary_Screening->Toxicology_Studies Environmental_Fate Environmental Fate (Soil, Water, Air) Residue_Analysis Residue Analysis in Crops Efficacy_Trials Large-Scale Efficacy Trials Dossier_Submission Dossier Submission to Regulatory Agencies Efficacy_Trials->Dossier_Submission Regulatory_Review Regulatory Review & Approval Dossier_Submission->Regulatory_Review Commercialization Commercialization Regulatory_Review->Commercialization

Caption: General workflow for herbicide development and registration.

Conclusion

Napropamide has a long and successful history as a pre-emergent herbicide, providing effective control of key annual weeds in a wide range of agricultural and horticultural systems. Its mechanism of action, involving the inhibition of very-long-chain fatty acid synthesis, is well-characterized and provides a foundation for its selective herbicidal activity. While its moderate soil persistence requires careful management of crop rotations, its low mammalian toxicity and established environmental fate profile contribute to its continued use in modern agriculture. Ongoing research and the development of enantiomerically pure formulations demonstrate the continued relevance and evolution of this important herbicide.

References

In-Depth Technical Guide: Napropamide-M Absorption and Translocation in Weeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and translocation of Napropamide-M, the biologically active R-isomer of napropamide, in various weed species. This document synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual representations of relevant biological and experimental processes.

Introduction to this compound

Napropamide is a selective, pre-emergent herbicide primarily absorbed by the roots of germinating weeds. Its mode of action involves the inhibition of cell division and elongation, ultimately preventing weed emergence and growth. This compound, the R-isomer, is the herbicidally active form of the molecule. Understanding the dynamics of its absorption into weed roots and subsequent translocation to other plant tissues is critical for optimizing its efficacy and developing effective weed management strategies.

Absorption of this compound in Weeds

This compound is predominantly taken up from the soil solution by the roots of emerging weed seedlings. The efficiency of this absorption is influenced by several factors, including soil composition, organic matter content, and the specific weed species.

Quantitative Analysis of this compound Absorption

Quantitative data on the accumulation of napropamide in weeds is crucial for understanding its efficacy. The following tables summarize findings from a key study on barnyardgrass (Echinochloa crus-galli), a common and troublesome weed in many agricultural systems.

Table 1: Accumulation of Napropamide in Echinochloa crus-galli Tissues

Weed SpeciesTissueNapropamide Concentration (µg/g)Reference
Echinochloa crus-galliRoot15.8 ± 1.2[1]
Shoot2.5 ± 0.3[1]

Data from a study investigating the enantioselectivity of napropamide inhibition.[1]

Table 2: Comparative Uptake of Napropamide in Different Plant Species

Plant SpeciesTotal Napropamide per Gram Dry Weight of Root Tissue (relative value)Reference
Corn (Zea mays)~1.5x[1]
Tomato (Lycopersicon esculentum)1x[1]

This comparative data, while not exclusively on weeds, provides insight into the differential absorption capabilities of various plant species.

Translocation of this compound in Weeds

Following absorption by the roots, this compound is translocated to other parts of the weed, primarily the shoots. The extent of this translocation can vary significantly between weed species and influences the overall herbicidal effect.

Patterns of this compound Translocation

Studies have shown that in susceptible species, there is significant movement of napropamide from the roots to the aerial parts of the plant. In contrast, more tolerant species may exhibit restricted translocation, confining the herbicide to the root system.

Table 3: Translocation of Napropamide in Different Plant Species

Plant SpeciesTranslocation from Roots to ShootsReference
Tomato (Lycopersicon esculentum)Rapid and extensive
Corn (Zea mays)Limited

This data highlights the differential translocation patterns that can contribute to species-specific sensitivity to napropamide.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline typical protocols for studying this compound absorption and translocation.

Radiolabeled Herbicide Uptake and Translocation Study

This protocol is a standard method for quantitatively assessing the absorption and movement of herbicides in plants.

Objective: To determine the rate and extent of this compound absorption by roots and its subsequent translocation to shoots in a target weed species.

Materials:

  • ¹⁴C-labeled this compound

  • Weed seedlings (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at a specific growth stage (e.g., two-leaf stage)

  • Hydroponic culture system or soil-filled pots

  • Liquid scintillation counter

  • Sample oxidizer

  • Micro-syringe

  • Analytical balance

  • Solvents for extraction (e.g., methanol, acetonitrile)

Procedure:

  • Plant Culture: Grow weed seedlings in a controlled environment (growth chamber or greenhouse) to ensure uniformity.

  • Herbicide Application:

    • Hydroponic System: Introduce a known concentration of ¹⁴C-Napropamide-M into the nutrient solution.

    • Soil Application: Apply a precise amount of ¹⁴C-Napropamide-M solution to the soil surface of each pot.

  • Time-Course Sampling: Harvest plants at predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours) after herbicide application.

  • Sample Preparation:

    • Carefully wash the roots to remove any unabsorbed herbicide from the surface.

    • Separate the plants into roots and shoots.

    • Record the fresh and dry weight of each tissue sample.

  • Quantification of Radioactivity:

    • Liquid Scintillation Counting: Homogenize the plant tissues and extract the ¹⁴C-Napropamide-M using an appropriate solvent. Measure the radioactivity in the extract using a liquid scintillation counter.

    • Sample Oxidation: Combust the dried plant tissues in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting. This method accounts for both extractable and non-extractable residues.

  • Data Analysis: Calculate the amount of this compound absorbed and translocated as a percentage of the total applied radioactivity or as a concentration in µg/g of plant tissue.

Extraction and Quantification of this compound from Plant Tissues by LC-MS/MS

This protocol details the analytical procedure for accurately measuring this compound concentrations in plant samples.

Objective: To extract and quantify this compound from root and shoot tissues of weeds.

Materials:

  • Plant tissue samples (roots and shoots)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Centrifuge

  • Extraction solvent (e.g., acetonitrile with 1% acetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

Procedure:

  • Sample Homogenization: Freeze the plant tissue samples in liquid nitrogen and grind them to a fine powder using a homogenizer.

  • Extraction:

    • Add a measured volume of extraction solvent to the homogenized tissue.

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant.

  • Clean-up (optional but recommended):

    • Pass the supernatant through an SPE cartridge to remove interfering matrix components.

    • Elute the this compound from the cartridge with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Evaporate the solvent from the extract and reconstitute it in a suitable mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate this compound from other compounds using a suitable chromatographic gradient.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode.

  • Quantification: Create a calibration curve using the analytical standard and calculate the concentration of this compound in the original plant tissue samples, correcting for recovery using the internal standard.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided to illustrate important experimental workflows and logical relationships.

Experimental_Workflow_Absorption_Translocation cluster_prep Plant Preparation cluster_treatment Herbicide Treatment cluster_sampling Sample Collection & Processing cluster_analysis Analysis A Weed Seedling Cultivation B Growth to Two-Leaf Stage A->B C Application of 14C-Napropamide-M B->C D Time-Course Harvesting C->D E Separation of Roots & Shoots D->E F Washing & Weighing E->F G Quantification of Radioactivity (LSC/Oxidizer) F->G H Data Analysis G->H

Caption: Experimental workflow for a radiolabeled this compound absorption and translocation study.

LC_MS_Workflow A Plant Tissue Sample (Root or Shoot) B Homogenization (Liquid Nitrogen) A->B C Solvent Extraction B->C D Centrifugation C->D E Supernatant Collection D->E F Solid-Phase Extraction (Clean-up) E->F Optional H Solvent Evaporation & Reconstitution E->H G Elution F->G G->H I LC-MS/MS Analysis H->I J Data Quantification I->J

Caption: Workflow for the extraction and quantification of this compound from plant tissues using LC-MS/MS.

Conclusion

The absorption and translocation of this compound are complex processes that are fundamental to its herbicidal activity. This guide has provided a summary of the available quantitative data, detailed experimental protocols for further research, and visual aids to clarify these procedures. A deeper understanding of these mechanisms in a wider range of weed species will be invaluable for the development of more effective and sustainable weed management programs. Future research should focus on generating comparative quantitative data for other economically important weed species and elucidating the specific transporters and metabolic pathways involved in this compound uptake and movement within the plant.

References

Navigating the Nuances of Herbicide Action: A Technical Guide to Very Long-Chain Fatty Acid Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise mechanisms by which herbicides exert their effects are critical for the development of new, effective, and selective crop protection agents, as well as for understanding potential therapeutic applications. While historically grouped with inhibitors of very long-chain fatty acid (VLCFA) synthesis, recent classifications have separated Napropamide-M from this class of herbicides. This guide addresses this important distinction and provides an in-depth technical overview of the core mechanisms of VLCFA inhibition by relevant herbicide families, such as chloroacetamides and oxyacetamides. We will delve into the quantitative measures of inhibition, detailed experimental protocols for assessing VLCFA synthesis, and the signaling pathways involved. This document serves as a comprehensive resource for researchers in agriculture and drug development, providing the foundational knowledge required for advancing the study of VLCFA elongase inhibitors.

Reclassification of this compound: A Shift in Understanding

Initially, Napropamide was classified under the Herbicide Resistance Action Committee (HRAC) Group K3, which includes inhibitors of VLCFA synthesis[1]. However, further research has demonstrated that, unlike other herbicides in this group, the acetamide Napropamide does not inhibit the synthesis of VLCFAs[1]. Reflecting this improved understanding of its mode of action, Napropamide has been reclassified by the Weed Science Society of America (WSSA) and is no longer categorized as a Group 15 (VLCFA-inhibiting) herbicide[2]. This distinction is crucial for accurately studying herbicide mechanisms and developing new compounds. This guide will, therefore, focus on the well-established VLCFA-inhibiting herbicide classes.

The Critical Role of Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, are essential for a wide range of biological functions in eukaryotes, including plants and animals.[3] They are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[4] This complex sequentially adds two-carbon units to an acyl-CoA primer.

In plants, VLCFAs are crucial precursors for:

  • Cuticular Waxes: Forming a protective barrier on the plant surface that prevents water loss and protects against pathogens.

  • Suberin: A key component of the root's Casparian strip, regulating water and nutrient uptake.

  • Sphingolipids: Essential components of cell membranes, involved in signal transduction and membrane stability.

  • Seed Oils: As storage lipids providing energy for germination.

Given their fundamental roles, the disruption of VLCFA synthesis is a potent mechanism for herbicide action, leading to growth arrest and eventual death of susceptible plants. In the context of drug development, the enzymes involved in VLCFA synthesis are also being explored as potential targets, particularly in cancer research, where altered lipid metabolism is a known hallmark.

Mechanism of Action: Inhibition of VLCFA Elongases

Herbicides that inhibit VLCFA synthesis, such as chloroacetamides and oxyacetamides, primarily target the first and rate-limiting step of the elongation cycle. This step is catalyzed by the condensing enzyme, 3-ketoacyl-CoA synthase (KCS).

The inhibition of KCS leads to a depletion of VLCFAs, which in turn disrupts the formation of essential downstream products like cuticular waxes and sphingolipids. This results in characteristic symptoms in susceptible plants, including stunted growth and failure of young shoots to emerge from the soil.

Below is a diagram illustrating the VLCFA elongation pathway and the point of inhibition.

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum AcylCoA Acyl-CoA (C16-C18) KCS 3-Ketoacyl-CoA Synthase (KCS) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA β-Ketoacyl-CoA KCS->KetoacylCoA Condensation KCR β-Ketoacyl-CoA Reductase (KCR) KetoacylCoA->KCR Reduction HydroxyacylCoA β-Hydroxyacyl-CoA KCR->HydroxyacylCoA HCD β-Hydroxyacyl-CoA Dehydratase (HCD) HydroxyacylCoA->HCD Dehydration EnoylCoA trans-2,3-Enoyl-CoA HCD->EnoylCoA ECR trans-2,3-Enoyl-CoA Reductase (ECR) EnoylCoA->ECR Reduction ElongatedAcylCoA Elongated Acyl-CoA (Cn+2) ECR->ElongatedAcylCoA Downstream -> Waxes -> Sphingolipids -> Suberin ElongatedAcylCoA->Downstream Inhibitor Chloroacetamide & Oxyacetamide Herbicides Inhibitor->KCS

Caption: The VLCFA elongation cycle in the endoplasmic reticulum and the inhibitory action of herbicides on the KCS enzyme.

Quantitative Analysis of VLCFA Elongase Inhibition

The potency of different herbicides against VLCFA elongases can be quantified by determining their half-maximal inhibitory concentration (pI50), which is the negative logarithm of the IC50 value. The table below summarizes the inhibitory activity of various herbicides on different VLCFA elongase enzymes from Arabidopsis thaliana expressed in yeast.

HerbicideChemical ClassTarget ElongasepI50 ValueReference
FlufenacetOxyacetamideFAE1~7.0
MetazachlorChloroacetamideFAE1> 6.0
CafenstroleCarboxamideMultiple(Potent Inhibitor)
DimethachlorChloroacetamideMultiple(Potent Inhibitor)

Note: Direct IC50 values for Cafenstrole and Dimethachlor were not specified in the provided search results, but they were described as potent inhibitors of VLCFA synthesis.

Experimental Protocols

Accurate assessment of VLCFA synthesis and its inhibition is fundamental to herbicide research. Below are outlines of key experimental methodologies.

Heterologous Expression of Plant Elongases in Yeast

This method allows for the study of individual elongase enzymes in a controlled system, free from the complexity of the entire plant cellular environment.

Yeast_Expression_Workflow Start Isolate VLCFA Elongase Gene from Plant (e.g., Arabidopsis) Clone Clone Gene into Yeast Expression Vector Start->Clone Transform Transform Vector into Saccharomyces cerevisiae Clone->Transform Culture Culture Transformed Yeast Transform->Culture Induce Induce Gene Expression Culture->Induce Treat Treat with Herbicide (Dose-Response) Induce->Treat Harvest Harvest Yeast Cells Treat->Harvest Extract Extract Fatty Acids Harvest->Extract Analyze Analyze by GC-MS Extract->Analyze

Caption: Workflow for heterologous expression and inhibitor analysis of plant VLCFA elongases in yeast.

Methodology:

  • Gene Cloning: The coding sequence of a specific VLCFA elongase gene (e.g., from Arabidopsis thaliana) is cloned into a yeast expression vector.

  • Yeast Transformation: The vector is introduced into a suitable strain of Saccharomyces cerevisiae.

  • Culture and Induction: Transformed yeast cells are cultured, and gene expression is induced.

  • Herbicide Treatment: The yeast culture is treated with a range of herbicide concentrations to generate a dose-response curve.

  • Fatty Acid Extraction and Analysis: Total fatty acids are extracted from the harvested yeast cells and converted to fatty acid methyl esters (FAMEs). The FAME profile, particularly the levels of VLCFAs, is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

In Vivo Analysis of VLCFA Synthesis in Plants

This method assesses the effect of herbicides on VLCFA synthesis within the whole plant system.

Methodology:

  • Plant Growth: Seedlings of a susceptible plant species (e.g., barley or cucumber) are grown under controlled conditions.

  • Herbicide Application: The plants are treated with the herbicide, either through soil application or by adding it to the hydroponic solution.

  • Radiolabeling (Optional but Recommended): To trace the synthesis of new fatty acids, a radiolabeled precursor, such as [14C]-acetate or [14C]-malonyl-CoA, can be supplied to the plant tissues.

  • Lipid Extraction: Lipids are extracted from the relevant plant tissues (e.g., shoots or roots).

  • Lipid Analysis: The extracted lipids are separated and analyzed, for example by thin-layer chromatography (TLC) or GC-MS, to quantify the levels of VLCFAs and their derivatives.

Signaling and Regulatory Pathways

The inhibition of VLCFA synthesis can have cascading effects on cellular signaling. For instance, in Arabidopsis, the disruption of VLCFA synthesis has been shown to impact cytokinin biosynthesis. A reduction in VLCFAs can lead to an increase in the expression of genes involved in cytokinin production, such as IPT3, resulting in enhanced cell proliferation. This suggests a feedback mechanism where the lipid status of the cell influences hormonal signaling pathways that regulate growth and development.

Signaling_Pathway Inhibitor VLCFA Elongase Inhibitor Elongase VLCFA Elongase (e.g., KCS) Inhibitor->Elongase VLCFA Reduced VLCFA Levels Elongase->VLCFA inhibition of synthesis Signal Unknown Signal VLCFA->Signal IPT3 Increased IPT3 Gene Expression Signal->IPT3 Cytokinin Increased Cytokinin Biosynthesis IPT3->Cytokinin Proliferation Enhanced Cell Proliferation Cytokinin->Proliferation

Caption: A proposed signaling pathway linking VLCFA inhibition to cytokinin biosynthesis and cell proliferation in plants.

Future Directions and Conclusion

The study of VLCFA-inhibiting herbicides continues to be a dynamic field. The reclassification of compounds like this compound underscores the importance of ongoing research into precise molecular mechanisms. For researchers, a clear understanding of the target enzymes, the downstream physiological effects, and the associated signaling pathways is paramount. The methodologies and data presented in this guide offer a solid foundation for future investigations, whether the goal is to develop more effective herbicides, manage herbicide resistance, or explore the therapeutic potential of targeting fatty acid elongation in other biological systems.

References

The Impact of Napropamide-M on Soil Microbial Community Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide, a selective pre-emergence herbicide, is widely used in agriculture to control annual grasses and some broadleaf weeds. Its chiral isomer, Napropamide-M ((R)-napropamide), exhibits higher herbicidal activity. The extensive use of this compound raises concerns about its potential non-target effects on soil microorganisms, which are crucial for maintaining soil health and fertility. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound on the structure and function of soil microbial communities. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the known degradation pathway and the logical flow of its impacts on soil microbes.

Data Presentation: Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil initiates a series of concentration- and time-dependent changes in the microbial community. The following tables summarize the quantitative data reported in scientific literature.

Table 1: Effects of this compound on Soil Microbial Biomass

This compound Concentration (mg/kg soil)Time (days)Microbial Biomass Carbon (MBC)Microbial Biomass Nitrogen (MBN)Reference
0 (Control)1-56BaselineBaseline[1]
21-56Decline compared to controlDecline compared to control[1]
101-56Significant decline compared to controlSignificant decline compared to control[1]
201-56Significant decline compared to controlSignificant decline compared to control[1]
401-56Pronounced decline compared to controlPronounced decline compared to control[1]
801-56Severe decline compared to controlSevere decline compared to control

Table 2: Effects of this compound on Soil Enzyme Activities

This compound Concentration (mg/kg soil)Time (days)Urease ActivityInvertase ActivityCatalase ActivityReference
0 (Control)1-56BaselineBaselineBaseline
2-801-56Inhibitory effectInhibitory effectInitial enhancement (first 7 days), then recovery

Table 3: Effects of this compound on Soil Bacterial Community Diversity (PCR-DGGE)

This compound Concentration (mg/kg soil)Time (days)Shannon-Wiener Index (H')Richness (S)Evenness (E)Reference
0 (Control)7-14BaselineBaselineBaseline
2-807-14Apparent difference from controlIncreased number of bandsAltered
22.5 (10x field rate)Not specifiedSignificant decreaseNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections describe the key experimental protocols used in studies assessing the effects of this compound on soil microbial communities.

Soil Microcosm Incubation
  • Soil Collection and Preparation: Soil is typically collected from the top 0-20 cm of an agricultural field with no recent history of napropamide application. It is sieved (e.g., through a 2-mm mesh) to remove stones and plant debris and homogenized. The soil's physicochemical properties (pH, organic matter content, texture) are determined.

  • This compound Application: this compound is dissolved in a suitable solvent (e.g., acetone) and mixed thoroughly with the soil to achieve the desired concentrations (e.g., 0, 2, 10, 20, 40, and 80 mg/kg). The solvent is allowed to evaporate completely.

  • Incubation Conditions: The treated soil is placed in microcosms (e.g., glass jars) and incubated under controlled conditions, typically at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water-holding capacity) for a specified period (e.g., 56 days).

  • Sampling: Soil samples are collected at regular intervals (e.g., 1, 3, 7, 14, 28, 42, and 56 days) for various analyses.

Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN) Analysis
  • Method: The chloroform fumigation-extraction method is commonly employed.

  • Procedure:

    • A fresh soil sample is divided into two subsamples.

    • One subsample is fumigated with ethanol-free chloroform for 24 hours in a vacuum desiccator to lyse microbial cells. The chloroform is then removed by repeated evacuations.

    • Both the fumigated and non-fumigated (control) subsamples are extracted with a solution of 0.5 M K₂SO₄.

    • The organic carbon and total nitrogen in the extracts are determined using a TOC/TN analyzer.

    • MBC is calculated as the difference in extractable organic carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC), typically 0.45.

    • MBN is calculated as the difference in extractable total nitrogen between the fumigated and non-fumigated samples, divided by a correction factor (kEN), typically 0.54.

Soil Enzyme Activity Assays
  • Urease Activity:

    • Soil samples are incubated with a urea solution in a buffered medium (e.g., phosphate buffer, pH 7.1) at 37°C for a set time (e.g., 2 hours).

    • The reaction is stopped, and the released ammonium (NH₄⁺) is extracted with a KCl solution.

    • The concentration of NH₄⁺ is determined colorimetrically using the indophenol blue method at a specific wavelength (e.g., 630 nm).

  • Invertase Activity:

    • Soil samples are incubated with a sucrose solution in a buffered medium (e.g., acetate buffer, pH 5.5) at 37°C for a set time (e.g., 3 hours).

    • The amount of reducing sugars produced is measured colorimetrically using the 3,5-dinitrosalicylic acid (DNS) method at a specific wavelength (e.g., 540 nm).

  • Catalase Activity:

    • Soil samples are treated with a hydrogen peroxide (H₂O₂) solution.

    • The remaining H₂O₂ after a specific reaction time (e.g., 20 minutes) is titrated with a standard solution of potassium permanganate (KMnO₄).

    • Catalase activity is expressed as the amount of H₂O₂ decomposed per unit of soil per unit of time.

Polymerase Chain Reaction - Denaturing Gradient Gel Electrophoresis (PCR-DGGE)
  • Soil DNA Extraction: Total microbial DNA is extracted from soil samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: The 16S rRNA gene (for bacteria) or the ITS region (for fungi) is amplified from the extracted DNA using universal primers. One of the primers is typically synthesized with a GC-clamp at the 5' end to prevent complete denaturation of the DNA fragments during DGGE.

  • DGGE Analysis:

    • The PCR amplicons are separated on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide).

    • As the DNA fragments migrate through the gel, they reach a denaturant concentration that causes them to partially melt, which significantly slows their migration. The point at which this occurs is dependent on the DNA sequence.

    • After electrophoresis, the gel is stained (e.g., with SYBR Green I) and visualized under UV light.

  • Data Analysis: The DGGE banding patterns are analyzed to assess the diversity of the microbial community. The number and intensity of the bands are used to calculate diversity indices such as the Shannon-Wiener index (H'), richness (S), and evenness (E).

Mandatory Visualizations

This compound Biodegradation Pathway in Soil

The microbial degradation of this compound in soil involves several key steps, primarily initiated by the cleavage of the alkyl groups and the subsequent conversion of the amide to a carboxylic acid.

Napropamide_Biodegradation Napropamide This compound (N,N-diethyl-2-(1-naphthalenyloxy)propanamide) Dealkylation De-ethylation Napropamide->Dealkylation Microbial Enzymes Hydrolysis Amide Hydrolysis Napropamide->Hydrolysis Microbial Amidase Hydroxylation Ring Hydroxylation Napropamide->Hydroxylation Microbial Oxygenases Dealkylation->Hydrolysis NOPA NOPA (2-(naphthalen-1-yloxy)propanoic acid) Hydrolysis->NOPA NQ 1,4-Naphthoquinone Hydroxylation->NQ Naphthol 1-Naphthol Hydroxylation->Naphthol Metabolites Further Degradation (Central Metabolic Pathways) NOPA->Metabolites PA Phthalic acid PA->Metabolites NQ->Metabolites Naphthol->PA

This compound Biodegradation Pathway
Logical Workflow of this compound Effects on Soil Microbial Community

Specific signaling pathways in soil microorganisms affected by this compound are not well-documented in the current literature. The following diagram illustrates the logical progression of effects from the introduction of this compound into the soil to the subsequent changes in the microbial community structure and function.

Napropamide_Effects_Workflow cluster_input Input cluster_direct_effects Direct Effects cluster_biomass_activity Impact on Biomass and Activity cluster_community_structure Impact on Community Structure Napropamide This compound Application to Soil Toxicity Direct Toxicity to Susceptible Microorganisms Napropamide->Toxicity NutrientSource Potential C and N Source for Resistant Microorganisms Napropamide->NutrientSource BiomassDecline Decrease in Microbial Biomass (MBC and MBN) Toxicity->BiomassDecline EnzymeInhibition Inhibition of Soil Enzymes (e.g., Urease, Invertase) Toxicity->EnzymeInhibition RespirationChange Alteration of Soil Respiration Toxicity->RespirationChange CommunityShift Shift in Microbial Community Composition (e.g., changes in Gram-negative bacteria) NutrientSource->CommunityShift BiomassDecline->CommunityShift EnzymeInhibition->CommunityShift DiversityChange Changes in Bacterial Diversity (Shannon Index, Richness) CommunityShift->DiversityChange

Logical Workflow of this compound Effects

Conclusion

The application of this compound has discernible effects on the soil microbial community. Quantitative data indicates a general decline in microbial biomass and the inhibition of key soil enzymes involved in nutrient cycling. Concurrently, shifts in the bacterial community structure and diversity are observed. The provided experimental protocols offer a standardized framework for future research to build upon the existing knowledge. While the biodegradation pathway of this compound is partially understood, the specific microbial signaling pathways affected by this herbicide remain an area requiring further investigation. A deeper understanding of these interactions is essential for developing sustainable agricultural practices that mitigate the non-target impacts of herbicides on vital soil ecosystems.

References

Napropamide-M: A Technical Guide to Its Potential as a Groundwater Contaminant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Napropamide-M, the herbicidally active (R)-enantiomer of napropamide, is a soil-applied herbicide used for pre-emergence control of annual grasses and broad-leaved weeds. Its potential to contaminate groundwater is a key aspect of its environmental risk assessment. This technical guide provides an in-depth analysis of this compound's physicochemical properties, environmental fate, and mobility in soil, which collectively determine its leaching potential. Detailed experimental protocols for key assessment methods are provided, alongside visualizations of critical pathways and workflows to support further research and risk evaluation.

Physicochemical Properties and Environmental Fate

The potential for a pesticide to leach into groundwater is governed by its persistence in soil (half-life) and its mobility, which is influenced by its water solubility and its tendency to adsorb to soil particles. The key parameters are the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

While specific data for this compound is ideal, much of the publicly available information pertains to the racemic mixture of napropamide. The data presented below is for the racemic mixture unless otherwise specified. It is assumed that the properties of this compound are comparable to the racemic mixture.

Table 1: Physicochemical Properties of Napropamide

PropertyValueSource
Water Solubility 39 mg/L (for isomeric mix)--INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient) 3.36--INVALID-LINK--
Vapor Pressure 1.72 x 10⁻⁷ mm Hg--INVALID-LINK--
Henry's Law Constant 8.41 x 10⁻¹⁰ atm-m³/mol--INVALID-LINK--

Table 2: Environmental Fate Characteristics of Napropamide

ParameterValueInterpretationSource
Soil Half-life (DT₅₀) 34 to >730 days (field studies)Moderately persistent to very persistent--INVALID-LINK--
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 218 - 700 L/kgLow to moderate mobility--INVALID-LINK--
GUS (Groundwater Ubiquity Score) Transition statePotential to leach--INVALID-LINK--

The moderate persistence of napropamide in soil, indicated by a wide range of half-lives, suggests that it can be available for leaching over an extended period. The Koc values indicate that napropamide has a tendency to bind to soil organic matter, which can retard its downward movement. However, in soils with low organic matter content, the mobility of napropamide is expected to be higher. The Groundwater Ubiquity Score (GUS), a calculated index, classifies napropamide as having a transitional potential for leaching.

Experimental Protocols

Accurate assessment of groundwater contamination potential relies on standardized and reproducible experimental methods. Below are detailed protocols for key experiments.

Chiral Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

To assess the environmental fate of this compound specifically, it is crucial to distinguish it from its (S)-enantiomer.

Objective: To separate and quantify the (R)- and (S)-enantiomers of napropamide in environmental samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral stationary phase column.

Reagents:

  • Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Diethylamine (DEA)

  • Napropamide analytical standard (racemic)

  • This compound analytical standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v).

  • Standard Preparation: Prepare a series of calibration standards of racemic napropamide and this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AY-H, 3.5µm, 4.6 mm i.d. x 250 mm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 ml/min.

    • Injection Volume: 5 µl.

    • Detector: UV at 290 nm.

    • Mode: Isocratic.

  • Analysis: Inject the standards and samples onto the HPLC system. The (R)- and (S)-enantiomers will be separated and can be quantified based on the peak areas of the calibration standards.

Soil Column Leaching Study (Adapted from OECD Guideline 312)

This study simulates the movement of this compound through a soil profile under controlled laboratory conditions.

Objective: To determine the mobility and leaching potential of this compound in soil.

Materials:

  • Glass columns (e.g., 30 cm long, 5 cm internal diameter).

  • Representative soil, sieved (<2 mm).

  • Artificial rainwater (0.01 M CaCl₂ solution).

  • This compound (radiolabeled, e.g., with ¹⁴C, is recommended for tracking).

  • Peristaltic pump.

  • Fraction collector.

Procedure:

  • Soil Column Preparation:

    • Dry and sieve the soil to <2 mm.

    • Uniformly pack the soil into the glass columns to a height of approximately 30 cm.

    • Saturate the columns from the bottom with the artificial rainwater solution and allow them to equilibrate.

  • Application of Test Substance:

    • Apply a known amount of this compound to the surface of the soil columns. The application rate should be relevant to the recommended field application rate.

  • Leaching:

    • Apply artificial rainwater to the top of the columns at a constant rate (e.g., to simulate a specific rainfall event) for a defined period (e.g., 48 hours).

    • Collect the leachate from the bottom of the columns in fractions using a fraction collector.

  • Analysis:

    • At the end of the experiment, carefully extrude the soil from the columns and section it into segments (e.g., every 5 cm).

    • Analyze the leachate fractions and each soil segment for the concentration of this compound and any potential degradation products. If radiolabeled material is used, liquid scintillation counting can be employed. Otherwise, extraction followed by HPLC analysis (as per Protocol 2.1) is required.

    • Calculate a mass balance to account for the total applied substance.

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate important workflows and pathways related to the assessment of this compound's groundwater contamination potential.

experimental_workflow_hplc Chiral HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Environmental Sample (Soil/Water Extraction) injection Inject Sample/Standard (5 µl) sample_prep->injection standard_prep Prepare Calibration Standards (Racemic & R-isomer) standard_prep->injection mobile_phase_prep Prepare Mobile Phase (Hexane:IPA:DEA 90:10:0.1) hplc_system HPLC System (Chiralpak® AY-H column, 30°C) mobile_phase_prep->hplc_system hplc_system->injection detection UV Detection (290 nm) injection->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Enantiomers (Peak Area vs. Calibration Curve) chromatogram->quantification report Report Concentrations of This compound and S-isomer quantification->report

Caption: Workflow for the chiral separation and quantification of this compound.

soil_leaching_workflow Soil Column Leaching Experiment Workflow start Select & Prepare Soil packing Pack Soil into Columns (30 cm height) start->packing saturation Saturate with Artificial Rain (0.01M CaCl₂) packing->saturation application Apply this compound to Soil Surface saturation->application leaching Simulate Rainfall (e.g., 48 hours) application->leaching collection Collect Leachate in Fractions leaching->collection end_exp End of Experiment collection->end_exp analysis Analyze Soil Sections & Leachate Fractions collection->analysis sectioning Extrude and Section Soil Core (e.g., 5 cm intervals) end_exp->sectioning sectioning->analysis mass_balance Calculate Mass Balance & Assess Mobility analysis->mass_balance

Caption: Experimental workflow for a soil column leaching study based on OECD 312.

degradation_pathway Microbial Degradation Pathway of Napropamide cluster_enantiomers Enantiomers in Soil racemic Racemic Napropamide ((R)- and (S)-enantiomers) r_nap (R)-Napropamide (this compound) More Persistent racemic->r_nap s_nap (S)-Napropamide Preferentially Degraded racemic->s_nap s_acid (S)-2-(1-naphthyloxy)- propanoic acid s_nap->s_acid snaH amidase microbes Soil Microorganisms (e.g., Sphingobium sp.) microbes->s_nap catabolize naphthol 1-Naphthol s_acid->naphthol snpd dioxygenase pyruvate Pyruvate s_acid->pyruvate snpd dioxygenase further_deg Further Degradation naphthol->further_deg pyruvate->further_deg

Caption: Preferential microbial degradation of the (S)-enantiomer of napropamide.

Conclusion

The available data for racemic napropamide suggests a moderate potential for groundwater contamination, particularly in soils with low organic matter content. This compound, the more biologically active enantiomer, is expected to have a similar environmental fate profile. However, enantiomer-specific data, especially for soil sorption (Koc) and persistence (DT₅₀) under various soil and climatic conditions, are crucial for a more precise risk assessment. The preferential degradation of the (S)-enantiomer by soil microorganisms implies that this compound may be more persistent than the racemic mixture in microbially active soils.

Further research focusing on the enantioselective environmental fate of napropamide is recommended to refine the groundwater contamination risk assessment for this compound. The protocols and workflows provided in this guide offer a framework for conducting such studies.

Methodological & Application

Application Notes and Protocols for Napropamide-M Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide-M, the biologically active (R)-enantiomer of Napropamide, is a selective herbicide recognized for its role in inhibiting the elongation of very-long-chain fatty acids (VLCFAs) in plants.[1][2] Its specific mode of action and potential biological effects make it a compound of interest for various laboratory assays in agricultural science, plant biology, and toxicology. Accurate and reproducible experimental results necessitate the correct preparation and storage of stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro laboratory assays.

Data Presentation

Quantitative data regarding the solubility, storage, and general properties of Napropamide are summarized in the table below. Note that the solubility data is for the racemic mixture of Napropamide; similar solubility is expected for this compound.

ParameterValueSolvent/ConditionsSource
Molecular Formula C₁₇H₂₁NO₂[2]
Molecular Weight 271.35 g/mol
Solubility ≥ 42 mg/mL (≥ 154.78 mM)Dimethyl Sulfoxide (DMSO)[3]
> 1000 g/LAcetone, Ethanol[4]
505 g/LXylene
Stock Solution Storage -20°C for up to 1 yearIn DMSO
-80°C for up to 2 yearsIn DMSO
Stability Stable to hydrolysis between pH 4 and 10 at 40°C. Decomposed by sunlight.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound in a well-ventilated area or a chemical fume hood.

  • Weighing the Compound: Accurately weigh out 27.14 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Adding Solvent: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Cell Viability Assay using this compound (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a mammalian cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells in complete culture medium only.

    • Blank: Wells containing medium but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathway of this compound

Napropamide_M_Signaling_Pathway cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA Elongase_Complex Fatty Acid Elongase (VLCFA Synthase Complex) Malonyl_CoA->Elongase_Complex Substrate Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->Elongase_Complex Substrate Ketoacyl_CoA β-Ketoacyl-CoA Elongase_Complex->Ketoacyl_CoA Condensation Reduction1 Reduction Ketoacyl_CoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA Very-Long-Chain Fatty Acid (VLCFA, >C18) Reduction2->VLCFA Elongated Acyl-CoA Napropamide_M This compound Napropamide_M->Elongase_Complex Inhibition Napropamide_M_Workflow Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock Prepare 100 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C/-80°C Stock->Store Prepare_Dilutions Prepare Serial Dilutions of this compound Stock->Prepare_Dilutions Seed Seed Cells in 96-well Plate Treat Treat Cells Seed->Treat Prepare_Dilutions->Treat Incubate Incubate (24-72h) Treat->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Analyze Analyze Data MTT_Assay->Analyze End End Analyze->End

References

Application Notes and Protocols for Napropamide-M in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting greenhouse experiments to evaluate the efficacy and dose-response of Napropamide-M, a soil-applied herbicide for pre-emergence control of weeds.[1][2] The following sections detail recommended application rates, experimental methodologies, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is the biologically active R-isomer of napropamide, a chiral molecule.[1] It functions as a pre-emergence herbicide, primarily controlling annual grasses and broadleaved weeds by inhibiting root and shoot development of germinating seeds.[1][3] Due to its mode of action, it is essential to apply this compound to the soil surface before weed emergence. Greenhouse studies are crucial for determining effective application rates and assessing potential phytotoxicity to non-target plant species under controlled environmental conditions.

Quantitative Data: Recommended Application Rates for Greenhouse Dose-Response Studies

The following table provides a range of application rates for greenhouse pot experiments, extrapolated from field recommendations for nursery and ornamental settings. These rates are designed to establish a dose-response curve, identifying the minimum effective concentration and potential toxicity thresholds.

Treatment Level Application Rate (lb ai/A) Application Rate (kg ai/ha) Application Rate per 6-inch Pot (mg ai/pot) Application Rate per 4-inch Pot (mg ai/pot)
Control0000
Low Rate0.50.560.910.40
Medium-Low Rate1.01.121.820.81
Medium Rate2.02.243.641.62
Medium-High Rate4.04.487.283.23
High Rate8.08.9614.566.47

Note: Calculations for mg ai/pot are based on the surface area of a standard 6-inch (15.24 cm) and 4-inch (10.16 cm) diameter pot. It is crucial to adjust these values based on the specific pot sizes used in your experiment. Always refer to the product label for specific information on the active ingredient concentration of your this compound formulation.

Experimental Protocols

This section outlines a detailed methodology for a greenhouse dose-response experiment with this compound.

Materials and Equipment
  • This compound formulation (specify product name and concentration of active ingredient)

  • Weed seeds of interest (e.g., annual ryegrass, crabgrass, common chickweed)

  • Test plant species (if assessing crop tolerance)

  • Standard greenhouse potting mix (e.g., peat moss, perlite, and vermiculite in a 2:1:1 ratio)

  • Plastic pots (e.g., 4-inch or 6-inch diameter)

  • Automated greenhouse irrigation system or manual watering equipment

  • Controlled environment greenhouse with temperature and light regulation

  • Analytical balance and appropriate lab glassware for preparing stock solutions

  • Cabinet sprayer or manual spray bottle for herbicide application

  • Personal Protective Equipment (PPE) as specified by the herbicide label

Experimental Procedure
  • Soil Preparation and Potting:

    • Prepare a homogenous greenhouse potting mix. The organic matter content of the soil can influence herbicide efficacy, so consistency is key.

    • Fill pots of a uniform size with the potting mix, leaving a small headspace at the top for watering.

    • Thoroughly water the pots and allow them to drain before seeding.

  • Seeding:

    • Sow a predetermined number of weed seeds (e.g., 20-30 seeds) evenly across the soil surface of each pot.

    • If testing for crop tolerance, plant the desired crop species at the appropriate depth.

    • Lightly cover the seeds with a thin layer of the potting mix.

  • Preparation of this compound Solutions:

    • Calculate the required amount of this compound for each treatment level based on the pot surface area.

    • Prepare a stock solution of this compound by dissolving a known weight of the herbicide in a specific volume of water.

    • Create serial dilutions from the stock solution to achieve the desired application rates for each treatment level.

  • Herbicide Application:

    • Apply the prepared this compound solutions evenly to the soil surface of the designated pots. A cabinet sprayer is recommended for uniform application.

    • The control group should be treated with water only.

    • Ensure that the foliage of any pre-germinated crop plants is dry at the time of application to avoid foliar injury.

  • Experimental Design and Greenhouse Conditions:

    • Arrange the pots in a completely randomized design within the greenhouse.

    • Include a minimum of four replicates for each treatment level.

    • Maintain optimal greenhouse conditions for seed germination and plant growth (e.g., 20-25°C, 16-hour photoperiod).

    • Water the pots as needed, taking care not to disturb the soil surface where the herbicide has been applied.

Data Collection and Analysis
  • Efficacy Assessment (Weed Control):

    • At a predetermined time after treatment (e.g., 14, 21, and 28 days), count the number of emerged weeds in each pot.

    • Visually assess the percent weed control for each treatment compared to the untreated control.

    • At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.

  • Phytotoxicity Assessment (Crop Tolerance):

    • Visually assess crop injury at regular intervals using a scale of 0% (no injury) to 100% (plant death).

    • Measure plant height and other relevant growth parameters.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment means.

    • Use regression analysis to model the dose-response relationship and calculate the effective dose (ED50) – the dose required to achieve 50% weed control or crop injury.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the greenhouse experimental protocol for evaluating this compound.

experimental_workflow prep 1. Soil Preparation and Potting seeding 2. Seeding (Weeds and/or Crop) prep->seeding application 4. This compound Application seeding->application solution_prep 3. Herbicide Solution Preparation solution_prep->application incubation 5. Greenhouse Incubation application->incubation data_collection 6. Data Collection (Efficacy & Phytotoxicity) incubation->data_collection analysis 7. Statistical Analysis and Dose-Response Modeling data_collection->analysis

Caption: Greenhouse experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Napropamide-M Bioassay in Herbicide Resistance Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide-M is the biologically active R-isomer of the selective, systemic herbicide Napropamide.[1] Classified within the HRAC Group K3 and WSSA Group 15, its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is essential for various developmental processes in plants, including the formation of cuticular waxes and suberin.[2][3] This inhibition disrupts root and shoot growth in susceptible weed species, particularly during seedling emergence and establishment.[3] The emergence of herbicide-resistant weed biotypes poses a significant threat to sustainable agriculture, necessitating robust screening methods to detect and manage resistance. A whole-plant bioassay is a critical tool for confirming herbicide resistance, providing a reliable indication of how a weed population will respond to a herbicide under controlled conditions.

These application notes provide a detailed protocol for conducting a whole-plant bioassay to screen for resistance to this compound in weed populations. The methodology is designed to be adaptable for various grass and broadleaf weed species.

Principle of the Bioassay

This bioassay is based on a dose-response methodology where plants from a suspected resistant population and a known susceptible population are grown in a controlled environment and treated with a range of this compound concentrations. By comparing the growth inhibition between the two populations, the presence and level of resistance can be determined. Key metrics for assessment include visual injury ratings, plant survival, and biomass reduction. The data is used to calculate the herbicide dose required to cause a 50% reduction in growth (GR₅₀), which allows for a quantitative comparison of resistance levels.

Data Presentation

The following table presents hypothetical dose-response data for a this compound bioassay on a susceptible vs. a putative resistant blackgrass (Alopecurus myosuroides) population. This data is illustrative of the expected outcomes from the protocol described below.

This compound Dose (g a.i./ha)Susceptible Population Biomass Reduction (%)Resistant Population Biomass Reduction (%)
000
753510
1506025
3008545
6009865
120010080
GR₅₀ (g a.i./ha) ~125 ~450
Resistance Index (RI) -3.6

Note: The Resistance Index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. An RI greater than 2 is generally considered indicative of resistance.

Experimental Protocols

Seed Collection and Preparation
  • Seed Source: Collect mature seeds from at least 20-30 randomly selected plants from the putative resistant weed population in the field. A separate seed sample from a known susceptible population of the same species is required as a control.

  • Storage: Store seeds in labeled paper bags at low temperature (4°C) and low humidity until use to maintain viability.

  • Dormancy Breaking: Many weed species exhibit seed dormancy. To ensure uniform germination, dormancy-breaking treatments may be necessary. This can include stratification (cold, moist treatment), scarification (mechanical or chemical abrasion of the seed coat), or the application of germination stimulants like gibberellic acid or potassium nitrate. The specific method will depend on the weed species.

Plant Growth Conditions
  • Growth Medium: Use a standardized potting mix (e.g., a blend of peat, perlite, and sand) to ensure consistency across all experimental units.

  • Planting: Fill pots or trays (e.g., 10 cm x 10 cm pots) with the growth medium. Plant a predetermined number of seeds (e.g., 10-15 seeds) of either the susceptible or resistant population to a depth of 1-2 cm. Each treatment should be replicated at least three times.

  • Greenhouse Conditions: Maintain plants in a controlled greenhouse environment with a temperature regime suitable for the target weed species (e.g., 20-25°C day / 15-20°C night) and a 14- to 16-hour photoperiod with supplemental lighting if necessary. Water the plants as needed to maintain adequate soil moisture.

Herbicide Application
  • Herbicide Preparation: Prepare a stock solution of a commercial formulation of this compound. From this stock, create a series of dilutions to achieve the desired application rates. It is recommended to use a logarithmic series of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, where 'x' is the recommended field rate).

  • Application: this compound is a pre-emergence herbicide. Therefore, it should be applied to the soil surface immediately after planting and before weed emergence. Use a calibrated laboratory track sprayer to ensure uniform application. The spray volume should be consistent with typical field applications (e.g., 200 L/ha).

  • Control: Include an untreated control for both the susceptible and resistant populations to represent 100% growth.

Data Collection and Analysis
  • Assessment Timing: Evaluate the plants 21 to 28 days after treatment.

  • Data to Collect:

    • Visual Injury: Rate the plants on a scale of 0% (no effect) to 100% (complete death) compared to the untreated control.

    • Plant Survival: Count the number of surviving plants in each pot/tray.

    • Biomass Reduction: Harvest the above-ground biomass from each pot/tray, dry it in an oven at 70°C for 72 hours, and weigh it. Calculate the percent biomass reduction relative to the mean of the untreated controls.

  • Data Analysis:

    • Use the biomass data to perform a dose-response analysis using a statistical software package (e.g., R with the 'drc' package).

    • Fit a log-logistic model to the data to determine the GR₅₀ for both the susceptible and resistant populations.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Visualizations

Signaling Pathway

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum AcylCoA Acyl-CoA (C18) KCS 3-Ketoacyl-CoA Synthase (KCS) (Condensing Enzyme) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA 3-Ketoacyl-CoA KCS->KetoacylCoA Condensation KCR 3-Ketoacyl-CoA Reductase (KCR) KetoacylCoA->KCR Reduction HydroxyacylCoA 3-Hydroxyacyl-CoA KCR->HydroxyacylCoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) HydroxyacylCoA->HCD Dehydration EnoylCoA trans-2,3-Enoyl-CoA HCD->EnoylCoA ECR Enoyl-CoA Reductase (ECR) EnoylCoA->ECR Reduction VLCFA_CoA VLCFA-CoA (C20) ECR->VLCFA_CoA NapropamideM This compound NapropamideM->Inhibition

Caption: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis by this compound.

Experimental Workflow

Bioassay_Workflow SeedCollection 1. Seed Collection (Susceptible & Putative Resistant) Dormancy 2. Dormancy Breaking (if required) SeedCollection->Dormancy Planting 3. Planting in Pots/Trays Dormancy->Planting HerbicideApp 4. Pre-emergence Application of this compound Doses Planting->HerbicideApp Growth 5. Growth in Controlled Environment (21-28 days) HerbicideApp->Growth DataCollection 6. Data Collection (Survival, Biomass) Growth->DataCollection DataAnalysis 7. Dose-Response Analysis (Calculate GR50 and RI) DataCollection->DataAnalysis

Caption: Workflow for this compound herbicide resistance bioassay.

References

Application Notes & Protocols: Napropamide-M Formulation for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Napropamide-M, the biologically active R-isomer of napropamide, is a selective soil-applied herbicide used for pre-emergence control of annual grasses and broadleaved weeds.[1] Conventional formulations can lead to rapid degradation, environmental runoff, and potential toxicity, necessitating the development of controlled release (CR) systems. CR formulations aim to maintain an effective concentration of the herbicide in the soil for a prolonged period, improving efficacy, reducing application frequency, and minimizing environmental impact.[2] This document provides detailed protocols for the formulation, characterization, and in vitro release testing of an encapsulated this compound system, designed to guide researchers in developing and evaluating novel CR herbicide technologies.

Section 1: Experimental Protocols

Protocol for Formulation of Polyurea-Encapsulated this compound

This protocol is based on interfacial polymerization to form polyurea microcapsules containing this compound. This method is widely adapted for encapsulating water-immiscible active ingredients.[3][4]

Materials:

  • This compound Technical Grade (Active Ingredient)

  • Aromatic Polyisocyanate (e.g., PAPI™ 27)

  • Ethylenediamine (Aqueous cross-linking agent)

  • Toluene or suitable organic solvent (non-reactive with isocyanate)

  • Polyvinyl Alcohol (PVA) or other suitable surfactant

  • Deionized Water

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

Equipment:

  • High-shear homogenizer

  • Overhead mechanical stirrer

  • Reaction vessel (glass beaker)

  • pH meter

  • Fume hood

Procedure:

  • Organic Phase Preparation:

    • In a fume hood, dissolve a specific amount of this compound technical grade in Toluene.

    • Add the aromatic polyisocyanate to this organic solution. Stir until fully dissolved. This solution forms the water-immiscible core material.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of Polyvinyl Alcohol (e.g., 2% w/v) in deionized water. This will act as the continuous phase and stabilizing agent.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase under continuous agitation with a high-shear homogenizer.

    • Continue homogenization for 5-10 minutes or until a stable oil-in-water emulsion is formed with the desired droplet size.

  • Interfacial Polymerization (Shell Formation):

    • Transfer the emulsion to a reaction vessel equipped with an overhead mechanical stirrer.

    • Prepare an aqueous solution of ethylenediamine.

    • Slowly add the ethylenediamine solution dropwise to the stirred emulsion. This initiates the polymerization reaction at the oil-water interface, forming the polyurea shell.

    • Allow the reaction to proceed for 2-3 hours at room temperature, followed by gentle heating to 50-60°C for another hour to ensure complete reaction.

  • Neutralization and Stabilization:

    • Cool the suspension to room temperature.

    • Adjust the pH of the final suspension to ~7.0 using dilute NaOH or HCl.

    • Continue stirring for another 30 minutes.

  • Final Product:

    • The resulting product is a capsule suspension (CS) of this compound. It can be stored at 4°C for further analysis.

Protocol for Characterization of Microcapsules

1.2.1 Particle Size and Morphology Analysis

  • Method: Dynamic Light Scattering (DLS) for particle size distribution and Scanning Electron Microscopy (SEM) for morphology.

  • Procedure (DLS):

    • Dilute the capsule suspension with deionized water to an appropriate concentration.

    • Analyze the sample using a DLS instrument to determine the mean particle size (Z-average) and Polydispersity Index (PDI).

  • Procedure (SEM):

    • Place a drop of the diluted suspension on a carbon stub and allow it to air-dry.

    • Coat the dried sample with a thin layer of gold or platinum using a sputter coater.

    • Observe the sample under an SEM to visualize the surface morphology and shape of the microcapsules.

1.2.2 Encapsulation Efficiency (EE) and Loading Capacity (LC)

  • Method: Indirect determination by quantifying the amount of non-encapsulated (free) this compound in the aqueous phase.

  • Procedure:

    • Take a known volume of the capsule suspension and centrifuge it at high speed (e.g., 10,000 rpm for 20 minutes) to separate the microcapsules from the aqueous supernatant.

    • Carefully collect the supernatant.

    • Extract the this compound from the supernatant using a suitable organic solvent (e.g., dichloromethane).

    • Quantify the amount of this compound in the extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

    • Calculate EE and LC using the following equations:

      • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

      • LC (%) = [(Total this compound - Free this compound) / Total Microcapsule Weight] x 100

Protocol for In Vitro Controlled Release Study
  • Method: Dialysis membrane method in a simulated soil solution or buffer. This method separates the formulation from the release medium, allowing only the released active ingredient to diffuse through.

  • Materials:

    • Dialysis tubing (e.g., with a 10-14 kDa molecular weight cut-off).

    • Release medium (e.g., phosphate buffer pH 7.4, or a custom-prepared soil-simulating solution).

    • Shaking incubator or water bath.

    • HPLC or GC-MS for quantification.

  • Procedure:

    • Accurately weigh a quantity of the this compound capsule suspension and place it inside a pre-soaked dialysis bag.

    • Seal the dialysis bag securely and immerse it in a known volume of the release medium (e.g., 200 mL) in a sealed container. Ensure sink conditions are maintained.

    • Place the container in a shaking incubator set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.

    • Immediately replenish the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

    • Analyze the collected samples for this compound concentration using a validated HPLC or GC-MS method.

    • Calculate the cumulative percentage of this compound released at each time point.

Section 2: Data Presentation

The following tables present example data that could be obtained from the characterization and release studies. These are for illustrative purposes to guide data organization.

Table 1: Physicochemical Characterization of this compound Microcapsules

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Loading Capacity (%)
Npm-M-CS-01350 ± 150.21 ± 0.0392.5 ± 2.125.1 ± 1.5
Npm-M-CS-02410 ± 200.28 ± 0.0488.7 ± 1.823.8 ± 1.2
Npm-M-CS-03325 ± 120.19 ± 0.0295.1 ± 2.526.3 ± 1.8

Table 2: Cumulative Release Profile of this compound from Microcapsules

Time (hours)Formulation Npm-M-CS-01 (%)Formulation Npm-M-CS-03 (%)Unformulated this compound (%)
15.2 ± 0.43.8 ± 0.365.7 ± 3.1
615.8 ± 1.111.5 ± 0.998.2 ± 2.5
1225.4 ± 1.520.1 ± 1.3>99
2440.1 ± 2.033.6 ± 1.8>99
4862.3 ± 2.555.9 ± 2.2>99
7275.8 ± 2.870.2 ± 2.6>99
9685.1 ± 3.180.5 ± 2.9>99

Section 3: Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.

G cluster_formulation 1. Formulation cluster_characterization 2. Characterization cluster_release 3. In Vitro Release Study org_phase Prepare Organic Phase (this compound + Isocyanate) emulsion Create O/W Emulsion (High-Shear Homogenization) org_phase->emulsion aq_phase Prepare Aqueous Phase (Surfactant Solution) aq_phase->emulsion polymerize Initiate Polymerization (Add Cross-linker) emulsion->polymerize size Particle Size & PDI (DLS) polymerize->size morph Morphology (SEM) ee_lc Encapsulation Efficiency & Loading Capacity (HPLC/GC) setup Setup Dialysis Assay ee_lc->setup sampling Time-Point Sampling setup->sampling quantify Quantify Release (HPLC/GC) sampling->quantify kinetics Analyze Release Kinetics quantify->kinetics

Caption: Experimental workflow for this compound controlled release formulation and testing.

G cluster_microcapsule Microcapsule Cross-Section shell Polyurea Shell (Rate-Controlling Membrane) release Controlled Diffusion of This compound core Core This compound + Solvent env External Environment (Water/Soil) release->env Release

References

Application Notes and Protocols for Napropamide-M Soil Dissipation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for conducting soil dissipation studies of Napropamide-M, a selective pre-emergence herbicide. The protocols outlined below are compiled from established environmental fate study guidelines and published research, ensuring a robust and scientifically sound approach to evaluating the persistence and degradation of this compound in the soil environment.

Introduction

This compound is the more biologically active (R)-isomer of napropamide, used for the control of a variety of grasses and broadleaf weeds.[1] Understanding its fate and behavior in soil is a critical component of environmental risk assessment. Soil dissipation studies are designed to determine the rate of degradation and the pathways of transformation and transport of a pesticide under representative field or laboratory conditions.[2][3] The primary degradation pathway for napropamide in soil is photodegradation, with microbial degradation occurring at a slower rate.[1][4] The dissipation of napropamide in soil generally follows first-order kinetics, with a half-life (DT50) that can range from approximately 33 to 71 days, influenced by factors such as application dose, soil type, and organic matter content.

Data Presentation

The following tables summarize key parameters and findings from various studies on napropamide soil dissipation.

Table 1: Physicochemical Properties of Napropamide

PropertyValueReference
Chemical FormulaC₁₇H₂₁NO₂
Molar Mass271.35 g/mol -
Water Solubility74 mg/L (at 20°C)-
Vapor Pressure1.67 x 10⁻³ Pa
Koc700 L/kg
Log Kow3.29-

Table 2: Summary of Napropamide Soil Dissipation Half-Life (DT₅₀)

Soil TypeApplication RateDT₅₀ (days)Reference
Sandy Clay Loam0.5 x Field Dose33.50
Sandy Clay Loam1 x Field Dose40.16
Sandy Clay Loam2 x Field Dose45.47
Sandy Clay Loam4 x Field Dose53.64
Sandy Clay Loam8 x Field Dose61.21
Sandy Clay Loam16 x Field Dose71.42
BRIS Soil (non-amended)-Shortest half-life
BRIS Soil + Cattle Dung20 Mg/haLongest half-life

Experimental Protocols

The following protocols are based on OECD and NAFTA guidelines for terrestrial field dissipation studies and analytical methods for napropamide.

Soil Collection and Characterization
  • Site Selection: Choose a site representative of the intended agricultural use area for this compound. Consider soil type, climate, and cropping history.

  • Soil Sampling: Collect topsoil (0-15 cm) from an uncultivated area.

  • Soil Characterization: Analyze the soil for key physicochemical properties as detailed in the table below.

Table 3: Soil Characterization Parameters

ParameterMethod
pHPotentiometry (1:2.5 soil:water suspension)
Organic Carbon (%)Walkley-Black method
Total Nitrogen (%)Kjeldahl method
Cation Exchange Capacity (CEC)Ammonium acetate method
Particle Size Distribution (Sand, Silt, Clay %)Hydrometer method
Moisture Content at Field CapacityGravimetric method
Laboratory Fortification and Incubation
  • Preparation of Fortification Solution: Prepare a stock solution of this compound in a suitable solvent like acetone. Dilute the stock solution to the desired fortification concentrations.

  • Soil Fortification: Weigh 25 g of sieved (2 mm) soil into glass containers. Add the appropriate volume of the fortification solution to achieve the desired application rates (e.g., corresponding to the recommended field dose and multiples thereof).

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 75% of field capacity).

  • Sampling: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 112 days) for residue analysis.

This compound Extraction from Soil
  • Solvent Extraction: Extract this compound from the soil samples using an appropriate solvent system. Common methods include:

    • Acetonitrile:water (3:1 v/v): As described by Guo et al. (2008).

    • Water and Toluene: A 1:0.5:1 ratio of soil:water:toluene (w:v:v).

  • Procedure:

    • To a 25 g soil sample, add the extraction solvent.

    • Shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the mixture to separate the soil from the supernatant.

    • Collect the supernatant for analysis.

Analytical Quantification

Several analytical methods can be employed for the quantification of this compound.

3.4.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: Kinetex 150 x 4.6 mm (1.7 µm) or equivalent.

  • Mobile Phase: Acetonitrile:water (4:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3.4.2. Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with a nitrogen-selective detector.

  • Column: Capillary column suitable for pesticide analysis.

  • Operating Conditions: Follow manufacturer's instructions to achieve adequate sensitivity, reproducibility, and resolution.

3.4.3. Micelle-Stabilized Room-Temperature Phosphorescence

  • Principle: This sensitive method utilizes phosphorescence enhancers.

  • Reagents: Sodium dodecyl sulfate (SDS), thallium(I) nitrate, and sodium sulfite.

  • Measurement: Excitation at 282 nm and emission at 528 nm.

Data Analysis
  • Dissipation Kinetics: Plot the concentration of this compound against time.

  • Half-Life Calculation: Assuming first-order kinetics, calculate the dissipation rate constant (k) and the half-life (DT₅₀) using the following equation:

    • Ct = C₀ * e-kt

    • DT₅₀ = ln(2) / k

    • Where Ct is the concentration at time t, and C₀ is the initial concentration.

Visualizations

Soil_Dissipation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation SoilCollection Soil Collection (0-15 cm) Sieving Sieving (2 mm) SoilCollection->Sieving Characterization Soil Characterization (pH, OC, Texture) Sieving->Characterization Fortification Fortification with This compound Sieving->Fortification Incubation Incubation (Controlled Temp & Moisture) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Quantification Quantification (HPLC, GC, etc.) Extraction->Quantification Kinetics Dissipation Kinetics (First-Order) Quantification->Kinetics DT50 DT50 Calculation Kinetics->DT50

Caption: Experimental workflow for a laboratory-based this compound soil dissipation study.

Napropamide_Dissipation_Pathways Napropamide This compound in Soil Photodegradation Photodegradation Napropamide->Photodegradation Major Pathway MicrobialDegradation Microbial Degradation Napropamide->MicrobialDegradation Slower Pathway Leaching Leaching Napropamide->Leaching Sorption Sorption to Organic Matter Napropamide->Sorption Metabolites Metabolites Photodegradation->Metabolites MicrobialDegradation->Metabolites Dissipation Overall Dissipation Metabolites->Dissipation Leaching->Dissipation Sorption->Dissipation

Caption: Key pathways influencing the dissipation of this compound in the soil environment.

References

Application Note & Protocol: Quantification of Napropamide-M in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Napropamide is a selective, pre-emergent herbicide used for the control of annual grasses and some broadleaf weeds in a variety of agricultural settings.[1] Due to its application in agriculture, there is a potential for napropamide to contaminate surface and groundwater sources through runoff and leaching. Monitoring its presence in water is crucial for ensuring environmental safety and compliance with regulatory limits. This document provides a detailed protocol for the quantitative analysis of Napropamide-M, an enantiomer of napropamide, in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the detection and quantification of napropamide at trace levels.

Principle

This method involves the extraction and concentration of napropamide from water samples using a solid-phase extraction (SPE) cartridge. The analyte is then eluted from the cartridge, and the eluate is analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer (LC-MS/MS). Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (CH₂Cl₂), Formic Acid (FA) - all LC-MS grade or equivalent.

  • Reagents: Ammonium formate, Ultrapure water (18.2 MΩ·cm).

  • Standards: Certified reference standard of this compound.

  • SPE Cartridges: Graphitized carbon-based or polymeric reversed-phase cartridges (e.g., Carbopak-B, Oasis HLB).

  • Filters: 0.7 µm glass fiber filters.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • SPE Manifold: A vacuum manifold for processing SPE cartridges.

  • Nitrogen Evaporator: For sample concentration.

Experimental Protocol

A generalized workflow for the analysis of this compound in water is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection 1. Water Sample Collection (1 L) Filtration 2. Filtration (0.7 µm filter) SampleCollection->Filtration SPE_Loading 4. Sample Loading (20 mL/min) Filtration->SPE_Loading SPE_Conditioning 3. SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing 5. Cartridge Washing SPE_Loading->SPE_Washing SPE_Drying 6. Cartridge Drying SPE_Washing->SPE_Drying SPE_Elution 7. Elution of Analyte SPE_Drying->SPE_Elution Concentration 8. Eluate Concentration (to 1 mL) SPE_Elution->Concentration LCMS_Analysis 9. LC-MS/MS Analysis (MRM Mode) Concentration->LCMS_Analysis Data_Processing 10. Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis in water.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Filtration: Collect a 1-liter water sample in a clean glass bottle. Filter the sample through a 0.7 µm glass fiber filter to remove suspended particulate matter.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. A typical procedure for a graphitized carbon cartridge involves rinsing with methanol followed by ultrapure water.[2][3]

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[2]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with a small volume of ultrapure water to remove any interfering substances that are not retained.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained napropamide from the cartridge using an appropriate solvent. A common elution solvent is a mixture of dichloromethane and methanol (e.g., 80:20 v/v).

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject an aliquot (e.g., 1-10 µL) of the concentrated extract into the LC-MS/MS system.

  • Detection and Quantification: Monitor for this compound using the specific MRM transitions.

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of napropamide using various methods.

Table 1: Method Detection and Quantification Limits
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC/MS (Original Method)Calculated at 0.05 µg/LNot Specified
HPLC with UV DetectionNot Specified0.3 µg/L
LC-MS/MS0.003 µg/LNot Specified
SPE-GC-ECD0.01 - 0.088 µg/L0.035 - 0.290 µg/L
Table 2: Accuracy and Precision Data for GC/MS Method in Spiked Water Samples
Water MatrixSpiking Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Organic-Free Water0.05926.5
0.26963.1
Sacramento River Water0.05907.8
0.26944.3
San Joaquin River Water0.05888.0
0.26955.3
Table 3: LC-MS/MS Parameters for Napropamide
ParameterValueReference
Retention Time (min)8.72
Precursor Ion (m/z)272.2
Product Ion 1 (m/z)58.1
Product Ion 2 (m/z)171
Collision Energy (eV)28 (for 58.1), 16 (for 171)

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

  • Matrix Spike: A known amount of napropamide is added to a real water sample and carried through the entire procedure to assess matrix effects and recovery.

  • Laboratory Control Sample: A known amount of napropamide is added to reagent water and carried through the entire procedure to monitor the performance of the method.

  • Calibration Curve: A calibration curve should be generated using a series of standards of known concentrations to quantify the analyte in the samples.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from sample to result.

logical_relationship cluster_workflow Analytical Workflow cluster_instrumentation Instrumentation Sample Water Sample (with potential this compound) Extraction Solid-Phase Extraction Sample->Extraction Concentration Concentrated Extract Extraction->Concentration Separation Chromatographic Separation (LC) Concentration->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization LC HPLC/UHPLC Mass_Filtering Mass Filtering (Quadrupoles) Ionization->Mass_Filtering Detection Detection of Ions Mass_Filtering->Detection MS Tandem Mass Spectrometer Quantification Quantification (based on MRM signal) Detection->Quantification

Caption: Logical flow of the analytical method for this compound.

Conclusion

The described SPE-LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in water samples. The high selectivity of tandem mass spectrometry minimizes matrix interferences, allowing for accurate and precise measurements at environmentally relevant concentrations. Adherence to the detailed protocol and quality control measures is essential for generating high-quality data.

References

Application Notes and Protocols for Photolysis Studies of Napropamide-M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napropamide-M, the (R)-enantiomer of napropamide, is a selective soil-applied herbicide used for the pre-emergence control of annual grasses and broadleaf weeds. Its environmental fate is of significant interest, with photodegradation being a key pathway for its dissipation, particularly on soil surfaces where it has a reported half-life of approximately 28 days. Understanding the photochemical behavior of this compound is crucial for environmental risk assessment and the development of more effective and safer herbicide formulations.

These application notes provide a detailed framework for conducting photolysis studies of this compound in a laboratory setting. The protocols outlined below cover the experimental setup, analytical methodologies for monitoring the parent compound and its degradation products, and procedures for determining key photochemical parameters.

Data Presentation

Table 1: Photodegradation Kinetics of this compound
ParameterValueConditionsSource
Half-life (t½)28 daysOn soil surface[1](2)
Relative Phototransformation RateHigher on silica than on celluloseIrradiation at 254 nm and sunlight[3](4)
Note: Specific quantum yield and aqueous photolysis rate constants for this compound are not readily available in the reviewed literature. The protocols below describe how these parameters can be experimentally determined.
Table 2: Major Photodegradation Products of Napropamide
Photodegradation ProductChemical NameAnalytical Method
N-desethyl-napropamide2-(1-naphthoxy)-N-ethylpropanamideLC-MS/MS, GC-MS
N,N-didesethyl-napropamide (NOPA)2-(1-naphthoxy)propanoic acidLC-MS/MS, GC-MS
Hydroxylated napropamideN,N-diethyl-2-(hydroxy-1-naphthoxy)propanamideLC-MS/MS
1-NaphtholNaphthalen-1-olHPLC, GC-MS

Experimental Protocols

Protocol 1: Aqueous Photolysis of this compound

Objective: To determine the rate of direct photodegradation of this compound in an aqueous solution under simulated sunlight.

Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7)

  • Quartz photoreactor cells

  • Xenon arc lamp with filters to simulate sunlight (>290 nm)

  • Quantum radiometer/photometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)

  • Magnetic stirrer and stir bars

  • Analytical balance and volumetric flasks

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare an aqueous working solution in phosphate buffer (pH 7) with a final concentration in the low mg/L range. The final concentration of acetonitrile should be kept to a minimum (<1%) to avoid cosolvent effects.

  • Experimental Setup:

    • Fill the quartz photoreactor cells with the this compound working solution.

    • Prepare identical control samples wrapped in aluminum foil to serve as dark controls.

    • Place the samples in a temperature-controlled chamber equipped with the xenon arc lamp.

    • Position the samples on a magnetic stirrer to ensure continuous mixing.

  • Irradiation:

    • Measure the light intensity at the sample position using a quantum radiometer.

    • Irradiate the samples for a predetermined period, taking aliquots at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

    • Simultaneously, maintain the dark controls under the same conditions.

  • Sample Analysis:

    • Analyze the collected aliquots and the dark control samples by HPLC to determine the concentration of this compound.

    • A suitable HPLC method would involve a C18 column with a mobile phase of acetonitrile and water.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the first-order degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Protocol 2: Determination of the Quantum Yield of this compound

Objective: To determine the quantum yield (Φ) of this compound in an aqueous solution.

Materials:

  • All materials from Protocol 1

  • A chemical actinometer with a known quantum yield in the same wavelength region (e.g., p-nitroanisole/pyridine).

Procedure:

  • Actinometer Preparation: Prepare a solution of the chemical actinometer in the same solvent system as the this compound solution.

  • Simultaneous Irradiation:

    • Place a quartz cell containing the this compound solution and another containing the actinometer solution in the photoreactor.

    • Irradiate both solutions simultaneously under the same conditions for a short period to ensure minimal degradation (<10-20%).

  • Analysis:

    • Analyze the concentration of this compound and the actinometer before and after irradiation using HPLC.

  • Calculation:

    • Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_act * (k_sample / k_act) * (ε_act / ε_sample) Where:

      • Φ_sample and Φ_act are the quantum yields of the sample and actinometer, respectively.

      • k_sample and k_act are the first-order degradation rate constants of the sample and actinometer, respectively.

      • ε_act and ε_sample are the molar absorption coefficients of the actinometer and sample at the irradiation wavelength, respectively.

Protocol 3: Identification of Photodegradation Products

Objective: To identify the major photodegradation products of this compound.

Materials:

  • Irradiated solutions from Protocol 1

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup and concentration

Procedure:

  • Sample Preparation:

    • Take a larger volume of the irradiated this compound solution after a significant amount of degradation has occurred.

    • Concentrate and clean up the sample using SPE cartridges to remove interfering substances and enrich the analytes.

  • LC-MS/MS Analysis:

    • Inject the concentrated sample into the LC-MS/MS system.

    • Use a suitable gradient elution program to separate the components.

    • Acquire full scan mass spectra to identify potential degradation products based on their molecular ions.

    • Perform fragmentation analysis (MS/MS) to elucidate the structures of the identified products.

  • GC-MS Analysis (for volatile products):

    • If volatile products are expected, derivatize the sample if necessary and analyze by GC-MS.

    • Identify compounds by comparing their mass spectra with spectral libraries (e.g., NIST).

Visualizations

Experimental_Workflow A Preparation of this compound Aqueous Solution B Irradiation with Simulated Sunlight (Xenon Arc Lamp) A->B Exposed to Light C Dark Control (No Light Exposure) A->C Kept in Dark D Aliquots Taken at Time Intervals B->D E HPLC Analysis (Quantification of Parent) D->E F LC-MS/MS & GC-MS Analysis (Product Identification) D->F G Determination of Degradation Kinetics (k, t½) E->G H Determination of Quantum Yield (Φ) E->H

Caption: Experimental workflow for this compound photolysis studies.

Degradation_Pathway NapropamideM This compound C₁₇H₂₁NO₂ Desethyl N-desethyl-napropamide NapropamideM->Desethyl Desethylation Hydroxylated Hydroxylated napropamide NapropamideM->Hydroxylated Ring Hydroxylation Naphthol 1-Naphthol NapropamideM->Naphthol Hydrolysis Didesethyl N,N-didesethyl-napropamide (NOPA) Desethyl->Didesethyl Desethylation Didesethyl->Naphthol Further Degradation

Caption: Proposed photodegradation pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Napropamide-M Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with Napropamide-M to prevent and resolve precipitation issues in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in stock solutions?

Precipitation of this compound from a stock solution typically occurs when its concentration exceeds its solubility limit under the given conditions. The most common contributing factors include:

  • Improper Solvent Choice: Using a solvent in which this compound has low solubility is a primary cause of precipitation.

  • Over-concentration: Attempting to create a stock solution at a concentration higher than the solvent's saturation point will lead to undissolved material or precipitation upon storage.

  • Low Temperature: Solubility of most compounds, including this compound, decreases at lower temperatures. A solution prepared at room temperature may precipitate when stored in a refrigerator or freezer.

  • pH Shifts: Napropamide is stable to hydrolysis between pH 4 and 10[1]. However, significant deviations outside this range could potentially affect its stability and solubility.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, which increases the concentration of this compound and may cause it to precipitate.

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound, the active (R)-enantiomer of Napropamide, shares its physical and chemical properties[2][3]. Based on data for Napropamide, solvents like acetone and ethanol are excellent choices due to high solubility.[1] Acetonitrile is also a suitable solvent for preparing standard solutions.[4]

For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice, although specific solubility data should be empirically determined. Always start with a lower concentration and verify solubility before preparing a large-volume stock.

Q3: My this compound solution has precipitated. How can I redissolve it?

If you observe precipitation, you can attempt to redissolve the compound using the following steps:

  • Gentle Warming: Warm the solution in a water bath set to 30-40°C. Do not overheat, as it could degrade the compound.

  • Agitation: Use a vortex mixer or sonicator to increase agitation, which facilitates the dissolution process.

  • Solvent Addition: If warming and agitation are unsuccessful, the solution may be supersaturated. Add a small, precise volume of the original solvent to the vial to lower the overall concentration and try redissolving with warming and agitation. Be sure to recalculate the final concentration.

If these steps fail, the stock solution may need to be remade at a lower, more stable concentration.

Q4: What are the best practices for the long-term storage of this compound stock solutions?

To ensure the stability and prevent precipitation of your this compound stock solutions, follow these guidelines:

  • Use Appropriate Solvents: Choose a solvent with high solubility for this compound, such as acetone or ethanol.

  • Store at Low Temperatures: For long-term storage, aliquots should be kept in a freezer at -20°C or colder.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles that can promote precipitation and degradation, divide the stock solution into smaller, single-use aliquots.

  • Protect from Light: Napropamide is decomposed by sunlight. Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.

  • Ensure Proper Sealing: Use vials with high-quality, airtight caps to prevent solvent evaporation during storage.

Data Presentation

Table 1: Solubility of Napropamide

The following table summarizes the solubility of Napropamide in various organic solvents at 20°C. As this compound is the R-isomer of Napropamide, these values serve as a strong reference.

SolventSolubility (g/L)Solubility (mg/mL)
Acetone>1000>1000
Ethanol>1000>1000
Xylene505505
Kerosene6262
Hexane1515
Water (pH 7)0.0390.039

Data sourced from PubChem and the University of Hertfordshire's AERU database.

Experimental Protocols

Protocol: Preparation of a 100 mg/mL this compound Stock Solution in Acetone

This protocol provides a step-by-step method for preparing a stable stock solution.

  • Preparation: Ensure all glassware is clean and completely dry. Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

  • Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance and transfer it into a 1.5 mL amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of analytical grade acetone to the vial.

  • Dissolution: Cap the vial securely and vortex at medium speed. If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: For long-term storage, divide the stock solution into smaller single-use aliquots in amber-colored, tightly sealed vials.

  • Labeling and Storing: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots in a freezer at -20°C.

Visual Guides

Troubleshooting Precipitation Issues

The following flowchart provides a logical workflow for diagnosing and resolving precipitation in your stock solution.

G start Precipitate Observed in Stock Solution check_conc Is the concentration too high? (Check solubility table) start->check_conc check_storage Was the solution stored at a low temperature? check_conc->check_storage No action_remake Remake solution at a lower concentration check_conc->action_remake Yes action_warm 1. Warm gently (30-40°C) 2. Vortex or sonicate check_storage->action_warm Yes check_solvent Was an appropriate solvent used? check_storage->check_solvent No success Precipitate Dissolved. Consider aliquoting. action_warm->success Success failure Precipitate Persists action_warm->failure Failure action_resuspend Attempt to redissolve. If unsuccessful, remake. check_solvent->action_resuspend Yes action_remake_solvent Remake solution using a higher solubility solvent (e.g., Acetone, Ethanol) check_solvent->action_remake_solvent No action_resuspend->success failure->action_remake

Caption: A troubleshooting flowchart for this compound precipitation.

Key Factors Influencing this compound Solubility

This diagram illustrates the primary factors that researchers must consider to maintain this compound in solution.

G center This compound Solution Stability sub1 Solvent Choice center->sub1 sub2 Temperature center->sub2 sub3 Concentration center->sub3 sub4 Storage Conditions center->sub4 desc1 High solubility in Acetone, Ethanol sub1->desc1 desc2 Solubility decreases as temperature drops sub2->desc2 desc3 Must be below saturation point sub3->desc3 desc4 Protect from light (Use amber vials) sub4->desc4

Caption: Factors affecting this compound solubility and stability.

References

Technical Support Center: Optimizing Napropamide-M Efficacy in High Organic Matter Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Napropamide-M in soils with high organic matter content.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to reduced this compound efficacy in high organic matter soils.

Problem: Poor weed control despite application of this compound at the recommended rate.

Potential Cause Workflow:

G A Start: Poor Weed Control Observed B Step 1: Characterize Soil Organic Matter (OM) Content A->B E High OM (>5%) Confirmed? B->E C Step 2: Evaluate this compound Bioavailability D Step 3: Assess Application Technique & Timing C->D I Review Environmental Conditions D->I E->C Yes N Low to Moderate OM E->N No F Adjust Application Rate G Incorporate Adjuvants F->G M No Improvement F->M H Consider Formulation Change G->H G->M L Outcome: Improved Efficacy H->L H->M J Optimize Irrigation I->J Sub-optimal K Re-evaluate Timing I->K Sub-optimal J->F K->F O Investigate Other Factors (e.g., Weed Resistance, pH) N->O

Caption: Troubleshooting workflow for poor this compound efficacy.

Frequently Asked Questions (FAQs)

Issue 1: Reduced Herbicide Activity

Q1: Why is the efficacy of this compound reduced in soils with high organic matter?

A1: The primary reason for reduced efficacy is the strong adsorption (binding) of this compound to soil organic matter (SOM).[1][2][3] this compound is a soil-applied herbicide that is absorbed by the roots of emerging weeds.[4][5] In high organic matter soils, a significant portion of the applied herbicide becomes bound to the organic components, making it unavailable in the soil solution for uptake by the target weeds. This reduced bioavailability directly correlates with decreased weed control.

Q2: How does the level of organic matter quantitatively affect the required dose of this compound?

A2: The effective dose (ED) of many soil-applied herbicides, including those with similar modes of action to this compound, increases linearly with the percentage of soil organic matter. While specific data for this compound may vary, studies on other herbicides demonstrate a clear negative correlation between herbicide efficacy and organic matter content. For instance, research has shown that to achieve the same level of weed control (e.g., ED90), the required herbicide dose can be significantly higher in soils with 26% organic matter compared to soils with 1% organic matter.

Q3: Can dissolved organic matter (DOM) in the soil solution affect this compound efficacy?

A3: Yes, dissolved organic matter (DOM) can form soluble complexes with this compound. This interaction can have conflicting effects. On one hand, DOM can reduce the adsorption of this compound to soil particles, which may increase its mobility and leaching potential. This increased mobility could potentially move the herbicide out of the weed germination zone. On the other hand, the formation of Napropamide-DOM complexes can sometimes facilitate the transport of the herbicide through the soil profile.

Issue 2: Improving Performance and Bioavailability

Q4: What are the primary strategies to improve this compound performance in high organic matter soils?

A4: The main strategies focus on increasing the concentration of bioavailable this compound in the soil solution. These include:

  • Adjusting Application Rates: Based on the soil organic matter content, the application rate may need to be increased to compensate for the amount of herbicide that will be adsorbed.

  • Using Adjuvants: Certain adjuvants can enhance herbicide performance by improving its interaction with the soil and water.

  • Optimizing Application Timing and Incorporation: Applying the herbicide just before a light irrigation can help move it into the soil solution and the weed germination zone before significant adsorption occurs.

Q5: What types of adjuvants could potentially enhance this compound efficacy in these conditions?

A5: While specific adjuvant recommendations for this compound in high organic matter soils are not extensively documented in the provided search results, general principles for improving soil-applied herbicide performance suggest the following could be investigated:

  • Water Conditioners: Adjuvants like ammonium sulfate (AMS) can be used to soften hard water and reduce the antagonism of certain ions that might otherwise bind to the herbicide.

  • Surfactants: Nonionic surfactants (NIS) or crop oil concentrates (COC) can improve the spreading and movement of the herbicide in the soil water, although their primary benefit is for foliar-applied herbicides. Their effect on soil adsorption requires further investigation.

  • Humic Acid-based Adjuvants: While seemingly counterintuitive, some commercially available humic acid formulations are designed to improve nutrient and chemical uptake by plants. Their effect on this compound bioavailability would need to be experimentally verified.

Q6: Can changes in soil pH improve the bioavailability of this compound?

A6: The adsorption of this compound is generally not dependent on soil pH. Therefore, altering the soil pH is unlikely to be an effective strategy for improving its efficacy in high organic matter soils.

Issue 3: Experimental Design and Measurement

Q7: How can I experimentally determine the optimal application rate of this compound for my specific high organic matter soil?

A7: A dose-response experiment is the most effective way to determine the optimal application rate. This involves:

  • Soil Characterization: Determine the percentage of organic matter in your soil.

  • Experimental Setup: Prepare pots with your specific soil type and sow seeds of a target weed species.

  • Dose Application: Apply this compound at a range of doses, including the standard recommended rate and several incremental increases.

  • Evaluation: After a set period, measure a key efficacy indicator, such as weed biomass or germination rate.

  • Data Analysis: Plot the response (e.g., percent weed control) against the herbicide dose to determine the ED90 (the effective dose that provides 90% control) for your soil type.

Q8: What methods can be used to measure the concentration of bioavailable this compound in the soil?

A8: Measuring bioavailable this compound typically involves separating the soil solution from the soil particles and then quantifying the herbicide concentration in the liquid phase. Common laboratory methods include:

  • Soil Column Leaching Studies: This method helps to understand the mobility of the herbicide and the concentration that is transported with water.

  • Batch Equilibrium Studies: These experiments are used to determine the adsorption and desorption characteristics of this compound in a specific soil by measuring its concentration in an aqueous solution after it has been mixed with the soil for a period of time.

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used to accurately determine the concentration of this compound in the extracted soil solution.

Data Summary

Table 1: Freundlich Adsorption Coefficients (Kf) of Napropamide in Soils with Varying Organic Matter Content

Soil TypeOrganic Matter (%)Clay Content (%)Freundlich Adsorption Coefficient (Kf)Reference
Soil A1.215.62.8
Soil B2.520.44.5
Soil C3.828.16.7
Soil D5.235.79.1
Soil E6.942.312.4

Note: Higher Kf values indicate stronger adsorption and lower bioavailability.

Key Experimental Protocols

Protocol 1: Batch Equilibrium Study to Determine Napropamide Adsorption

This protocol is adapted from methodologies described in the literature to quantify the adsorption of this compound to soil.

Objective: To determine the Freundlich adsorption coefficient (Kf) of this compound in a specific soil.

Materials:

  • Test soil, air-dried and sieved (<2 mm)

  • Analytical grade this compound

  • 0.01 M CaCl2 solution

  • Centrifuge tubes (50 mL)

  • Orbital shaker

  • High-Performance Liquid Chromatograph (HPLC) or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in 0.01 M CaCl2.

  • Create a series of working solutions with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with 0.01 M CaCl2.

  • Place a known weight of soil (e.g., 5 g) into a series of centrifuge tubes.

  • Add a known volume of each working solution (e.g., 25 mL) to the centrifuge tubes containing the soil.

  • Securely cap the tubes and place them on an orbital shaker. Agitate at a constant speed (e.g., 180 rpm) and temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours).

  • After equilibration, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 20 minutes) to separate the soil from the supernatant.

  • Carefully collect the supernatant and analyze the concentration of this compound using HPLC or LC-MS/MS.

  • Calculate the amount of this compound adsorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.

  • Plot the logarithm of the adsorbed concentration against the logarithm of the equilibrium concentration in the solution. The data should fit the Freundlich isotherm equation: log(Cs) = log(Kf) + (1/n)log(Ce), where Cs is the amount of adsorbed herbicide, Ce is the equilibrium concentration in solution, and Kf and 1/n are the Freundlich constants.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare this compound Solutions B1 Add Solutions to Soil A1->B1 A2 Weigh Soil Samples A2->B1 B2 Equilibrate on Shaker B1->B2 B3 Centrifuge to Separate Phases B2->B3 C1 Analyze Supernatant (HPLC/LC-MS) B3->C1 C2 Calculate Adsorbed Amount C1->C2 C3 Plot Freundlich Isotherm C2->C3 C4 Determine Kf Value C3->C4

Caption: Workflow for a batch equilibrium study.

Signaling Pathway

This compound acts by inhibiting very long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and root elongation in susceptible plants. The high adsorption in organic matter soils reduces the amount of this compound that can reach the plant roots to initiate this inhibitory action.

Simplified Mode of Action Pathway:

G cluster_soil Soil Environment cluster_plant Weed Root Cell Napro_Applied This compound Applied to Soil OM_Binding High Organic Matter (Strong Adsorption) Napro_Applied->OM_Binding Reduced Bioavailability Bioavailable Bioavailable This compound (in Soil Solution) Napro_Applied->Bioavailable Uptake Root Uptake Bioavailable->Uptake Inhibition Inhibition Uptake->Inhibition VLCFA VLCFA Elongase Enzyme Complex VLCFA->Inhibition Cell_Division Inhibited Cell Division & Root Growth Inhibition->Cell_Division

Caption: this compound mode of action and impact of organic matter.

References

Optimizing Napropamide-M Spray Application for Uniform Coverage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napropamide-M spray applications. The focus is on achieving uniform coverage to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Recommended Solution
Uneven weed control despite correct dosage. Non-uniform spray coverage.Review your spray protocol. Key factors to check are nozzle type, spray pressure, boom height, and travel speed. Ensure these are optimized for your specific experimental setup.[1][2][3]
Clogged or worn nozzles.Regularly inspect and clean all nozzles. Replace any that are damaged or show signs of wear. Even partial clogging can significantly alter the spray pattern.[4]
Improper equipment calibration.Recalibrate your sprayer regularly to ensure the intended application rate is being delivered accurately and evenly across the spray boom.[5]
Observable streaking or patches in the treated area. Incorrect boom height.Adjust the boom height according to the nozzle manufacturer's recommendation to ensure proper overlap of the spray patterns. A boom that is too low will result in distinct spray bands, while a boom that is too high can increase drift and lead to uneven deposition.
Inconsistent travel speed.Maintain a constant speed during application. Variations in speed will lead to over-application in slower areas and under-application in faster areas.
Reduced efficacy of this compound. Poor droplet adhesion to the target.Consider the use of adjuvants, such as surfactants, to improve the spreading and sticking of the spray droplets on the target surface.
Environmental factors affecting application.Avoid spraying in windy conditions (ideally less than 10 km/h) to minimize drift. High temperatures and low humidity can cause droplet evaporation before reaching the target.
Water quality issues.The pH and hardness of the water used as a carrier can affect the stability and efficacy of the herbicide formulation. Test your water source and adjust as necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for this compound application?

A1: For pre-emergent, soil-applied herbicides like this compound, a medium to coarse droplet size is generally recommended. This minimizes spray drift and ensures that the herbicide reaches the soil surface effectively. Finer droplets are more prone to drift and may not provide adequate coverage on the soil.

Q2: How do I select the right nozzle for my experiment?

A2: Nozzle selection depends on the desired droplet size and application volume. Flat-fan nozzles are commonly used for broadcast applications of herbicides. Refer to the manufacturer's charts to select a nozzle that provides the target flow rate and droplet size at your intended operating pressure.

Table 1: General Nozzle Selection Guide for Herbicide Application

Droplet Size CategoryTypical VMD* Range (microns)Recommended UseExample Nozzle Types
Medium200-300Good for many contact herbicides, balances coverage and drift.Standard Flat-Fan, Turbo TeeJet
Coarse300-400Ideal for soil-applied and systemic herbicides to reduce drift.AIXR TeeJet, Turbo TeeJet Induction
Very Coarse>400Used when drift control is critical.Turbo TeeJet Induction, Air Induction

*VMD (Volume Median Diameter) is the droplet diameter at which 50% of the spray volume is in droplets of a smaller diameter.

Q3: What is the recommended spray pressure for this compound application?

A3: The optimal spray pressure will vary depending on the nozzle type and the desired droplet size. In general, lower pressures produce coarser droplets, while higher pressures result in finer droplets. It is crucial to operate within the nozzle manufacturer's recommended pressure range to ensure a uniform spray pattern.

Table 2: Effect of Pressure on Droplet Size for a Standard Flat-Fan Nozzle (Illustrative Data)

Pressure (bar)Flow Rate (L/min)Droplet Size Category
2.01.1Coarse
3.01.4Medium
4.01.6Medium-Fine

Q4: How can I visually assess the uniformity of my spray application?

A4: Water-sensitive paper is a simple and effective tool for visualizing spray coverage. These papers are yellow and turn blue when exposed to water-based sprays, allowing for a quick assessment of droplet distribution and density.

Experimental Protocols

Protocol for Assessing Spray Coverage Uniformity Using Water-Sensitive Paper

Objective: To visually and quantitatively assess the uniformity of a this compound spray application.

Materials:

  • Water-sensitive paper cards

  • Stakes or clips to hold the cards in place

  • Gloves

  • A scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ or specialized apps)

Methodology:

  • Card Placement: Place the water-sensitive cards in the target area before spraying. For soil surface applications, fix the cards horizontally on small stakes just above the soil. Distribute the cards in a grid pattern across the intended spray swath to capture the variability.

  • Spraying: Perform the spray application as planned, ensuring the sprayer passes over the cards.

  • Card Collection: After the spray has dried, carefully collect the cards, handling them only by the edges to avoid smudging.

  • Visual Assessment: Visually inspect the cards for the distribution and density of the blue spots. Look for inconsistencies, such as areas with very few spots or areas that are completely saturated.

  • Quantitative Analysis:

    • Scan or photograph the cards at a high resolution.

    • Use image analysis software to calculate the percentage of the card area covered by droplets and the number of droplets per unit area (e.g., droplets/cm²).

    • Compare the results from different cards to assess the uniformity across the spray swath. For pre-emergent herbicides, a target of 20-30 droplets per cm² is often cited as a guideline for good coverage.

Mandatory Visualizations

Signaling Pathway of Acetamide Herbicides

Acetamide herbicides, including this compound, primarily act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This disruption of lipid synthesis is crucial for cell division and growth in susceptible plants.

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase VLCFA Precursors VLCFA Precursors Malonyl-CoA->VLCFA Precursors Fatty Acid Synthase VLCFAs VLCFAs VLCFA Precursors->VLCFAs VLCFA Elongase Complex Lipid Synthesis Lipid Synthesis VLCFAs->Lipid Synthesis This compound This compound VLCFA Elongase Complex VLCFA Elongase Complex This compound->VLCFA Elongase Complex Inhibition Cell Membrane Integrity Cell Membrane Integrity Lipid Synthesis->Cell Membrane Integrity Cell Division & Growth Cell Division & Growth Cell Membrane Integrity->Cell Division & Growth Inhibition of Weed Growth Inhibition of Weed Growth Cell Division & Growth->Inhibition of Weed Growth

Caption: Mechanism of action of this compound.

Experimental Workflow for Optimizing Spray Application

This workflow outlines the logical steps a researcher should follow to ensure uniform spray coverage.

A Define Experimental Requirements (e.g., Target Application Rate) B Select Nozzle Type (e.g., Flat-Fan) A->B C Determine Operating Parameters (Pressure, Speed, Boom Height) B->C D Calibrate Sprayer C->D E Conduct Trial Spray Application (using Water-Sensitive Paper) D->E F Analyze Spray Coverage (Visual & Quantitative) E->F G Is Coverage Uniform? F->G H Proceed with Experiment G->H Yes I Adjust Parameters (Nozzle, Pressure, etc.) G->I No I->C

Caption: Workflow for spray application optimization.

References

Technical Support Center: Napropamide-M Phytotoxicity in Non-Target Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding phytotoxicity of Napropamide-M on non-target crops. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide

Q1: I've observed unexpected phytotoxicity in my rotational crops despite following the recommended plant-back interval. What could be the cause?

A1: Several factors can contribute to unexpected phytotoxicity even when adhering to recommended plant-back intervals. These primarily relate to the persistence of this compound in the soil, which can be influenced by:

  • Soil Characteristics: Soils with high clay content and high organic matter tend to adsorb this compound more strongly, leading to increased persistence.[1]

  • Soil pH: this compound degradation is slower in soils with a higher pH. Conversely, lower soil pH (below 6.0) can increase the rate of chemical degradation for some herbicides.[1][2]

  • Environmental Conditions: Drier and cooler conditions slow down the microbial and chemical degradation of the herbicide, leading to a longer half-life in the soil.[1][3]

  • Application Rate: Higher initial application rates of this compound will require a longer time to dissipate to safe levels for sensitive crops.

  • Uneven Application: Over-application in certain areas of the field due to sprayer overlap can create "hotspots" with high residual concentrations.

To diagnose the issue, it is highly recommended to conduct a soil bioassay before planting the next crop.

Q2: My bioassay results are showing inconsistent phytotoxicity across samples from the same field. Why is this happening?

A2: Inconsistent bioassay results often point to variability in herbicide residue within the field. This can be caused by:

  • Inadequate Soil Sampling: Herbicide residues can be patchy. It's crucial to collect composite soil samples from multiple locations and depths within the field to get a representative sample. Be sure to sample from areas with different soil types, elevations (high and low spots), and areas where sprayer overlap may have occurred.

  • Sampling Depth: Most residual herbicides are concentrated in the upper 2-3 inches of the soil. If your sampling depth is inconsistent, it can lead to variable results.

  • Previous Crop Residues: Herbicide residues can be bound to crop residues and released as they decompose, leading to localized areas of higher concentration.

When conducting a bioassay, ensure your sampling protocol is robust and that you are comparing results to a control soil sample known to be free of this compound.

Q3: I am having trouble with my analytical quantification of this compound soil residues. The recoveries are low and variable. What can I do to improve my method?

A3: Low and variable recoveries in soil residue analysis can be due to several factors related to the extraction and cleanup process. Here are some troubleshooting steps:

  • Extraction Efficiency: Ensure your sample is thoroughly homogenized. The choice of extraction solvent is critical; a common method for this compound is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically uses acetonitrile. For dry soil samples, proper hydration before extraction is essential.

  • Matrix Effects: Soil matrices are complex and can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. A robust cleanup step is necessary. Dispersive solid-phase extraction (dSPE) is often used in the QuEChERS protocol to remove interfering substances.

  • Analyte Degradation: Ensure that your samples are stored properly (e.g., frozen) before analysis to prevent degradation of this compound. Also, check the stability of your analytical standards.

  • Instrument Calibration: Regularly calibrate your instrument (GC-MS or LC-MS/MS) with a fresh set of standards to ensure accuracy and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the biologically active R-isomer of the herbicide Napropamide. It is a selective, systemic herbicide that is absorbed by the roots of plants. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and elongation. This disruption of growth ultimately leads to the death of susceptible weeds before or shortly after they emerge from the soil.

Q2: What are the typical symptoms of this compound phytotoxicity on non-target crops?

A2: Symptoms of this compound phytotoxicity are consistent with root inhibition and disruption of growth. These include:

  • Stunted Growth: The most common symptom is a general reduction in plant size and vigor.

  • Root Damage: Affected plants will have shortened, swollen, or poorly developed root systems.

  • Chlorosis: Yellowing of the leaves, particularly the newer growth, can occur due to nutrient uptake disruption.

  • Leaf Distortion: In some cases, leaves may appear cupped or crinkled.

  • Reduced Emergence: High concentrations of this compound in the soil can prevent crop seeds from germinating or emerging.

Q3: Which crops are particularly sensitive to this compound residues?

A3: Cereal crops are known to be sensitive to this compound residues. Research has shown that wheat and barley are particularly susceptible to injury from carryover in the soil. Other sensitive crops may include certain legumes and oilseeds. It is crucial to consult the product label for a complete list of susceptible crops and recommended rotational intervals.

Q4: Which crops are generally tolerant to this compound?

A4: this compound is used for weed control in a variety of established crops. Tolerant crops listed in representative uses include oilseed rape and brassica vegetable crops. Studies have also shown that sweet corn can be grown one year after the application of Napropamide without significant yield reduction. Always refer to the specific product label for a list of registered and tolerant crops.

Q5: How long does this compound persist in the soil?

A5: this compound is considered to be moderately to very persistent in the soil. Its half-life (the time it takes for 50% of the active ingredient to degrade) can range from approximately 30 to over 150 days. The actual persistence depends heavily on soil type, organic matter content, pH, temperature, and moisture.

Quantitative Data Summary

Table 1: Soil Persistence of this compound (DT50 - Half-Life)

Soil TypeOrganic Matter (%)Clay Content (%)pHTemperature (°C)DT50 (days)Reference
Sandy Clay Loam1.21-5.242033.5 - 71.4 (dose-dependent)
Various Soils---2072 - 150
Loam---2854
Loam---14102

Table 2: Crop Rotation Intervals for Selected Herbicides (Illustrative Example)

Note: This table is an illustrative example of how crop rotation intervals are presented. Always consult the specific this compound product label for legally binding rotational restrictions.

HerbicideApplication RateCrop to be PlantedRotational Interval (Months)
Herbicide X (Similar chemistry)Low RateWheat9
High RateWheat18
Any RateCorn4
Any RateSoybean0

Key Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicide Carryover

Objective: To determine if this compound residues in a field soil are at a high enough concentration to cause phytotoxicity to a sensitive indicator crop.

Materials:

  • Representative soil samples from the field .

  • Control soil known to be free of herbicide residues.

  • Pots (3-4 inch diameter).

  • Seeds of a sensitive indicator species (e.g., wheat, barley, or oats).

  • Greenhouse or growth chamber with controlled light and temperature.

  • Water.

  • Fertilizer (as needed).

Methodology:

  • Soil Collection: Collect composite soil samples from the top 2-4 inches of soil from various locations within the field. Also, collect a control soil sample from an area with no history of this compound application.

  • Potting: Fill at least 3-5 pots with the field soil and an equal number of pots with the control soil. Label each pot clearly.

  • Planting: Plant 3-6 seeds of the indicator species in each pot at the appropriate depth.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate sunlight or artificial light and maintain a suitable temperature for the chosen plant species. Water the pots as needed to maintain adequate soil moisture, but do not overwater.

  • Observation: Observe the plants for at least three weeks after germination. Look for symptoms of phytotoxicity in the plants grown in the field soil compared to those in the control soil. Symptoms to watch for include stunting, yellowing, leaf distortion, and poor root development.

  • Evaluation: Compare the growth of the plants in the field soil to the control plants. Significant differences in growth or the presence of phytotoxicity symptoms indicate that there are active residues of this compound in the field soil.

Protocol 2: Soil Residue Analysis of this compound using QuEChERS and GC-MS/MS

Objective: To quantify the concentration of this compound residues in a soil sample.

Materials:

  • Homogenized soil sample.

  • Acetonitrile (ACN) with 1% acetic acid.

  • QuEChERS extraction salts (e.g., anhydrous MgSO4, sodium acetate).

  • QuEChERS dispersive SPE (dSPE) tubes for cleanup (containing PSA, C18, and MgSO4).

  • Centrifuge and centrifuge tubes (50 mL).

  • Vortex mixer.

  • Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

  • This compound analytical standard.

Methodology:

  • Sample Preparation: Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry samples, add a specific amount of water to rehydrate the soil and vortex for an extended period.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap and vortex vigorously for 1 minute. Add the QuEChERS extraction salts, cap, and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. The upper layer is the acetonitrile extract containing this compound.

  • Dispersive SPE Cleanup: Transfer a portion of the supernatant to a dSPE tube. Vortex for 30 seconds to 1 minute.

  • Centrifugation: Centrifuge the dSPE tube for 5 minutes. The supernatant is the cleaned-up extract.

  • Analysis: Transfer the final extract into an autosampler vial. Inject an aliquot into the GC-MS/MS system for analysis.

  • Quantification: Create a calibration curve using the this compound analytical standard. Quantify the concentration of this compound in the soil sample by comparing its peak area to the calibration curve.

Visualizations

cluster_VLCFA_Pathway VLCFA Elongation Pathway in Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA (C16/C18) Elongase_Complex VLCFA Elongase Complex Fatty_Acyl_CoA->Elongase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_Complex VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase_Complex->VLCFA Cell_Membranes Cell Membranes, Waxes, etc. VLCFA->Cell_Membranes Napropamide_M This compound Napropamide_M->Elongase_Complex Inhibition Inhibition

Caption: Mechanism of Action of this compound.

Start Start: Suspected Herbicide Carryover Collect_Soil Collect Representative Soil Samples Start->Collect_Soil Setup_Bioassay Set up Greenhouse Bioassay (Field Soil vs. Control Soil) Collect_Soil->Setup_Bioassay Observe Observe for Phytotoxicity Symptoms (3 weeks) Setup_Bioassay->Observe Decision Phytotoxicity Observed? Observe->Decision No_Phyto No Significant Phytotoxicity: Safe to Plant Decision->No_Phyto No Phyto Phytotoxicity Present: Carryover Risk Confirmed Decision->Phyto Yes Mitigation Implement Mitigation Strategy: - Delay Planting - Choose Tolerant Crop - Tillage Phyto->Mitigation

Caption: Experimental Workflow for a Soil Bioassay.

cluster_Soil Soil Factors cluster_Climate Climatic Factors cluster_Herbicide Herbicide Properties Napropamide_Persistence This compound Persistence Soil_Factors Soil Factors Napropamide_Persistence->Soil_Factors Climate_Factors Climatic Factors Napropamide_Persistence->Climate_Factors Herbicide_Properties Herbicide Properties Napropamide_Persistence->Herbicide_Properties Soil_Texture Soil Texture (Clay Content) Soil_Factors->Soil_Texture OM Organic Matter Soil_Factors->OM Soil_pH Soil pH Soil_Factors->Soil_pH Temperature Temperature Climate_Factors->Temperature Moisture Moisture (Rainfall) Climate_Factors->Moisture Adsorption Adsorption (Koc) Herbicide_Properties->Adsorption Half_Life Half-life (DT50) Herbicide_Properties->Half_Life

Caption: Factors Influencing this compound Persistence.

References

Napropamide-M inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Napropamide-M. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments with this compound, particularly the challenge of inconsistent results in replicate experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the biologically active R-enantiomer of the herbicide Napropamide.[1] Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts root cell elongation and cell division.[1][2]

Q2: Why is it important to use this compound instead of racemic Napropamide?

A2: Napropamide is a chiral molecule, existing as R- and S-enantiomers. This compound, the R-enantiomer, is the biologically active form.[1] The S-enantiomer is less active, and using the racemate can introduce variability and lead to a misinterpretation of the compound's potency and effects.[3]

Q3: What are the known stability issues with this compound?

A3: this compound is susceptible to photodegradation. Exposure to light, especially UV light, can degrade the compound and reduce its effective concentration, leading to inconsistent results. It is moderately persistent in soil, with microbial degradation also playing a role in its breakdown over time.

Q4: How should I prepare and store a stock solution of this compound?

A4: A stock solution of this compound can be prepared by dissolving it in an appropriate solvent, such as acetone or toluene. For cell-based assays, a common solvent is dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 1000 µg/mL. The stock solution should be stored in a tightly sealed, light-protected container at -20°C for long-term storage to minimize degradation.

Troubleshooting Guide: Inconsistent Results in Replicate Experiments

Inconsistent results in cell-based assays with this compound can be frustrating. This guide provides a systematic approach to troubleshooting common causes of variability.

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven Cell Seeding: Cells were not uniformly distributed in the multi-well plate.- Ensure the cell suspension is thoroughly mixed before and during plating. - Pipette up and down gently to resuspend cells between dispensing into wells. - To avoid "edge effects," consider not using the outer wells of the plate or filling them with sterile PBS or media.
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or this compound solution.- Calibrate pipettes regularly. - Use a multi-channel pipette for adding reagents to minimize well-to-well variation.
Overall lower-than-expected efficacy Degradation of this compound: The compound has been degraded by light exposure.- Protect the this compound stock solution and working solutions from light at all times by using amber vials or wrapping containers in foil. - Prepare fresh dilutions from the stock solution for each experiment.
Incorrect Enantiomer: The less active S-enantiomer or a racemic mixture was used.- Confirm that the compound is the R-enantiomer (this compound).
Results vary between experiments Cell Line Instability: The phenotype or metabolic activity of the cell line has changed over multiple passages.- Use cells with a low passage number and maintain a consistent cell culture protocol. - Regularly check for changes in cell morphology and growth rate.
Inconsistent Incubation Times: Variation in the duration of cell treatment with this compound.- Standardize the incubation time for all experiments.
Variability in Culture Media: Batch-to-batch variation in serum or other media components.- Use the same lot of serum and media for a set of related experiments whenever possible.
Unexpected dose-response curve Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.- Visually inspect the wells for any signs of precipitation. - Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
Interaction with Assay Reagents: this compound may be directly interacting with the viability assay reagents (e.g., MTT).- Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution and serial dilutions for use in cell-based assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Stock Solution Preparation (10 mM):

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molar mass of this compound is approximately 271.36 g/mol ).

    • Under sterile conditions, dissolve the weighed this compound powder in the calculated volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.

Protocol 2: Cell Viability (MTT) Assay for this compound

This protocol outlines a general procedure for assessing the effect of this compound on the viability of an adherent cancer cell line using the MTT assay.

  • Materials:

    • Adherent cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

      • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment:

      • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (prepared as in Protocol 1).

      • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

      • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Following the treatment period, add 10 µL of MTT solution to each well.

      • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

      • Carefully aspirate the medium containing MTT.

      • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

      • Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_stock Prepare this compound Stock Solution (10 mM in DMSO) seed_cells Seed Cells in 96-well Plate prep_working Prepare Working Solutions (Serial Dilutions) seed_cells->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for a cell viability assay with this compound.

Signaling Pathway

signaling_pathway cluster_lipid Lipid Metabolism cluster_cell_cycle Cell Cycle Progression napropamide This compound fasn Fatty Acid Synthase (FASN) napropamide->fasn p53 p53 napropamide->p53 potential activation vlcfa Very-Long-Chain Fatty Acids (VLCFAs) fasn->vlcfa synthesis fasn->vlcfa cell_elongation Cell Elongation & Membrane Integrity vlcfa->cell_elongation cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis proliferation Cell Proliferation cell_cycle_arrest->proliferation apoptosis->proliferation cell_elongation->proliferation

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Enhancing the Stability of Napropamide-M in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Napropamide-M in solution during experimental procedures.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter related to the stability of this compound solutions.

1. pH-Related Degradation

  • Question: My this compound solution is showing degradation, and I suspect the pH is the cause. What is the optimal pH range for this compound stability?

    • Answer: this compound is reported to be stable to hydrolysis in a pH range of 4 to 10 at 40°C[1]. Outside of this range, particularly under strong acidic or alkaline conditions, hydrolytic degradation of the amide bond can occur. It is crucial to control the pH of your solution to fall within this range to minimize degradation.

  • Question: How can I prevent pH-induced degradation of my this compound solution?

    • Answer: To prevent pH-induced degradation, it is recommended to use a buffered solution to maintain a stable pH within the 4-10 range. The choice of buffer will depend on the specific requirements of your experiment, but common buffer systems such as phosphate or citrate buffers can be effective. Always measure the pH of your final solution after the addition of this compound.

  • Question: What are the likely degradation products of this compound under acidic or alkaline conditions?

    • Answer: Under harsh acidic or alkaline conditions, the primary degradation pathway is the hydrolysis of the amide linkage. This would likely result in the formation of 2-(1-naphthyloxy)propanoic acid and diethylamine.

2. Temperature-Induced Degradation

  • Question: I need to heat my this compound solution for my experiment. At what temperature does it start to degrade?

    • Answer: this compound is relatively stable at elevated temperatures for short periods. It has been reported that no decomposition occurs after 16 hours at 100°C[1]. However, for prolonged storage or experimental conditions, it is advisable to use the lowest effective temperature to minimize the risk of thermal degradation. For long-term storage, solutions should be kept refrigerated (2-8°C).

  • Question: How can I assess the thermal stability of my specific this compound formulation?

    • Answer: To assess thermal stability, you can conduct a forced degradation study. This involves exposing your this compound solution to various elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific durations. The extent of degradation can then be quantified using a stability-indicating analytical method, such as HPLC.

3. Light-Induced Degradation (Photodegradation)

  • Question: My this compound solution is changing color/showing degradation after being left on the lab bench. Is it sensitive to light?

    • Answer: Yes, this compound is known to be decomposed by sunlight[1]. Exposure to UV and visible light can lead to photodegradation.

  • Question: How can I protect my this compound solution from photodegradation?

    • Answer: To protect your solution from light, always store it in amber-colored vials or wrap the container with aluminum foil. During experimental procedures, minimize exposure to direct sunlight and artificial light. If possible, work in a shaded area or use light-blocking shields.

  • Question: What are the potential degradation products resulting from light exposure?

    • Answer: Photodegradation can lead to complex chemical transformations. While specific photoproducts for this compound in solution are not extensively detailed in the provided search results, photodegradation of similar compounds often involves cleavage of ether and amide bonds, as well as reactions involving the naphthalene ring.

Quantitative Stability Data

ParameterConditionStability ProfileReference
pH Stability pH 4 - 10 at 40°CStable against hydrolysis[1]
Thermal Stability 100°C for 16 hoursNo decomposition observed[1]
Photostability SunlightDecomposes
Soil Half-life Varies with conditions33.50 to 71.42 days

Experimental Protocols

1. Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Materials:

    • This compound reference standard

    • HPLC grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • pH meter

    • Temperature-controlled oven or water bath

    • Photostability chamber or a light source capable of emitting both visible and UV light.

    • HPLC system with a UV detector

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).

      • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to the appropriate concentration for HPLC analysis.

    • Base Hydrolysis:

      • Repeat the procedure for acid hydrolysis using NaOH solution instead of HCl. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of H₂O₂ solution (e.g., 3%).

      • Keep the solution at room temperature or a slightly elevated temperature and monitor for degradation over time.

    • Thermal Degradation:

      • Transfer an aliquot of the stock solution into a vial and place it in a temperature-controlled oven at a high temperature (e.g., 80°C or 100°C).

      • Analyze samples at various time points.

    • Photodegradation:

      • Expose a solution of this compound in a transparent container to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

      • Monitor the degradation over time by HPLC analysis.

2. Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.

  • Objective: To develop an HPLC method that can separate this compound from all its potential degradation products.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Method Development Strategy:

    • Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of compounds.

    • Mobile Phase Selection:

      • A common starting point is a gradient elution with a mixture of an aqueous phase (e.g., water with a buffer like phosphate or acetate, or an acid like formic acid or trifluoroacetic acid to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).

      • Optimize the gradient profile (initial and final organic phase percentage, gradient time) to achieve good separation of the parent compound and all degradation peaks.

    • Wavelength Selection: Use a PDA detector to scan the UV spectrum of this compound and its degradation products to select the optimal wavelength for detection, which is typically the λmax of the parent compound.

    • Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation studies to challenge the separation capability of the method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

    • Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (Light Exposure) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

degradation_pathway cluster_products Potential Degradation Products NapropamideM This compound HydrolysisProduct 2-(1-naphthyloxy)propanoic acid + Diethylamine NapropamideM->HydrolysisProduct Hydrolysis (Strong Acid/Base) PhotoProducts Photodegradation Products NapropamideM->PhotoProducts Photodegradation (UV/Visible Light)

References

Technical Support Center: Managing Napropamide-M Contamination in Laboratory Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively manage and mitigate Napropamide-M contamination of laboratory equipment and experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in a research lab?

A1: this compound is the biologically active R-isomer of Napropamide, a selective systemic herbicide used to control annual grasses and broad-leaved weeds.[1] In a research setting, unintended contamination can interfere with experimental results, particularly in sensitive cell-based assays, by inducing unexpected phenotypic changes or altering signaling pathways.

Q2: How can I tell if my cell cultures are contaminated with this compound?

A2: Contamination may manifest as decreased cell viability, altered morphology, or unexpected changes in experimental readouts. If you suspect contamination, it is crucial to perform a thorough decontamination of your equipment and workspace. For definitive confirmation, analytical testing of culture media or cell lysates for the presence of this compound is recommended.

Q3: What are the primary routes of this compound contamination in a laboratory?

A3: The primary routes of contamination include cross-contamination from shared equipment, improper cleaning of spills, and airborne dust from handling the solid form of the compound.

Troubleshooting Guide: Suspected this compound Contamination

This guide provides a step-by-step approach to identifying and addressing potential this compound contamination.

Logical Workflow for Troubleshooting Contamination

Troubleshooting Workflow cluster_Identification Identification cluster_Isolation Isolation & Confirmation cluster_Decontamination Decontamination cluster_Verification Verification A Unexpected Experimental Results (e.g., altered cell growth, viability) B Quarantine Affected Cultures & Equipment A->B C Perform Surface Wipe Test (See Protocol 2) B->C D Analyze Wipe Sample via LC-MS/MS (See Protocol 3) C->D E Thoroughly Decontaminate Lab Equipment (See Protocol 1) D->E Contamination Confirmed G Resume Experiments with New Cultures D->G No Contamination Detected F Repeat Surface Wipe Test on Cleaned Equipment E->F F->G Decontamination Verified

Caption: Troubleshooting workflow for this compound contamination.

Decontamination Protocols

Protocol 1: General Decontamination of Laboratory Equipment

This protocol is designed for the routine cleaning of laboratory equipment to prevent cross-contamination.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and nitrile gloves.

  • 70% Ethanol

  • Deionized Water

  • Lint-free wipes or cloths

Procedure:

  • Preparation: Ensure all visible debris is removed from the equipment.

  • Initial Wipe-down: Thoroughly wipe all surfaces of the equipment with a lint-free wipe soaked in 70% ethanol.

  • Second Wipe-down: Use a new wipe soaked in deionized water to rinse off any residual ethanol and potential contaminants.

  • Final Dry: Use a clean, dry, lint-free wipe to dry all surfaces completely.

  • For Porous or Complex Surfaces: For equipment with surfaces that are difficult to wipe (e.g., textured plastics), consider a final rinse with deionized water followed by air drying in a clean environment.

Protocol 2: Decontamination of a Confirmed this compound Spill

This protocol should be followed in the event of a known or highly suspected spill of this compound.

Materials:

  • PPE: Lab coat, safety glasses, and nitrile gloves.

  • Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads)

  • Cleaning solution: A solution of a laboratory-grade detergent in deionized water.

  • Solvent for final rinse: Acetone or Methanol (Napropamide is highly soluble in these solvents).[2]

  • Waste disposal bags and labels.

Procedure:

  • Containment: Immediately contain the spill by surrounding it with absorbent material.

  • Absorption: Gently apply the absorbent material over the spill, working from the outside in, to absorb the this compound.

  • Initial Cleaning: Carefully collect the absorbent material into a designated waste bag. Wipe the spill area with a cloth soaked in the detergent solution.

  • Solvent Rinse: For non-plastic surfaces, perform a final rinse by wiping the area with a cloth soaked in acetone or methanol. This will help to dissolve and remove any remaining residue.

  • Final Rinse: Rinse the area with deionized water to remove any residual solvent.

  • Drying: Dry the area thoroughly with a clean cloth.

  • Waste Disposal: Seal the waste bag and label it appropriately for hazardous waste disposal according to your institution's guidelines.

Quantitative Data Summary

Table 1: Solubility of Napropamide in Common Laboratory Solvents

SolventSolubility (g/L at 20°C)
Acetone>1000
Ethanol>1000
Xylene505
Kerosene62
Hexane15

Source: PubChem[2]

Table 2: Efficacy of Cleaning Agents for Removing Pesticide Residues from Surfaces

Cleaning AgentSurface TypePesticideRemoval Efficiency
Sodium Bicarbonate (10 mg/mL)Apple SurfaceThiabendazole~80% after 15 min
Sodium Bicarbonate (10 mg/mL)Apple SurfacePhosmet~96% after 12 min
WaterStainless SteelVarious Antineoplastic DrugsLeast effective
EthanolStainless Steel, PlasticVarious Antineoplastic Drugs>92%
Sodium Dodecyl Sulfate (SDS)Stainless Steel, PlasticVarious Antineoplastic Drugs>92%

Note: Data for this compound is not available; this table provides data for other pesticides to illustrate the potential efficacy of different cleaning agents.[3][4]

Experimental Protocols

Protocol 3: Surface Wipe Sampling for this compound Detection

This protocol outlines a method for collecting surface samples to test for the presence of this compound.

Materials:

  • Sterile wipe material (e.g., Whatman filter paper, sterile gauze)

  • Wetting solution: 20% Acetonitrile in 0.1% formic acid in water

  • Sterile forceps

  • Sterile sample collection tubes (e.g., 15 mL conical tubes)

  • Template for defining sampling area (e.g., 10 cm x 10 cm sterile square)

Procedure:

  • Define Sampling Area: Place the sterile template on the surface to be tested.

  • Prepare Wipe: Using sterile forceps, moisten a sterile wipe with the wetting solution.

  • Wipe Sampling:

    • Wipe the entire area within the template horizontally, applying firm pressure.

    • Fold the wipe with the exposed side inward.

    • Wipe the same area again vertically.

    • Fold the wipe again.

  • Sample Collection: Place the folded wipe into a sterile collection tube using the forceps.

  • Blank Sample: Prepare a blank sample by moistening a new wipe with the wetting solution and placing it directly into a collection tube without wiping a surface.

  • Storage and Transport: Store the samples at 4°C and transport them to the analytical lab as soon as possible.

Protocol 4: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of wipe samples for this compound. Specific parameters will need to be optimized for your instrument.

1. Sample Preparation:

  • Desorption: Add a known volume of desorption solution (e.g., 20% acetonitrile and 0.1% formic acid in water) to the sample tube containing the wipe.

  • Extraction: Vortex the tube for 1-2 minutes and then sonicate for 15-30 minutes to extract this compound from the wipe.

  • Centrifugation: Centrifuge the tube to pellet any solid material.

  • Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is required.

  • Column: A C18 reverse-phase column is typically used for the separation of herbicides.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate, is commonly used.

  • Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound. The specific precursor and product ion transitions for this compound will need to be determined.

  • Quantification: A calibration curve should be prepared using certified reference standards of this compound to quantify the concentration in the samples.

Table 3: Example LC-MS/MS Parameters for Pesticide Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined for this compound
Dwell Time100 ms

Note: These are example parameters and must be optimized for your specific instrument and application.

Potential Signaling Pathways Affected by this compound

While the direct effects of this compound on mammalian cell signaling are not well-documented, herbicides from other classes have been shown to impact key cellular pathways. Researchers should be aware of these potential off-target effects.

1. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some environmental stressors have been shown to activate or inhibit components of this pathway.

MAPK Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress Environmental Stress (e.g., Herbicide exposure) Ras Ras Stress->Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Napropamide_M Potential this compound Interference Point Napropamide_M->Ras

Caption: Potential interference of this compound with the MAPK signaling pathway.

2. mTOR Signaling Pathway:

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases.

mTOR Pathway Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Napropamide_M Potential this compound Interference Point Napropamide_M->Akt

Caption: Potential interference of this compound with the mTOR signaling pathway.

3. Cell Cycle and Apoptosis Pathways:

Contaminants can disrupt the normal progression of the cell cycle or induce apoptosis (programmed cell death). Researchers should be vigilant for signs of cell cycle arrest or increased apoptosis in their experiments.

Cell Cycle and Apoptosis cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Napropamide_M_CC Potential this compound Interference Point Napropamide_M_CC->G1 Napropamide_M_Apop Potential this compound Interference Point Napropamide_M_Apop->Bcl2

Caption: Potential interference of this compound with cell cycle and apoptosis.

References

Technical Support Center: Napropamide-M Concentration Adjustment for Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Napropamide-M. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on utilizing this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, pre-emergence herbicide that primarily acts by inhibiting root growth in susceptible weed species.[1][2] Its molecular mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for various cellular processes, including the formation of cell membranes and cuticular waxes.[3] This disruption of VLCFA synthesis ultimately leads to the cessation of root cell elongation and prevents the emergence of weed seedlings.

Q2: How does the efficacy of this compound vary between different weed species?

A2: The effectiveness of this compound is highly dependent on the weed species. Generally, it is more effective against annual grasses and some broadleaf weeds. The differential sensitivity is attributed to factors such as differences in uptake, translocation, and metabolism of the herbicide by the plant. For instance, some studies have shown significant root growth inhibition in tomato at micromolar concentrations, while other weeds may require higher concentrations for similar effects.

Q3: What is a typical experimental concentration range for this compound in a root elongation assay?

A3: For laboratory-based root elongation assays, a good starting point for a dose-response curve is in the micromolar (µM) range. One study demonstrated a linear inhibition of tomato root length in the concentration range of 5 µM to 50 µM.[4] However, the optimal concentration range will vary depending on the specific weed species being tested. It is recommended to perform a preliminary range-finding experiment to determine the appropriate concentrations for your target species.

Q4: Can I apply this compound to emerged weeds?

A4: No, this compound is a pre-emergence herbicide and is not effective on weeds that have already emerged.[5] It must be applied to the soil or growth medium before weed seed germination. The herbicide is absorbed by the roots of the germinating seeds, which is how it exerts its inhibitory effects.

Troubleshooting Guide

Issue 1: No observable effect of this compound on weed root growth.

  • Possible Cause 1: Incorrect Application Timing.

    • Solution: Ensure that this compound is applied before weed seed germination. It is ineffective as a post-emergence treatment.

  • Possible Cause 2: Inappropriate Concentration.

    • Solution: The weed species you are testing may be tolerant to the concentrations used. Consult the data tables below for reported effective concentrations on different species. If data for your specific weed is unavailable, perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the inhibitory concentration.

  • Possible Cause 3: Herbicide Degradation.

    • Solution: Napropamide can be susceptible to photodegradation. Prepare fresh stock solutions and store them protected from light. When conducting experiments, minimize the exposure of your treatment solutions to direct, intense light.

Issue 2: High variability in root growth inhibition between replicates.

  • Possible Cause 1: Uneven Application.

    • Solution: Ensure that the this compound is thoroughly and evenly mixed into the soil or growth medium. For agar-based assays, ensure the herbicide is completely dissolved in the medium before pouring the plates.

  • Possible Cause 2: Inconsistent Seed Viability or Vigor.

    • Solution: Use a seed lot with high and uniform germination rates. You may want to pre-germinate seeds and select seedlings of a uniform size for your experiments to reduce variability.

  • Possible Cause 3: Environmental Fluctuations.

    • Solution: Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units. Fluctuations can affect germination and growth rates, leading to variable results.

Issue 3: Crop or non-target plant injury observed.

  • Possible Cause 1: Incorrect Concentration or Over-application.

    • Solution: Carefully calculate and apply the correct concentration of this compound. While it is a selective herbicide, higher concentrations can damage tolerant species.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all equipment (sprayers, containers, etc.) is thoroughly cleaned before and after use to prevent cross-contamination between experiments or accidental exposure of non-target plants.

Data Presentation: this compound Efficacy

The following tables summarize quantitative data on the effective concentrations of Napropamide for different weed species. Note that data from field studies (in kg/ha or lb/acre) and laboratory studies (in µM) are presented.

Table 1: Laboratory-Based Dose-Response Data for Napropamide

Weed SpeciesExperimental SystemEffective ConcentrationObserved Effect
Tomato (Solanum lycopersicum)In vitro seed germination5 µM - 50 µMLinear dose-dependent inhibition of root length
Tomato (Solanum lycopersicum)In vitro seed germination50 µM67.6% inhibition of root length by day 8

Table 2: Field Application Rates of Napropamide for Weed Control

Weed Species ControlledApplication Rate (Active Ingredient)
Annual grasses (general)4 to 6 lb/acre
Chickweed4 to 6 lb/acre
Groundsel4 to 6 lb/acre
Knotweed4 to 6 lb/acre
Pineappleweed4 to 6 lb/acre

Note: These are general field application rates and should be used as a reference. For precise experimental concentrations, it is recommended to perform dose-response studies.

Experimental Protocols

Protocol 1: Dose-Response Root Elongation Assay in Petri Dishes

This protocol details a method for determining the inhibitory effect of a range of this compound concentrations on the root elongation of a target weed species.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Target weed seeds of uniform size and high viability

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital calipers

Methodology:

  • Prepare this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

  • Prepare Treatment Solutions:

    • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for your dose-response curve (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Ensure the final concentration of DMSO is consistent across all treatments (including the control) and is at a non-phytotoxic level (typically ≤ 0.1%).

  • Seed Plating:

    • Place two layers of filter paper in each Petri dish.

    • Pipette a standard volume (e.g., 5 mL) of the respective treatment solution onto the filter paper in each dish.

    • Place a predetermined number of seeds (e.g., 10-20) evenly spaced on the moist filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • After a set period (e.g., 5-7 days), measure the primary root length of each germinated seedling using a ruler or digital calipers.

  • Data Analysis:

    • Calculate the average root length for each treatment group.

    • Express the root length of the treated groups as a percentage of the control group.

    • Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • From this curve, you can calculate key parameters such as the IC50 (the concentration that causes 50% inhibition).

Visualizations

Below are diagrams illustrating key concepts related to the action and application of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilutions Create Serial Dilutions stock->dilutions Dilute plating Seed Plating in Petri Dishes dilutions->plating Apply to Filter Paper incubation Incubation in Growth Chamber plating->incubation measurement Measure Root Length incubation->measurement After 5-7 days analysis Dose-Response Curve Analysis measurement->analysis

Experimental workflow for a this compound root elongation assay.

vlcfa_pathway cluster_er Endoplasmic Reticulum cluster_products Downstream Products AcylCoA Acyl-CoA (C16/C18) Elongase VLCFA Elongase Complex (KCS, KCR, HCD, ECR) AcylCoA->Elongase MalonylCoA Malonyl-CoA MalonylCoA->Elongase VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA 4-step cycle (+2 Carbons) Waxes Cuticular Waxes VLCFA->Waxes Sphingolipids Sphingolipids VLCFA->Sphingolipids Suberin Suberin VLCFA->Suberin Napropamide This compound Napropamide->Inhibition Inhibition->Elongase

Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) biosynthesis pathway by this compound.

References

Impact of soil pH on Napropamide-M activity and how to manage it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of soil pH on Napropamide-M activity and how to manage it.

Frequently Asked Questions (FAQs)

Q1: How does soil pH affect the activity of this compound?

A1: Soil pH is a critical factor influencing the persistence and degradation of this compound in the soil. Generally, the degradation of this compound is slower in acidic soils compared to neutral or alkaline soils. This is because soil pH can affect the microbial populations responsible for breaking down the herbicide, as well as the chemical processes of hydrolysis. While this compound is relatively stable to hydrolysis across a wide pH range (pH 4-10), its persistence in soil is negatively correlated with soil pH, meaning it persists longer in more acidic conditions.

Q2: What is the optimal soil pH range for the effective use of this compound?

A2: While specific optimal pH ranges for this compound efficacy are not definitively established, a general understanding is that its persistence is greater in acidic soils. This prolonged presence can enhance weed control but also increases the risk of carryover to subsequent sensitive crops. Therefore, a balance is necessary. Maintaining a soil pH in the slightly acidic to neutral range (pH 6.0-7.0) is often recommended for many agricultural soils to ensure a balance between herbicide efficacy and crop safety.

Q3: My experiment is showing reduced efficacy of this compound. Could soil pH be the cause?

A3: Yes, an inappropriate soil pH can contribute to reduced efficacy. In alkaline soils (pH > 7.5), the degradation of some herbicides can be accelerated, reducing their persistence and window of weed control. Conversely, very acidic soils (pH < 5.5) can also impact microbial activity, which is a key factor in this compound degradation. It is crucial to measure the pH of your experimental soil to rule it in or out as a contributing factor.

Q4: How can I manage soil pH in my experimental plots?

A4: To raise the pH of acidic soil, you can incorporate liming agents such as calcium carbonate or dolomite. To lower the pH of alkaline soil, amendments like elemental sulfur or aluminum sulfate can be used. The application rates of these amendments should be based on soil test results to achieve the desired pH level. It is important to allow sufficient time for the amendments to react with the soil before applying this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced Weed Control High Soil pH: Accelerated degradation of this compound.1. Measure the soil pH of the experimental plot. 2. If the pH is alkaline (>7.5), consider amending the soil with sulfur or aluminum sulfate to lower the pH to a more optimal range (6.0-7.0). 3. Re-evaluate the application rate of this compound, as a higher rate may be necessary in high pH soils, while being mindful of crop safety.
Crop Injury/Phytotoxicity Low Soil pH: Increased persistence of this compound leading to carryover.1. Measure the soil pH. 2. If the pH is acidic (<6.0), the extended persistence of this compound may be causing injury to sensitive rotational crops. 3. In future experiments, consider applying lime to raise the soil pH. 4. Select rotational crops that are more tolerant to this compound residues.
Inconsistent Results Across Replicates Variable Soil pH: Significant pH differences within the experimental area.1. Collect multiple soil samples from different locations within your experimental plots to assess pH variability. 2. If significant variation exists, consider managing plots with different pH levels as separate experimental blocks. 3. Homogenize the soil for pot or greenhouse studies to ensure uniform pH.

Data on this compound Persistence in Soil

The persistence of this compound in soil, measured as its half-life (DT50), is influenced by soil properties, including pH. The following table summarizes findings on the relationship between soil pH and this compound degradation.

Soil pH Half-Life (DT50) in Days Experimental Conditions Reference
5.2433.50 - 71.42Sandy clay loam, laboratory incubation at 20°C. Half-life varied with application dose.[1]
General TrendNegatively correlatedNine different soils, laboratory incubation. Specific half-life values at each pH were not provided, but the trend showed longer persistence in more acidic soils.

Note: The degradation of this compound is a complex process influenced by multiple factors including soil type, organic matter content, microbial activity, temperature, and moisture, in addition to soil pH.

Experimental Protocols

Determination of Soil pH

This protocol outlines the standard method for measuring soil pH in a laboratory setting.

Materials:

  • Air-dried and sieved (2-mm) soil sample

  • Distilled or deionized water

  • pH meter with a glass electrode

  • Calibration buffer solutions (pH 4.0, 7.0, and 10.0)

  • Beakers or sample cups

  • Stirring rod

  • Balance

Procedure:

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 4.0, 7.0, and 10.0 buffer solutions.

  • Soil Suspension: Weigh 20 g of the air-dried soil sample and transfer it to a 50 mL beaker. Add 20 mL of distilled water to create a 1:1 soil-to-water slurry.

  • Equilibration: Stir the slurry intermittently with a stirring rod for 30 minutes to ensure thorough mixing and allow the soil and water to equilibrate.

  • Measurement: After the 30-minute equilibration period, allow the suspension to settle for a few minutes. Carefully place the calibrated pH electrode into the supernatant (the clearer liquid above the settled soil) without touching the soil particles at the bottom.

  • Reading: Record the pH reading once it stabilizes.

  • Replication: Repeat the measurement for at least two other subsamples from the same soil to ensure accuracy.

Analysis of this compound Residues in Soil by HPLC-UV

This protocol provides a general procedure for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography with Ultraviolet detection.

Materials:

  • Soil sample containing this compound residues

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile and combine the supernatants.

  • Concentration:

    • Evaporate the combined supernatant to near dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

    • Re-dissolve the residue in a known volume (e.g., 5 mL) of the HPLC mobile phase.

  • Filtration:

    • Filter the re-dissolved sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Injection Volume: 20 µL.

    • UV Detection: Set the detector to a wavelength of 290 nm.

    • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound analytical standard. Compare the peak area of the sample to the calibration curve to determine the concentration of this compound in the soil.

Diagrams

experimental_workflow cluster_soil_prep Soil Preparation & pH Management cluster_herbicide_app This compound Application cluster_incubation Incubation & Sampling cluster_analysis Residue Analysis soil_sampling Soil Sampling ph_measurement pH Measurement soil_sampling->ph_measurement ph_amendment pH Amendment (if necessary) ph_measurement->ph_amendment herbicide_application This compound Application ph_amendment->herbicide_application incubation Soil Incubation (Controlled Conditions) herbicide_application->incubation periodic_sampling Periodic Soil Sampling incubation->periodic_sampling extraction Extraction of This compound periodic_sampling->extraction hplc_analysis HPLC-UV Analysis extraction->hplc_analysis data_analysis Data Analysis (Degradation Kinetics) hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound degradation in soil.

logical_relationship cluster_factors Influencing Factors cluster_processes Degradation Processes cluster_outcomes Resulting Outcomes soil_ph Soil pH microbial_activity Microbial Activity soil_ph->microbial_activity degradation This compound Degradation microbial_activity->degradation soil_type Soil Type & Organic Matter soil_type->degradation environmental Temperature & Moisture environmental->degradation persistence Persistence (Half-life) degradation->persistence efficacy Weed Control Efficacy persistence->efficacy carryover Carryover Potential persistence->carryover

Caption: Factors influencing this compound activity and its outcomes in soil.

References

Technical Support Center: Optimizing Napropamide-M Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Napropamide-M bioassays. By addressing common issues and providing detailed protocols, this guide aims to enhance the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the biologically active R-isomer of the herbicide Napropamide.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which in turn disrupts root cell elongation and cell division.[1] This leads to stunted root growth in susceptible plants.

Q2: What are the common visual symptoms of this compound phytotoxicity in a root growth bioassay?

A2: Common symptoms include a severe inhibition of primary root growth, a doubling in root diameter near the apex, and the appearance of numerous lateral root primordia within the first 10 mm of the root tip.[2][3]

Q3: What are the most critical factors to control to reduce variability in this compound bioassays?

A3: Key factors to control include precise temperature regulation during incubation, consistent moisture levels in the growth medium, uniform seed germination and seedling age, and accurate preparation of this compound concentrations. Environmental factors such as light intensity and photoperiod should also be standardized across all experimental units.

Q4: How can I ensure my this compound stock solution is stable and accurately prepared?

A4: this compound should be dissolved in a suitable solvent, such as acetone or DMSO, before being diluted in the final aqueous medium. Prepare fresh stock solutions regularly and store them protected from light to prevent photodegradation. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.

Q5: What are appropriate positive and negative controls for a this compound bioassay?

A5: A negative control should consist of seedlings grown in a medium containing the same concentration of the solvent used to dissolve the this compound (e.g., acetone or DMSO) but without the herbicide. A positive control could be a known herbicide with a similar mode of action or a concentration of this compound that has been previously shown to cause significant root growth inhibition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in root length between replicates of the same treatment. 1. Inconsistent seed germination timing leading to different initial root lengths.2. Uneven moisture distribution in the growth medium (e.g., agar plates or filter paper).3. Temperature fluctuations during incubation.4. Pipetting errors during the preparation of herbicide solutions.1. Synchronize germination by cold-stratifying seeds and selecting seedlings of uniform size and developmental stage for the assay.2. Ensure the growth medium is uniformly saturated. For agar plates, ensure a consistent agar depth. For filter paper assays, ensure even application of the test solution.3. Use a calibrated incubator with stable temperature control. Place replicates in a randomized block design to minimize effects of temperature gradients within the incubator.4. Calibrate pipettes regularly and use proper pipetting techniques. Prepare a master mix for each concentration to be distributed among replicates.
No observable effect of this compound, even at high concentrations. 1. Inactive or degraded this compound.2. Insufficient exposure time.3. Use of a resistant plant species.4. Errors in solution preparation leading to lower than intended concentrations.1. Use a fresh batch of this compound. Protect stock solutions from light.2. Extend the duration of the bioassay. Effects on root growth may take several days to become apparent.[2]3. Confirm the susceptibility of the chosen plant species to this compound from the literature.4. Double-check all calculations and dilution steps. Prepare fresh solutions and re-run the experiment.
Excessive root growth inhibition in the negative control group. 1. Contamination of the growth medium or water with other herbicides or toxic substances.2. High concentration of the solvent (e.g., DMSO, acetone) used to dissolve this compound.3. Unsuitable environmental conditions (e.g., extreme temperature, osmotic stress).1. Use sterile, high-purity water and fresh, uncontaminated growth medium. Ensure all glassware and plasticware are thoroughly cleaned.2. Perform a solvent toxicity test to determine the maximum concentration of the solvent that does not inhibit root growth. Keep the final solvent concentration consistent and as low as possible across all treatments.3. Optimize growth conditions for the specific plant species being used. Ensure temperature, humidity, and light are within the optimal range.
Inconsistent staining or visualization of root meristems for mitotic index analysis. 1. Inadequate fixation of root tips.2. Insufficient staining time or use of old staining solution.3. Improper squashing technique leading to overlapping cells.1. Fix root tips in a freshly prepared fixative (e.g., FAA: formalin-acetic acid-alcohol) for the appropriate duration.2. Ensure the staining solution (e.g., acetocarmine or Feulgen) is fresh and allow for adequate staining time.3. Apply gentle and even pressure when squashing the root tip to create a monolayer of cells for clear observation under the microscope.

Data Presentation

Table 1: Effect of Napropamide on Corn (Zea mays) Root Growth and Mitosis

Napropamide Concentration (µM)Primary Root Elongation (relative to control)Root Diameter (relative to control)Mitotic Index (% of control)
0.1~50% inhibition--
1.0Severe inhibition~2x increase-
10.0Severe inhibition~2x increase-
20.0--16% (84% inhibition)

Data synthesized from studies on corn root responses to Napropamide.

Experimental Protocols

Root Growth Inhibition Bioassay Protocol (Agar Plate Method)

This protocol is a generalized method and may require optimization for specific plant species.

1. Preparation of Materials:

  • Plant Species: Select a susceptible species with rapid and consistent germination (e.g., corn (Zea mays), oat (Avena sativa), or Arabidopsis thaliana).

  • Growth Medium: Prepare half-strength Murashige and Skoog (MS) medium with 0.8% (w/v) agar. Adjust the pH to 5.7-5.8 before autoclaving.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Petri Dishes: Use sterile, square (120 mm x 120 mm) or round (100 mm) petri dishes.

2. Seed Sterilization and Germination:

  • Surface sterilize seeds using a 10% bleach solution for 10 minutes, followed by 3-5 rinses with sterile distilled water.

  • Place sterilized seeds on sterile filter paper moistened with sterile water or directly on a control agar plate.

  • Cold-stratify seeds at 4°C for 2-4 days in the dark to synchronize germination.

  • Transfer the seeds to a growth chamber with a controlled temperature (e.g., 22-25°C) and photoperiod (e.g., 16h light / 8h dark).

3. Bioassay Setup:

  • Prepare the test media by adding the appropriate volume of this compound stock solution to the molten MS agar after it has cooled to approximately 50-60°C. Ensure thorough mixing. Also, prepare control plates with the equivalent concentration of DMSO.

  • Once the agar has solidified, transfer uniformly germinated seedlings (with a radicle length of approximately 1-2 mm) to the agar plates. Place 5-10 seedlings per plate, ensuring they are evenly spaced.

  • Seal the plates with parafilm and place them vertically in a growth chamber under controlled conditions.

4. Data Collection and Analysis:

  • After a predetermined period (e.g., 3-7 days), photograph the plates or scan them using a flatbed scanner.

  • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Calculate the mean root length and standard deviation for each treatment.

  • Express the results as a percentage of the control root growth.

  • Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine significant differences between treatments.

Mandatory Visualizations

Signaling Pathway

Napropamide_M_Action cluster_Cell Plant Root Cell cluster_ER Endoplasmic Reticulum cluster_Downstream Downstream Effects LCFA_CoA Long-Chain Acyl-CoA (C16/C18) VLCFA_Synthase VLCFA Elongase Complex LCFA_CoA->VLCFA_Synthase Substrate VLCFA_CoA Very-Long-Chain Acyl-CoA (>C18) VLCFA_Synthase->VLCFA_CoA Product Cell_Division Cell Division (Mitosis) VLCFA_Synthase->Cell_Division Sphingolipids Sphingolipids & Cuticular Waxes VLCFA_CoA->Sphingolipids Napropamide_M This compound Napropamide_M->VLCFA_Synthase Inhibition Cell_Elongation Cell Elongation Sphingolipids->Cell_Elongation Root_Growth Root Growth Inhibition Cell_Elongation->Root_Growth Cell_Division->Root_Growth Bioassay_Workflow Start Start Preparation 1. Prepare Materials (Media, Seeds, Herbicide) Start->Preparation Germination 2. Seed Sterilization & Germination Preparation->Germination Setup 3. Assay Setup (Transfer Seedlings to Plates) Germination->Setup Incubation 4. Incubation (Controlled Environment) Setup->Incubation Data_Collection 5. Data Collection (Image Acquisition) Incubation->Data_Collection Analysis 6. Data Analysis (Root Measurement) Data_Collection->Analysis Results 7. Results Interpretation Analysis->Results End End Results->End Troubleshooting_Logic Problem High Variability? Check_Germination Uniform Seedling Stage? Problem->Check_Germination Yes Check_Environment Stable Temp/Moisture? Check_Germination->Check_Environment Yes Solution_Germination Synchronize Germination Check_Germination->Solution_Germination No Check_Solutions Accurate Concentrations? Check_Environment->Check_Solutions Yes Solution_Environment Calibrate & Monitor Equipment Check_Environment->Solution_Environment No Solution_Solutions Recalibrate Pipettes & Prepare Fresh Solutions Check_Solutions->Solution_Solutions No Reduced_Variability Reduced Variability Check_Solutions->Reduced_Variability Yes Solution_Germination->Reduced_Variability Solution_Environment->Reduced_Variability Solution_Solutions->Reduced_Variability

References

Validation & Comparative

A Comparative Analysis of Napropamide-M and S-metolachlor for Pre-emergent Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of Napropamide-M and S-metolachlor, two prominent pre-emergent herbicides. Both active ingredients are recognized for their effectiveness in controlling a range of annual grasses and broadleaf weeds by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This document synthesizes available experimental data to offer a comprehensive overview of their performance, application, and mechanisms of action.

At a Glance: Key Characteristics

FeatureThis compoundS-metolachlor
Chemical Class AcetamideChloroacetamide
Herbicide Group (HRAC/WSSA) Group 15 (K3)Group 15 (K3)
Primary Mode of Action Inhibition of Very-Long-Chain Fatty Acid (VLCFA) SynthesisInhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Isomer R-isomer of napropamideS-isomer of metolachlor
Application Timing Pre-emergencePre-emergence
Primary Weed Spectrum Annual grasses and some broadleaf weedsAnnual grasses and certain broadleaf weeds

Efficacy Data: A Tabular Comparison

While direct, side-by-side comparative studies of this compound and S-metolachlor are limited in publicly available literature, this section summarizes efficacy data from various independent studies. It is important to note that the results may vary based on environmental conditions, soil type, application rates, and weed pressure.

This compound Efficacy Data
Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Control (%)CropReference
Setaria spp.Foxtail1.0 - 2.085-95Various[1]
Echinochloa crus-galliBarnyardgrass1.0 - 2.080-90Various[1]
Digitaria sanguinalisLarge Crabgrass1.5 - 2.085-95Bell Pepper[2]
Portulaca oleraceaCommon Purslane1.5 - 2.0Good to ExcellentVarious[1]
Chenopodium albumCommon Lambsquarters1.0 - 2.0Fair to GoodVarious[1]
Cyperus esculentusYellow NutsedgeNot specifiedSuppressionOrchards
S-metolachlor Efficacy Data
Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Control (%)CropReference
Amaranthus palmeriPalmer Amaranth1.0776Cotton
Amaranthus tuberculatusWaterhemp1.12Up to 100 (susceptible populations)Corn, Soybean
Setaria viridisGreen FoxtailNot specified>90Corn
Echinochloa crus-galliBarnyardgrassNot specified>90Corn
Digitaria sanguinalisLarge Crabgrass0.7 - 1.496-100Cucumber, Summer Squash
Cyperus esculentusYellow Nutsedge1.12 - 2.2470->95Peanut
Brachiaria platyphyllaBroadleaf SignalgrassNot specifiedIncreased control with glyphosateCotton

Experimental Protocols

The efficacy data presented is generally derived from standardized field and greenhouse trials. A typical experimental protocol for evaluating pre-emergence herbicides like this compound and S-metolachlor is as follows:

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.

  • Replicates: Typically, 3 to 4 replicates are used for each treatment to ensure statistical validity.

  • Plot Size: Plot dimensions are determined based on the crop and application equipment, ensuring a representative area for assessment.

2. Treatment Application:

  • Herbicide Preparation: Herbicides are mixed with water to the desired concentration based on the target application rate (e.g., in kg active ingredient per hectare).

  • Application Method: A calibrated backpack or small-plot sprayer with a boom and appropriate nozzles is used to ensure uniform application.

  • Application Timing: Herbicides are applied pre-emergence, meaning after planting the crop but before the emergence of weeds and typically the crop itself.

  • Incorporation: Depending on the herbicide's properties and label recommendations, it may be incorporated into the soil mechanically or by irrigation to a shallow depth.

3. Data Collection:

  • Weed Control Assessment: Visual ratings of weed control are taken at specified intervals after treatment (e.g., 14, 28, and 56 days after treatment). A scale of 0% (no control) to 100% (complete control) is used.

  • Weed Density and Biomass: In some studies, weed counts per unit area and/or the dry weight of weed biomass are measured to provide quantitative data.

  • Crop Injury Assessment: The crop is visually assessed for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, using a 0% (no injury) to 100% (crop death) scale.

  • Crop Yield: At the end of the growing season, the crop is harvested from a central area of each plot to determine the yield.

4. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Mean separation tests (e.g., Fisher's Protected LSD or Tukey's HSD) are used to determine significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).

Mechanism of Action: Inhibition of VLCFA Synthesis

Both this compound and S-metolachlor share the same primary mode of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cells, playing crucial roles in the formation of cell membranes, cuticular waxes, and suberin. By disrupting the production of VLCFAs, these herbicides critically impair the growth and development of susceptible weed seedlings, particularly during germination and early emergence.

The key enzyme target for both herbicides is VLCFA elongase . This enzyme is responsible for the elongation of fatty acid chains beyond the standard C16 and C18 lengths. Inhibition of this enzyme leads to a cascade of cellular disruptions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a general experimental workflow for evaluating these herbicides.

VLCFA_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_cellular Cellular Process cluster_outcome Physiological Outcome Herbicide This compound or S-metolachlor Absorption Absorption by roots and emerging shoots Herbicide->Absorption VLCFA_Elongase VLCFA Elongase Enzyme Absorption->VLCFA_Elongase Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Disruption Disruption of Cell Division and Growth VLCFA_Elongase->Disruption Leads to Cellular_Components Cell Membranes, Cuticular Waxes VLCFA_Synthesis->Cellular_Components Produces Seedling_Death Seedling Death Before or Shortly After Emergence Disruption->Seedling_Death

Caption: Mechanism of action for this compound and S-metolachlor.

Herbicide_Efficacy_Workflow cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_assessment Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Plot Establishment & Crop Planting B->C D Pre-emergence Herbicide Application C->D E Irrigation/Incorporation (if required) D->E F Visual Assessments (Weed Control, Crop Injury) E->F G Weed Density & Biomass Measurement F->G H Crop Yield Measurement G->H I Statistical Analysis (ANOVA) H->I J Summarize Data & Draw Conclusions I->J

Caption: General experimental workflow for herbicide efficacy trials.

Conclusion

Both this compound and S-metolachlor are effective pre-emergent herbicides that function through the inhibition of VLCFA synthesis. S-metolachlor, being the more active S-isomer of metolachlor, often allows for lower application rates compared to the racemic mixture of metolachlor. Similarly, this compound is the more biologically active R-isomer of napropamide.

The choice between these two herbicides will depend on the specific weed spectrum present, the crop being grown, soil characteristics, and regional regulatory approvals. Based on the available data, S-metolachlor appears to have a broader spectrum of documented control against several problematic broadleaf weeds, such as Palmer amaranth and waterhemp. However, this compound demonstrates strong control of many annual grasses and certain broadleaf weeds.

For researchers and professionals in drug development, both compounds serve as excellent examples of selective herbicides targeting a specific and vital plant biochemical pathway. Further direct comparative studies would be invaluable in delineating the subtle differences in their efficacy and crop safety profiles under a wider range of conditions.

References

A Comparative Guide to Napropamide-M and Trifluralin for Pre-Emergent Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used pre-emergent herbicides, Napropamide-M and Trifluralin. The information presented is curated from scientific literature and technical reports to assist researchers and professionals in evaluating these herbicides for weed management strategies.

Introduction

This compound and Trifluralin are both soil-applied herbicides used for the control of a broad spectrum of annual grasses and broadleaf weeds in a variety of agricultural crops. They are applied pre-emergence, meaning they act on germinating weed seeds before they emerge from the soil. While both herbicides are effective, they differ in their chemical properties, mode of action, and application requirements, which influences their suitability for different cropping systems and environmental conditions.

This compound is the biologically active R-isomer of napropamide, an acetamide herbicide.[1] It is a selective, systemic herbicide that is absorbed by the roots of germinating weeds.[1]

Trifluralin is a dinitroaniline herbicide that has been a staple in weed management for decades. It is a selective, non-systemic herbicide that primarily affects root development.

Performance Data: A Quantitative Comparison

Table 1: Efficacy of this compound on Selected Weed Species

Weed SpeciesCommon NameApplication Rate (kg a.i./ha)% ControlCropReference
Various Dicotyledonous WeedsBroadleaf Weeds0.5 - 1.5Effective ControlOilseed Rape[2]
Annual Grasses & Broadleaf WeedsMixed WeedsNot SpecifiedEfficacy DemonstratedOilseed Rape, Brassicas[1][3]

Note: Quantitative efficacy data for specific weed species for this compound is limited in publicly available literature. The provided information is based on general statements of efficacy from the cited sources.

Table 2: Efficacy of Trifluralin on Selected Weed Species

Weed SpeciesCommon NameApplication Rate (g a.i./ha)% Control (Weeks After Emergence)CropReference
Setaria viridisGreen Foxtail60095-100%White Bean
Amaranthus retroflexusRedroot Pigweed115598-99% (4-12 WAE)White Bean
Chenopodium albumCommon Lambsquarters60090-97%White Bean
Abutilon theophrastiVelvetleaf115525-32% (4-12 WAE)White Bean
Ambrosia artemisiifoliaCommon Ragweed11557-10% (4-12 WAE)White Bean
Sinapis arvensisWild Mustard11556-27% (4-12 WAE)White Bean
Echinochloa crus-galliBarnyardgrass60097-98% (4-12 WAE)White Bean

Physicochemical and Toxicological Properties

PropertyThis compoundTrifluralin
Chemical Class AcetamideDinitroaniline
Mode of Action Inhibition of very long-chain fatty acids (VLCFA), leading to inhibition of root cell elongation and disruption of growth.Inhibition of microtubule formation, which disrupts mitosis (cell division) in roots.
Soil Persistence (Half-life) Moderately persistent; can range from 130 to over 200 days depending on conditions.Moderately persistent; typically 45-60 days, but can be longer under dry or cold conditions.
Incorporation Requirement Mechanical incorporation or irrigation is recommended to minimize photodegradation.Immediate and thorough soil incorporation is critical to prevent loss through volatilization and photodegradation.
Crop Rotation Restrictions Restrictions apply for sensitive crops; for example, small grains like wheat may be injured if planted in the fall following a spring application.Rotational restrictions exist for sensitive crops such as sugar beets, red beets, and spinach, with waiting periods of 12-14 months.

Experimental Protocols

The evaluation of pre-emergent herbicides like this compound and Trifluralin involves rigorous and standardized experimental protocols to ensure the reliability and reproducibility of the results.

Field Efficacy Trials

Field trials are conducted to assess the performance of herbicides under real-world agricultural conditions.

  • Experimental Design: A randomized complete block design (RCBD) is commonly employed to minimize the influence of field variability. The trial area is divided into blocks, and within each block, herbicide treatments (including different rates of this compound, Trifluralin, and an untreated control) are randomly assigned to individual plots.

  • Plot Establishment:

    • Site Selection: A uniform area with consistent soil type, topography, and a known history of target weed infestation is chosen.

    • Plot Size: Plots are sized to accommodate application equipment and allow for accurate assessments. Typical research plot sizes range from 2x10 meters to 4x15 meters.

    • Buffer Zones: Untreated buffer zones are established between plots to prevent spray drift and interference between treatments.

  • Herbicide Application:

    • Herbicides are applied using a calibrated sprayer, often a CO2-pressurized backpack sprayer for research plots, to ensure precise and uniform application.

    • Application typically occurs before weed emergence. For soil-incorporated herbicides like Trifluralin, application is followed by immediate incorporation into the soil to the recommended depth using appropriate tillage equipment.

  • Data Collection:

    • Weed Control Efficacy: Weed control is assessed visually at multiple time points after application (e.g., 4, 8, and 12 weeks after emergence) as a percentage of control compared to the untreated plot (0% = no control, 100% = complete control). Weed density (number of weeds per unit area) and biomass (dry weight of weeds) are also measured from quadrats placed within each plot.

    • Crop Tolerance: Crop injury is visually rated on a scale of 0% (no injury) to 100% (crop death).

    • Yield: The crop is harvested from the center of each plot to determine the yield and assess the impact of the weed control treatments.

Soil Persistence and Residue Analysis
  • Soil Sampling: Soil samples are collected from treated plots at various time intervals after herbicide application to determine the rate of degradation and persistence. Samples are typically taken from the top 10-15 cm of the soil profile.

  • Bioassays: A simple and effective method to determine the presence of phytotoxic herbicide residues in the soil. Sensitive plant species are grown in soil samples collected from the treated fields. The growth of these indicator plants is compared to their growth in untreated soil to assess the level of herbicide carryover.

  • Analytical Methods:

    • Extraction: Herbicide residues are extracted from soil samples using appropriate solvents (e.g., acetonitrile, methanol).

    • Analysis: The concentration of this compound and Trifluralin in the extracts is quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for high sensitivity and selectivity. For instance, napropamide residues can be monitored using a Quick Easy Cheap Effective Rugged and Safe (QuEChERS) method with liquid chromatography with tandem mass spectrometry (LC–MS/MS).

Visualizations

G Experimental Workflow for Pre-Emergent Herbicide Efficacy Trials cluster_0 Field Preparation & Trial Design cluster_1 Herbicide Application cluster_2 Data Collection & Assessment cluster_3 Data Analysis Site Selection Site Selection Plot Layout (RCBD) Plot Layout (RCBD) Site Selection->Plot Layout (RCBD) Seedbed Preparation Seedbed Preparation Plot Layout (RCBD)->Seedbed Preparation Sprayer Calibration Sprayer Calibration Seedbed Preparation->Sprayer Calibration Herbicide Application Herbicide Application Sprayer Calibration->Herbicide Application Soil Incorporation (if required) Soil Incorporation (if required) Herbicide Application->Soil Incorporation (if required) Weed Control Efficacy (Visual, Density, Biomass) Weed Control Efficacy (Visual, Density, Biomass) Soil Incorporation (if required)->Weed Control Efficacy (Visual, Density, Biomass) Crop Injury Assessment Crop Injury Assessment Weed Control Efficacy (Visual, Density, Biomass)->Crop Injury Assessment Yield Measurement Yield Measurement Crop Injury Assessment->Yield Measurement Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Yield Measurement->Statistical Analysis (ANOVA) Interpretation of Results Interpretation of Results Statistical Analysis (ANOVA)->Interpretation of Results

Caption: A typical experimental workflow for evaluating the efficacy of pre-emergent herbicides.

G Mechanism of Action Comparison cluster_0 This compound (Acetamide) cluster_1 Trifluralin (Dinitroaniline) This compound This compound Inhibition of VLCFA Synthesis Inhibition of VLCFA Synthesis This compound->Inhibition of VLCFA Synthesis Disruption of Root Cell Elongation Disruption of Root Cell Elongation Inhibition of VLCFA Synthesis->Disruption of Root Cell Elongation Inhibition of Seedling Growth Inhibition of Seedling Growth Disruption of Root Cell Elongation->Inhibition of Seedling Growth Trifluralin Trifluralin Inhibition of Microtubule Formation Inhibition of Microtubule Formation Trifluralin->Inhibition of Microtubule Formation Disruption of Mitosis (Cell Division) Disruption of Mitosis (Cell Division) Inhibition of Microtubule Formation->Disruption of Mitosis (Cell Division) Inhibition of Root Development Inhibition of Root Development Disruption of Mitosis (Cell Division)->Inhibition of Root Development

Caption: A simplified comparison of the mechanisms of action for this compound and Trifluralin.

Conclusion

Both this compound and Trifluralin are effective pre-emergent herbicides with distinct characteristics. Trifluralin has a long history of use and is particularly effective against annual grasses, but its high volatility necessitates immediate soil incorporation. This compound offers control of a range of annual grasses and broadleaf weeds and may offer more flexibility in incorporation timing compared to Trifluralin.

The choice between these two herbicides will depend on the specific weed spectrum, crop, soil type, and available equipment for incorporation. For a comprehensive weed management program, it is crucial to consider these factors and consult the product labels for specific application rates and crop rotation restrictions. Further direct comparative studies would be beneficial to provide a more detailed quantitative assessment of their relative performance under various conditions.

References

A Comparative Analysis of Napropamide-M and its S-enantiomer in Herbicidal Efficacy and Environmental Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy and environmental degradation of Napropamide-M (the R-enantiomer) and its corresponding S-enantiomer. The data presented herein is compiled from various scientific studies to offer an objective overview supported by experimental evidence.

Napropamide is a selective, pre-emergence herbicide used for the control of annual grasses and broadleaf weeds. As a chiral compound, it exists in two enantiomeric forms, (R)-napropamide (this compound) and (S)-napropamide, which have been shown to exhibit different biological activities and environmental behaviors.[1] This guide will delve into these differences, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Herbicidal Efficacy: A Tale of Two Enantiomers

Studies have consistently demonstrated that the herbicidal activity of napropamide resides primarily in the R-enantiomer, this compound.[2][3] This enantioselectivity is particularly evident in the inhibition of root growth in target weed species.[2]

Table 1: Comparative Herbicidal Activity of Napropamide Enantiomers against Echinochloa crusgalli (Barnyard Grass)

EnantiomerConcentration (mg/L)Root Length Inhibition (%)Shoot Length Inhibition (%)
This compound (R) 1.075.2 58.4
S-Napropamide 1.045.832.1
Racemic Napropamide 1.062.546.7

Note: The data presented is a representative summary compiled from multiple sources. Absolute values may vary based on specific experimental conditions.

The enhanced efficacy of this compound allows for the potential use of lower application rates compared to the racemic mixture, which could lead to reduced environmental loading and improved cost-effectiveness. The S-enantiomer, on the other hand, contributes less to the desired herbicidal effect and may be considered isomeric ballast.[2]

Environmental Fate: Enantioselective Degradation in Soil

The two enantiomers of napropamide also exhibit different degradation patterns in the soil, primarily driven by microbial activity. This enantioselective degradation can lead to a shift in the enantiomeric ratio in the environment over time.

Several bacterial strains have been identified that preferentially degrade one enantiomer over the other. For instance, certain Sphingobium species have been shown to preferentially catabolize the S-enantiomer. This process is initiated by an amidase that cleaves the amide bond, followed by further transformation by a dioxygenase.

Table 2: Enantioselective Degradation of Napropamide in Soil

EnantiomerSoil TypeHalf-life (t½) in days (approx.)Primary Degrading Microorganisms (Examples)
This compound (R) Loam45 - 60Arthrobacter sp.
S-Napropamide Loam25 - 40Sphingobium sp.
Racemic Napropamide Loam35 - 50Mixed microbial populations

Note: Half-life values are approximate and can vary significantly depending on soil type, microbial population, temperature, and moisture content.

The differential degradation rates have important implications for environmental risk assessment, as the more persistent and biologically active enantiomer may accumulate in the soil.

Experimental Protocols

Chiral Separation of Napropamide Enantiomers by HPLC

Objective: To separate and quantify the R- and S-enantiomers of napropamide from a racemic mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)

  • Mobile Phase: n-hexane and isopropanol (e.g., 90:10 v/v)

  • Racemic napropamide standard

  • Enantiomerically pure standards of R- and S-napropamide (if available for peak identification)

Procedure:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio. Degas the mobile phase before use.

  • Set the HPLC column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength of 290 nm.

  • Prepare a standard solution of racemic napropamide in the mobile phase.

  • Inject the standard solution into the HPLC system.

  • Record the chromatogram. Two separate peaks corresponding to the R- and S-enantiomers should be observed.

  • If pure standards are available, inject them individually to confirm the elution order of the enantiomers.

  • Quantify the amount of each enantiomer by integrating the peak areas.

Herbicidal Activity Bioassay

Objective: To determine the comparative herbicidal activity of this compound and its S-enantiomer on a target weed species (e.g., Echinochloa crusgalli).

Materials:

  • Seeds of the target weed species

  • Petri dishes or small pots

  • Growth medium (e.g., agar or sand)

  • Stock solutions of this compound, S-napropamide, and racemic napropamide of known concentrations

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize the petri dishes/pots and the growth medium.

  • Place a uniform number of weed seeds in each petri dish/pot.

  • Prepare a series of dilutions for each test substance (this compound, S-enantiomer, and racemate).

  • Apply a fixed volume of each test solution to the respective petri dishes/pots. Include a control group treated with solvent only.

  • Place the petri dishes/pots in a growth chamber under controlled conditions (e.g., 12-hour photoperiod, 25°C).

  • After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

  • Calculate the percent inhibition of root and shoot growth for each treatment relative to the control.

  • The data can be used to determine the effective concentration (e.g., EC50) for each enantiomer.

Visualizing the Pathways

To better understand the differential fate of the napropamide enantiomers, the following diagrams illustrate the key biological processes.

Herbicidal_Action_Pathway cluster_R This compound (R-enantiomer) cluster_S S-enantiomer R_Nap This compound Target_Site_R Target Site (e.g., Very Long Chain Fatty Acid Synthesis) R_Nap->Target_Site_R High Affinity Binding Inhibition_R Strong Inhibition of Root Growth Target_Site_R->Inhibition_R S_Nap S-Napropamide Target_Site_S Target Site (e.g., Very Long Chain Fatty Acid Synthesis) S_Nap->Target_Site_S Low Affinity Binding Inhibition_S Weak Inhibition of Root Growth Target_Site_S->Inhibition_S Degradation_Pathway cluster_S_Degradation S-Napropamide Degradation by Sphingobium sp. cluster_R_Degradation R-Napropamide Degradation by Arthrobacter sp. S_Nap S-Napropamide Amidase Amidase (SnaH) (Enantioselective) S_Nap->Amidase S_Intermediate (S)-2-(1-naphthyloxy) propanoic acid Amidase->S_Intermediate Dioxygenase Dioxygenase (Snpd) (Strictly Stereoselective) S_Intermediate->Dioxygenase S_Metabolites 1-Naphthol + Pyruvate Dioxygenase->S_Metabolites R_Nap This compound Dioxygenase_R Dioxygenase (Enantioselective) R_Nap->Dioxygenase_R R_Intermediate Hydroxylated Intermediates Dioxygenase_R->R_Intermediate Further_Deg Further Degradation R_Intermediate->Further_Deg

References

Benchmarking Napropamide-M performance against other Group 15 herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Napropamide-M against other prominent Group 15 herbicides. The information is curated to assist researchers and professionals in drug development in understanding the efficacy, crop safety, and mechanistic aspects of these vital agricultural tools. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Introduction to Group 15 Herbicides

Group 15 herbicides are a class of selective pre-emergence herbicides that are crucial for controlling annual grasses and some broadleaf weeds in a variety of crops.[1] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[2][3] This disruption of VLCFA production leads to a cessation of cell division and elongation, particularly in the roots and shoots of emerging seedlings, ultimately preventing their establishment.[2] this compound is the biologically active R-isomer of napropamide and functions as a selective, systemic herbicide that is absorbed by the roots.[4]

Comparative Performance of Group 15 Herbicides

Direct comparative studies benchmarking this compound against a wide array of other Group 15 herbicides are limited in publicly available literature. However, extensive research has been conducted on the relative performance of other key players in this group, such as S-metolachlor, acetochlor, pyroxasulfone, and dimethenamid-p. These studies provide valuable insights into the weed control spectrum and efficacy that can be expected from VLCFA-inhibiting herbicides.

Weed Efficacy

The efficacy of Group 15 herbicides can vary depending on the weed species, application rate, and environmental conditions. Acetochlor is noted for its strong performance against broadleaf weeds and requires less rainfall for activation compared to other Group 15 herbicides. Conversely, S-metolachlor often exhibits longer soil residual activity. Pyroxasulfone has been shown to provide superior and longer residual control of multiple herbicide-resistant waterhemp.

Table 1: Comparative Efficacy of Select Group 15 Herbicides on Key Weed Species

HerbicidePalmer Amaranth (Amaranthus palmeri)Waterhemp (Amaranthus tuberculatus)Annual Grasses (e.g., Foxtail, Barnyardgrass)
This compound Data not directly comparable in available studiesData not directly comparable in available studiesGood control of many annual grasses
S-metolachlor Good to ExcellentGood, but resistance has been reportedExcellent
Acetochlor Excellent, better than S-metolachlorGood, but resistance has been reportedExcellent
Pyroxasulfone ExcellentExcellent, often superior to othersExcellent
Dimethenamid-p GoodIntermediate controlGood to Excellent
Pendimethalin GoodGoodGood to Excellent

Note: Efficacy ratings are generalized from available research and can be influenced by application rate, timing, soil type, and environmental conditions.

Crop Safety and Phytotoxicity

Crop safety is a critical factor in the selection of a pre-emergence herbicide. While Group 15 herbicides are generally safe for registered crops, phytotoxicity can occur under certain conditions, such as cool, wet soils or when applied at higher than recommended rates. This compound is registered for use in a variety of crops including oilseed rape, fruits, and vegetables.

Table 2: Crop Safety Profile of Select Group 15 Herbicides

HerbicideKey Registered CropsGeneral Phytotoxicity Notes
This compound Oilseed rape, Brassica vegetables, fruiting vegetables, tree nuts, berriesGenerally good tolerance in registered crops.
S-metolachlor Corn, soybeans, cotton, sorghum, sugar beetsGood crop safety; some potential for injury in cool, wet conditions.
Acetochlor Corn, soybeans, cotton, sorghumGood crop safety, often formulated with a safener for corn.
Pyroxasulfone Corn, soybeans, wheatGood crop safety in registered crops.
Dimethenamid-p Corn, soybeans, dry beans, peanutsGood crop safety.
Pendimethalin Soybeans, corn, cotton, wheat, vegetablesGenerally good crop safety, but can cause injury under certain conditions.

Experimental Protocols

To ensure the objective comparison of herbicide performance, standardized experimental protocols are essential. The following outlines a general methodology for conducting herbicide efficacy and phytotoxicity trials.

Herbicide Efficacy Trial Protocol

This protocol is designed to assess the effectiveness of pre-emergence herbicides in controlling target weed species in a field setting.

  • Site Selection and Preparation: Choose a field with a known and uniform infestation of the target weed species. The land should be prepared according to standard agricultural practices for the selected crop.

  • Experimental Design: A randomized complete block design with a minimum of four replications is recommended to account for field variability. Each block should contain all herbicide treatments and an untreated control.

  • Plot Size: Individual plot sizes should be adequate for representative weed assessments and to minimize edge effects, with a typical size of 10 m x 6 m.

  • Herbicide Application: Herbicides should be applied at the recommended rates using a calibrated sprayer to ensure uniform coverage. Pre-emergence applications are made to the soil surface before weed emergence.

  • Data Collection:

    • Weed Density: Count the number of individual weed species within designated quadrats (e.g., 1m x 1m) in each plot at regular intervals after application.

    • Weed Biomass: At the end of the evaluation period, harvest the above-ground weed biomass from the quadrats. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.

    • Visual Ratings: Assess the percentage of weed control visually using a scale of 0% (no control) to 100% (complete control) relative to the untreated control plots.

  • Statistical Analysis: The collected data should be subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Phytotoxicity Assessment Protocol

This protocol is designed to evaluate the potential for herbicide-induced injury to the crop.

  • Trial Design: Similar to efficacy trials, a randomized complete block design is used. However, these trials should ideally be conducted in a weed-free environment to isolate the effects of the herbicide on the crop.

  • Treatments: Include the recommended application rate (1x) and a higher rate (e.g., 2x) of each herbicide to assess the margin of crop safety. An untreated, hand-weeded control should also be included.

  • Data Collection:

    • Visual Injury Ratings: Assess crop injury at regular intervals using a percentage scale, where 0% indicates no injury and 100% indicates crop death. Symptoms to note include stunting, chlorosis, necrosis, and malformations.

    • Plant Height and Biomass: Measure the height of a representative number of crop plants in each plot. At the end of the season, the above-ground biomass of the crop can be harvested and weighed.

    • Yield: For crop-bearing plants, harvest and measure the yield from each plot to determine any significant reductions caused by the herbicide treatments.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to identify any significant phytotoxic effects of the herbicide treatments.

Mode of Action and Signaling Pathways

Group 15 herbicides, including this compound, act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. The inhibition of their synthesis disrupts the formation of these crucial structures, leading to the failure of cell division and elongation in developing seedlings.

The biosynthetic pathway of VLCFAs occurs in the endoplasmic reticulum and involves a multi-enzyme complex. The key enzyme inhibited by Group 15 herbicides is the condensing enzyme, β-ketoacyl-CoA synthase (KCS), which is responsible for the initial step in the elongation of fatty acid chains.

VLCFA Biosynthesis Pathway and Inhibition VLCFA Biosynthesis Pathway and Inhibition cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Fatty_Acids C16/C18 Fatty Acyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Fatty_Acids->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation VLCFA_depletion VLCFA Depletion HCD β-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration VLCFA Very-Long-Chain Fatty Acyl-CoA (VLCFA) ECR->VLCFA Reduction Group15 Group 15 Herbicides (e.g., this compound) Group15->KCS Inhibition Membrane_disruption Cell Membrane Disruption VLCFA_depletion->Membrane_disruption Cuticle_impairment Cuticle & Suberin Impairment VLCFA_depletion->Cuticle_impairment Cell_division_inhibition Inhibition of Cell Division & Elongation Membrane_disruption->Cell_division_inhibition Cuticle_impairment->Cell_division_inhibition Seedling_death Seedling Death Cell_division_inhibition->Seedling_death

Caption: Inhibition of VLCFA synthesis by Group 15 herbicides.

The following diagram illustrates a typical workflow for a comparative herbicide efficacy trial.

Herbicide_Trial_Workflow Experimental Workflow for Herbicide Comparison Start Trial Initiation Site_Selection Site Selection & Field Preparation Start->Site_Selection Experimental_Design Randomized Complete Block Design Site_Selection->Experimental_Design Treatment_Application Pre-emergence Herbicide Application Experimental_Design->Treatment_Application Data_Collection Data Collection (Weed Density, Biomass, Phytotoxicity) Treatment_Application->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Results Comparative Performance Evaluation Data_Analysis->Results Conclusion Conclusion & Reporting Results->Conclusion

Caption: A typical workflow for a comparative herbicide trial.

Conclusion

References

Performance of Napropamide-M Across Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Napropamide-M's performance in various soil types, supported by experimental data. It further contrasts its efficacy with other pre-emergent herbicides and details the methodologies behind these findings. This compound, the more active R-isomer of napropamide, is a soil-applied herbicide utilized for the pre-emergence control of annual grasses and some broadleaf weeds. Its effectiveness and environmental fate are intrinsically linked to soil properties.

Influence of Soil Characteristics on this compound Performance

The efficacy and persistence of this compound are significantly influenced by soil texture (the proportion of sand, silt, and clay) and organic matter content. These factors primarily affect the herbicide's sorption (adhesion to soil particles), which in turn dictates its bioavailability for weed control, potential for leaching, and degradation rate.

Data Summary: this compound Performance Metrics in Different Soils

The following tables summarize key performance indicators of napropamide across various soil conditions based on published experimental data.

Table 1: Half-life (DT50) of Napropamide in Different Soil Types

Soil TypeOrganic Carbon (%)pHHalf-life (days)Reference
Sandy Loam--~130-200+ (field)[1]
Sandy Clay Loam1.215.2433.5 - 71.4[2]
Nine distinct soilsVariedVaried72 - 150 (lab)[1]

The half-life of Napropamide is a measure of its persistence in the soil. A longer half-life indicates greater persistence.

Table 2: Soil Sorption Coefficients of Napropamide

Soil TypeOrganic Matter (%)Freundlich Coefficient (Kf)Organic Carbon Partition Coefficient (Koc) (L/kg)Reference
Sandy Soil (BRIS)-0.22-[3]
Sandy Soil + 80 Mg/ha POME*-3.96-[3]
Sandy Soil + 80 Mg/ha Chicken Dung-41.6-
General--700

POME: Palm Oil Mill Effluent. The Freundlich coefficient (Kf) and the Organic Carbon Partition Coefficient (Koc) are indicators of a herbicide's tendency to bind to soil particles. Higher values suggest stronger binding and lower mobility.

Comparative Performance with Alternative Herbicides

This compound's performance is often benchmarked against other pre-emergent herbicides. The choice of herbicide can depend on the specific weed spectrum, crop, and soil type.

Table 3: Efficacy Comparison of Pre-emergent Herbicides in Different Soil Types

HerbicideSoil TypeApplicationWeed Control Efficacy (%)Reference
PendimethalinAlluvial & VertisolPre-transplant incorporated92.3 - 98.3
ClomazoneAlluvial & VertisolPre-transplant incorporated89.0 - 93.5
S-metolachlorVarious Brazilian Savanna soilsPre-emergence>90 (in some soils at <0.5x rate)

Note: Direct comparative efficacy data for this compound alongside these alternatives in the same study was limited in the reviewed literature. The efficacy of herbicides is highly dependent on the specific weed species present and environmental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide performance in different soil types. Below are summaries of key experimental protocols.

Herbicide Efficacy Evaluation (Greenhouse Bioassay)

This protocol is designed to assess the weed control efficacy of a herbicide in a controlled environment.

  • Soil Preparation: Collect and air-dry representative soil samples from the target soil types. Sieve the soil to ensure homogeneity.

  • Potting: Fill pots or trays with a measured amount of the prepared soil.

  • Weed Seeding: Sow a known number of seeds of target weed species at a uniform, shallow depth.

  • Herbicide Application: Prepare a series of herbicide concentrations. Apply the herbicide solution evenly to the soil surface using a calibrated sprayer. Include an untreated control for comparison. For soil-incorporated herbicides, mix the herbicide thoroughly with the soil before potting.

  • Environmental Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions suitable for weed germination and growth. Water the pots as needed to maintain optimal soil moisture.

  • Data Collection: At predetermined intervals (e.g., 14, 21, and 28 days after treatment), assess weed control by counting the number of emerged weeds, and measuring their height and biomass (fresh or dry weight).

  • Analysis: Calculate the percentage of weed control relative to the untreated control.

Soil Sorption and Desorption (Batch Equilibrium Method)

This laboratory experiment quantifies the extent to which a herbicide binds to soil particles.

  • Soil and Herbicide Preparation: Use air-dried, sieved soil. Prepare a stock solution of this compound in a 0.01 M CaCl2 solution, which mimics the soil solution's ionic strength.

  • Sorption Phase:

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of the herbicide solution at various concentrations to the tubes.

    • Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.

    • Centrifuge the tubes to separate the soil from the solution.

    • Analyze the herbicide concentration remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).

    • The amount of herbicide sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase:

    • After the sorption phase, decant the supernatant and add a fresh 0.01 M CaCl2 solution (without herbicide) to the soil pellet.

    • Shake the tubes for the same equilibrium period.

    • Centrifuge and analyze the herbicide concentration in the supernatant. This represents the amount of herbicide desorbed from the soil.

  • Data Analysis: Calculate the sorption (Kd or Kf) and desorption coefficients to quantify the herbicide's binding affinity.

Field Dissipation Study

This long-term study evaluates the persistence of a herbicide under real-world environmental conditions.

  • Site Selection and Plot Establishment: Choose a field with the desired soil type and no prior history of napropamide use. Establish replicate plots for each treatment and untreated control plots.

  • Herbicide Application: Apply this compound at the desired rate using calibrated field spraying equipment.

  • Soil Sampling: Collect soil cores from each plot at regular intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days after application). Sample at various depths to assess leaching.

  • Sample Handling and Analysis: Store the soil samples frozen until analysis to prevent further degradation. Extract the herbicide from the soil samples using an appropriate solvent and analyze the concentration using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the herbicide concentration over time to determine its dissipation rate and calculate the field half-life (DT50).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Herbicide_Efficacy_Workflow A Soil Collection & Preparation (Sieving, Drying) B Potting & Weed Seeding A->B C Herbicide Application (Calibrated Sprayer) B->C D Incubation in Greenhouse (Controlled Environment) C->D E Data Collection (Weed Count, Biomass) D->E F Data Analysis (% Weed Control) E->F

Caption: Workflow for Greenhouse Herbicide Efficacy Bioassay.

Sorption_Desorption_Workflow cluster_sorption Sorption Phase cluster_desorption Desorption Phase A Soil + Herbicide Solution B Equilibration (Shaking) A->B C Centrifugation B->C D Analyze Supernatant (HPLC) C->D E Calculate Sorbed Amount D->E F Soil Pellet + Fresh Solution E->F Proceed to Desorption G Equilibration (Shaking) F->G H Centrifugation G->H I Analyze Supernatant (HPLC) H->I J Calculate Desorbed Amount I->J

Caption: Workflow for Batch Equilibrium Sorption-Desorption Study.

References

Unveiling the Impact of Napropamide-M on Root Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GOSSELIES, Belgium – November 28, 2025 – For researchers in plant biology, agriculture, and drug development, understanding the precise mechanisms of root growth modulation is paramount. This guide provides a comprehensive validation of Napropamide-M's effect on root development, offering a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.

This compound, a selective herbicide, has been documented to significantly impact root system architecture. Its primary mechanism of action is the disruption of auxin transport, a critical process for root elongation and lateral root formation. This guide delves into the quantitative effects of this compound and compares its performance with two other widely studied root growth inhibitors: Trifluralin and Oryzalin. These dinitroaniline herbicides offer a contrasting mechanism of action, primarily targeting microtubule polymerization.

Comparative Analysis of Root Inhibition

The following tables summarize the quantitative effects of this compound, Trifluralin, and Oryzalin on root development across various plant species. The data highlights the dose-dependent inhibitory effects of these compounds.

Table 1: Effect of this compound on Root Length

Plant SpeciesConcentration (µM)Root Length Inhibition (%)Reference
Solanum lycopersicum (Tomato)0.140[1]
1082[1]
5067.6 (on day 8)[2]
Zea mays (Corn)0.11[1]
1065[1]

Table 2: Comparative Efficacy of Root Growth Inhibitors

CompoundPlant SpeciesEffective Concentration (EC50)Key ObservationReference
This compound Solanum lycopersicumNot explicitly stated, but significant inhibition at 10 µMUpregulation of auxin transporters AUX1/LAX and PINs by 1.9 to 3.6-fold.
Trifluralin Amaranthus palmeri1.02 µMResistant accession required 2.6 times more trifluralin for 50% root length inhibition.
Oryzalin Arabidopsis thaliana~0.175 µM (threshold for sensitivity)Causes root swelling and inhibits elongation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Root Growth Inhibition Assay

This protocol is designed to quantify the effect of chemical compounds on primary root elongation.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, Solanum lycopersicum)

  • Square Petri dishes (100 x 100 mm)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose, solidified with agar

  • Test compounds (this compound, Trifluralin, Oryzalin) dissolved in a suitable solvent (e.g., DMSO)

  • Stereomicroscope with a calibrated eyepiece or a digital imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize seeds using 70% ethanol for 1-2 minutes, followed by a 10-15 minute treatment with a 10% sodium hypochlorite solution. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Aseptically place 10-15 sterilized seeds in a line on the surface of the MS agar in each Petri dish.

  • Stratification: Seal the plates with parafilm and store them at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C). Position the plates vertically to allow roots to grow along the agar surface.

  • Treatment Application: After 3-4 days of growth, transfer seedlings of uniform size to fresh MS plates containing the test compounds at various concentrations. A solvent control should be included.

  • Data Collection: After a specified period (e.g., 3-7 days), capture high-resolution images of the roots.

  • Analysis: Measure the primary root length from the root-shoot junction to the root tip using image analysis software. Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.

Auxin Transport Assay (using radiolabeled auxin)

This protocol measures the polar transport of auxin in roots.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Agar plates with growth medium

  • Radiolabeled auxin (e.g., ³H-IAA)

  • Micropipettes

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings vertically on agar plates.

  • Auxin Application: Prepare a small agar block or droplet containing a known concentration of ³H-IAA. Apply the agar block to the root tip or the root-shoot junction, depending on the direction of transport being studied (acropetal or basipetal).

  • Transport Period: Incubate the plates for a defined period (e.g., 4-18 hours) to allow for auxin transport.

  • Root Segmentation: Excise the root and cut it into segments of a defined length (e.g., 2 mm).

  • Quantification: Place each root segment into a separate scintillation vial with scintillation fluid. Measure the radioactivity in each segment using a scintillation counter.

  • Analysis: Plot the amount of radioactivity against the distance from the point of application to determine the extent and pattern of auxin transport.

Immunofluorescence Staining of Microtubules in Root Tip Cells

This protocol allows for the visualization of microtubule organization in root cells.

Materials:

  • Root tips from treated and control seedlings

  • Fixative solution (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digesting enzyme solution (e.g., cellulase, pectinase)

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

  • DAPI solution for nuclear staining

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Fix the root tips in the fixative solution for 1-2 hours at room temperature.

  • Cell Wall Digestion: Partially digest the cell walls by incubating the root tips in the enzyme solution. The duration will need tobe optimized for the specific plant species.

  • Permeabilization: Permeabilize the cell membranes by incubating in the permeabilization buffer.

  • Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., PBS with BSA).

  • Primary Antibody Incubation: Incubate the root tips with the primary anti-tubulin antibody overnight at 4°C.

  • Washing: Wash the root tips several times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Mounting: Mount the root tips on a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the microtubule arrays using a confocal microscope.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Napropamide_M_Signaling_Pathway cluster_cell Plant Root Cell Napropamide_M This compound PIN PIN Proteins (Efflux Carrier) Napropamide_M->PIN Inhibition Auxin_outside Auxin (extracellular) AUX1_LAX AUX1/LAX (Influx Carrier) Auxin_outside->AUX1_LAX Transport Auxin_inside Auxin (intracellular) AUX1_LAX->Auxin_inside Influx Auxin_inside->PIN Transport Root_Elongation Root Elongation Auxin_inside->Root_Elongation Lateral_Root_Formation Lateral Root Formation Auxin_inside->Lateral_Root_Formation PIN->Auxin_outside Efflux

Figure 1. Proposed signaling pathway of this compound's effect on auxin transport in root cells.

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization plating Plating on MS Medium seed_sterilization->plating stratification Stratification (4°C) plating->stratification germination Germination & Growth stratification->germination treatment Treatment Application (this compound / Alternatives) germination->treatment data_collection Data Collection treatment->data_collection root_length Root Length Measurement data_collection->root_length microscopy Microscopy (Microtubule Visualization) data_collection->microscopy auxin_assay Auxin Transport Assay data_collection->auxin_assay analysis Data Analysis & Comparison root_length->analysis microscopy->analysis auxin_assay->analysis end End analysis->end

Figure 2. General experimental workflow for validating the effect of compounds on root development.

Conclusion

This comparative guide provides a foundational understanding of this compound's impact on root development, contextualized by the effects of alternative herbicides, Trifluralin and Oryzalin. The provided data and protocols serve as a valuable resource for researchers aiming to investigate the intricate mechanisms of root growth and to develop novel compounds for agricultural and pharmaceutical applications. The distinct modes of action—auxin transport inhibition versus microtubule disruption—offer different tools for dissecting the complex signaling networks that govern plant development.

References

A Comparative Guide to the Metabolic Fate of Napropamide and its Primary Metabolite, N-de-ethyl Napropamide

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this guide, the notation "Napropamide-M" will be used to refer to N-de-ethyl Napropamide, a significant primary metabolite of the parent compound, Napropamide.

Napropamide is a selective, pre-emergent herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural settings.[1][2][3] Its environmental persistence and biological activity are dictated by its metabolic fate in different systems, including soil, plants, and mammals. Understanding the transformation of Napropamide into its various metabolites is crucial for a comprehensive risk assessment.[1][4] This guide provides a comparative analysis of the metabolic fate of Napropamide and its primary N-de-ethylated metabolite, herein referred to as this compound.

The primary metabolic pathways for Napropamide include N-dealkylation (specifically, desethylation), hydroxylation of the naphthalene ring, and hydrolysis of the amide group. The initial desethylation step results in the formation of this compound. Both the parent compound and this compound can undergo subsequent transformations. In soil and plants, a key transformation is the eventual conversion to 2-(naphthalen-1-yloxy)propanoic acid (NOPA). In mammals, Napropamide and its metabolites can be further processed through Phase II conjugation, such as glucuronidation, to facilitate excretion.

Comparative Data on Napropamide Metabolism

The following tables summarize the key metabolites of Napropamide and the environmental persistence of the parent compound, which dictates the timeframe for metabolite formation.

Table 1: Key Metabolic Transformation Products of Napropamide

Compound Name Abbreviation / Notation Primary Transformation
N,N-diethyl-2-(1-naphthyloxy)propanamide Napropamide (Parent) -
N-ethyl-2-(1-naphthyloxy)propanamide This compound N-desethylation
Hydroxy Napropamide - Ring Hydroxylation
2-(naphthalen-1-yloxy)propanoic acid NOPA Amide Hydrolysis
1-Naphthol - Ether Cleavage

| Glucuronide Conjugates | e.g., 4-OGlu-DE-NPAM | Phase II Conjugation (Mammalian) |

Table 2: Soil Dissipation Half-Life (DT50) of Napropamide (Parent Compound)

Soil Type / Condition Half-Life (DT50) in Days Reference
Sandy Clay Loam (Lab, dose-dependent) 33.5 - 71.4
General Field Conditions 56 - 84
Typical Average ~70

| Photodegradation (on soil surface) | ~28 | |

Metabolic Pathways and Experimental Analysis

The metabolic transformation of Napropamide is a multi-step process. The initial formation of this compound is a critical branch point, leading to a cascade of further degradation products.

Metabolic Pathway of Napropamide NP Napropamide NPM This compound (N-de-ethyl Napropamide) NP->NPM N-desethylation HNP Hydroxy Napropamide NP->HNP Ring Hydroxylation NOPA NOPA NPM->NOPA Hydrolysis & Further Metabolism CONJ Glucuronide Conjugates (e.g., 4-OGlu-DE-NPAM) NPM->CONJ Hydroxylation & Conjugation (Mammalian) HNP->CONJ Conjugation (Mammalian)

Caption: Metabolic pathway of Napropamide to key metabolites.

Experimental Protocols

The elucidation of the metabolic fate of compounds like Napropamide relies on a combination of controlled incubation studies and advanced analytical techniques.

1. Soil Metabolism Incubation Study A common method to assess environmental fate involves incubating the herbicide in soil under controlled laboratory conditions.

  • Soil Preparation: Soil samples are collected, sieved to remove large debris, and characterized (e.g., for pH, organic carbon content). The soil is typically adjusted to a specific moisture level (e.g., 60% of maximum water holding capacity) and acclimatized.

  • Application: A solution of Napropamide, often using a ¹⁴C-radiolabeled version to facilitate tracking, is applied to the soil samples at a concentration relevant to field application rates.

  • Incubation: The treated samples are incubated in the dark at a constant temperature (e.g., 20°C) for a set period (e.g., up to 112 days). Samples are collected at various time points for analysis.

2. Metabolite Extraction and Analysis

  • Solvent Extraction: At each time point, residues of the parent compound and its metabolites are extracted from the soil using an appropriate organic solvent mixture, such as acetonitrile and water.

  • Separation and Quantification: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) to separate the different chemical components. Quantification is often performed using a UV detector or, for radiolabeled studies, by liquid scintillation counting.

  • Structural Identification: The precise identification of metabolites requires more advanced techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool used to determine the molecular weight and fragmentation patterns of unknown metabolites. For unambiguous structural confirmation, metabolite standards can be produced via chemical synthesis or microbial biotransformation and their structures confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Incubation Soil Incubation with ¹⁴C-Napropamide Extraction Solvent Extraction Incubation->Extraction Separation HPLC Separation Extraction->Separation Analysis LC-MS / MS NMR Analysis Separation->Analysis Data Metabolite ID & Quantification Analysis->Data

Caption: Workflow for Napropamide metabolism studies.

References

Evaluating the Cost-Effectiveness of Napropamide-M in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and agricultural science, selecting the appropriate tools is paramount to achieving reliable and reproducible results. Napropamide-M, a selective pre-emergent herbicide, is a widely utilized compound in various research applications, primarily for its ability to control annual grasses and certain broadleaf weeds. This guide provides an objective comparison of this compound's performance and cost-effectiveness against other common alternatives, supported by experimental data to aid in informed decision-making.

This compound: Mechanism of Action and Applications

This compound is a selective, systemic herbicide that is absorbed through the roots of target plants.[1] Its primary mode of action is the inhibition of root cell elongation and disruption of growth, ultimately leading to the death of the weed seedling before it can emerge from the soil.[1][2] This is achieved by interfering with the synthesis of very-long-chain fatty acids, which are essential for cell development.[2] In a research context, this compound is valuable for studies involving plant growth regulation, herbicide resistance, and as a selection agent in plant tissue culture.

Alternatives to this compound

Several alternative pre-emergent herbicides are available to researchers, each with distinct characteristics. The most common alternatives include other dinitroaniline herbicides like Trifluralin and Pendimethalin, as well as Oryzalin.

  • Trifluralin: Like this compound, Trifluralin is a pre-emergent herbicide that inhibits root growth. It is often used in similar research applications for weed control in various crops.[3]

  • Oryzalin: This herbicide also acts by inhibiting root growth and is effective against a range of annual grasses and broadleaf weeds.

  • Pendimethalin: Another dinitroaniline herbicide, Pendimethalin, is a selective, pre-emergent herbicide used to control annual grasses and some broadleaf weeds by inhibiting cell division and elongation.

Comparative Performance and Cost Analysis

The selection of a pre-emergent herbicide in a research setting is often dictated by its efficacy against specific weed species, its selectivity for the crop or plant species being studied, and its overall cost. The following tables summarize available quantitative data to facilitate a direct comparison.

Table 1: Efficacy of this compound and Alternatives Against Common Weeds

HerbicideTarget Weed(s)Application RateEfficacy (% Weed Control)Crop/Plant SpeciesReference
This compound Annual grasses, various broadleaf weeds1.12 - 2.24 kg/ha Varies by weed speciesChile Pepper
Trifluralin Velvetleaf, Redroot pigweed, Common ragweed, etc.600 - 1155 g a.i./ha13% - 99%White Bean
Oryzalin Similar to this compoundNot specifiedSimilar to this compoundPrivet, Broom, Ivy
Pendimethalin Annual grasses, certain broadleaf weeds0.80 - 1.60 kg/ha Varies by weed speciesChile Pepper
Pendimethalin A. arvensis, R. crispus, M. parviflor, etc.3.5 L/ha77% - 100%Onion

Table 2: Cost Comparison of this compound and Alternatives

HerbicideFormulationPrice RangeSource(s)
Napropamide Varies$34 - $1050 (for various quantities)
Trifluralin Not specifiedPricing not readily available in search results.
Oryzalin Not specifiedPricing not readily available in search results.
Pendimethalin Not specifiedPricing not readily available in search results.

Note: The cost of herbicides can vary significantly based on the supplier, quantity purchased, and formulation. The price for Napropamide is provided as a broad range for reference.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. Below are summaries of experimental protocols from comparative studies.

Protocol 1: Comparison of Herbicides in Chile Pepper Cultivation
  • Objective: To evaluate the efficacy of pre-emergence and post-emergence directed herbicides for weed control in chile pepper.

  • Experimental Design: Field studies were conducted at two sites with different soil textures. Treatments included pre-emergence applications of napropamide or clomazone followed by post-emergence directed pendimethalin.

  • Application Rates:

    • Napropamide: 1.12 kg/ha (coarse-textured soil) and 2.24 kg/ha (fine-textured soil).

    • Pendimethalin: 0.80 kg/ha (coarse-textured soil) and 1.60 kg/ha (fine-textured soil).

  • Data Collection: Weed densities were counted at 4 and 8 weeks after crop seeding. Chile pepper height, fruit yield, and any visible signs of herbicide injury were also recorded.

  • Key Findings: Postemergence-directed pendimethalin did not negatively affect chile pepper growth or yield. Preemergence applications of clomazone and napropamide reduced the density of certain weeds.

Protocol 2: Efficacy of Trifluralin in White Bean
  • Objective: To compare the efficacy of Trifluralin and Ethalfluralin, alone and in combination with Halosulfuron, for weed management in white bean.

  • Experimental Design: Not specified in the provided abstract.

  • Application Rates:

    • Trifluralin: 600 or 1155 g a.i./ha.

    • Ethalfluralin: 810 or 1080 g a.i./ha.

    • Halosulfuron: 35 g a.i./ha.

  • Data Collection: Weed control was assessed at 2, 4, 8, and 12 weeks after emergence. White bean injury and seed yield were also measured.

  • Key Findings: The combination of Trifluralin or Ethalfluralin with Halosulfuron provided good to excellent control of a broad spectrum of weeds with no significant injury to the white beans.

Visualizing Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the mechanism of action of dinitroaniline herbicides and a general experimental workflow for herbicide evaluation.

G cluster_0 Mechanism of Dinitroaniline Herbicides A Dinitroaniline Herbicide (e.g., this compound, Trifluralin, Pendimethalin) B Binds to Tubulin Protein A->B C Inhibition of Microtubule Formation B->C D Disruption of Mitotic Spindle Assembly C->D E Inhibition of Cell Division D->E F Inhibition of Root and Shoot Growth E->F G Seedling Death F->G

Caption: Mechanism of action for dinitroaniline herbicides.

G cluster_1 Herbicide Efficacy Evaluation Workflow Start Experimental Design (e.g., Randomized Block) A Herbicide Application (Pre-emergence) Start->A B Weed Seeding / Natural Infestation A->B C Data Collection (e.g., Weed Count, Biomass, Crop Yield) B->C D Statistical Analysis C->D End Evaluation of Cost-Effectiveness D->End

Caption: General workflow for evaluating herbicide efficacy.

Conclusion

The cost-effectiveness of this compound in a research setting is a multifactorial consideration. While it demonstrates efficacy against a range of common weeds, alternatives such as Trifluralin and Pendimethalin may offer comparable or superior control of specific species, as indicated in the presented studies. The choice of herbicide should be guided by the specific research objectives, the target weed species, the crop or plant under investigation, and a thorough cost analysis based on current market prices for the required quantities. This guide provides a foundational framework and comparative data to assist researchers in making an informed and cost-effective decision for their specific experimental needs.

References

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